molecular formula C9H6ClNO3S B1667980 Benazolin CAS No. 3813-05-6

Benazolin

Cat. No.: B1667980
CAS No.: 3813-05-6
M. Wt: 243.67 g/mol
InChI Key: HYJSGOXICXYZGS-UHFFFAOYSA-N
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Description

Benazolin is a benzothiazolone-class herbicide introduced in 1964, used for the post-emergence control of annual broadleaved weeds in agricultural research, particularly in cereals like wheat, as well as in soybeans and oilseed rape . Its primary research value lies in its selective, systemic action and its function as a synthetic auxin, which inhibits auxin transport in susceptible plants, leading to growth dysregulation and making it a valuable tool for studying plant physiology and weed control methods . It is categorized under Herbicide Resistance Class O by the Herbicide Resistance Action Committee (HRAC) and Class 4 by the Weed Science Society of America (WSSA) . As a systemic compound, this compound is absorbed by and translocates within plants. The active substance is a weak acid with a pKa of 3.04 and exhibits moderate aqueous solubility (500 mg/L at 20°C and pH 7) . It is typically supplied commercially as an aqueous suspension concentrate of its ethyl ester derivative, this compound-ethyl, which is a white crystalline solid with a melting point of 79.2°C . From an environmental fate perspective, this compound is non-persistent in soil systems with a typical field dissipation half-life (DT₅₀) of 21 days, but it may be persistent in water and has a high potential to leach to groundwater . The compound has a low mammalian toxicity (acute oral LD₅₀ > 4000 mg/kg in mice) and is not expected to bioaccumulate . Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid
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InChI

InChI=1S/C9H6ClNO3S/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HYJSGOXICXYZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6ClNO3S
Source PubChem
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DSSTOX Substance ID

DTXSID2041620
Record name Benazolin
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Molecular Weight

243.67 g/mol
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CAS No.

3813-05-6
Record name Benazolin
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Record name BENAZOLIN
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Foundational & Exploratory

Benazolin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, toxicological profile, and environmental fate of the herbicide Benazolin. The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Structure and Identity

This compound is a selective, post-emergence herbicide belonging to the benzothiazole (B30560) class of compounds. Its systemic action mimics that of natural auxins, leading to uncontrolled growth and subsequent death in susceptible broadleaf weeds.

Chemical Name (IUPAC): 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid[1]

CAS Registry Number: 3813-05-6[1][2]

Chemical Formula: C₉H₆ClNO₃S[1][2]

Molecular Weight: 243.67 g/mol [1][2]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Melting Point193 °C[3]
Boiling PointDecomposes before boiling
Water Solubility500 mg/L at 20 °C[3]
Vapor Pressure1.0 x 10⁻⁴ mPa at 20 °C
pKₐ3.04 - 3.6[3]
Log P (Octanol-Water Partition Coefficient)1.34

Toxicological Properties

The acute toxicity of this compound has been evaluated in various species. The following table summarizes the reported LD₅₀ values.

SpeciesRoute of AdministrationLD₅₀Reference
RatOral3000 mg/kg[3]
MouseOral3200 mg/kg[3]

Environmental Fate

This compound is of moderate persistence in the environment. Its degradation in soil is primarily a microbial process.

Environmental ParameterValueReference
Soil Half-life (DT₅₀)14 - 100 days[4]

The primary degradation pathway of this compound in soil involves the cleavage of the acetic acid side chain, followed by the opening of the thiazoline (B8809763) ring.

Experimental Protocols

The determination of the physicochemical and toxicological properties of chemical substances like this compound follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Properties
  • Melting Point (OECD 102): The melting point can be determined using several methods, including the capillary tube method, hot-stage microscopy, or differential scanning calorimetry (DSC).[2] For the capillary method, a small amount of the substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is recorded.

  • Boiling Point (OECD 103): As this compound decomposes before boiling, standard boiling point determination methods are not applicable. Decomposition is typically observed using techniques like thermogravimetric analysis (TGA).[3]

  • Water Solubility (OECD 105): The flask method is suitable for determining the water solubility of this compound.[4] A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Vapor Pressure (OECD 104): The vapor pressure of this compound can be measured using the vapor pressure balance method or the gas saturation method.[5][6] In the gas saturation method, a stream of inert gas is passed over the substance at a known temperature and flow rate until it is saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.

  • Partition Coefficient (n-octanol/water) (OECD 107/117): The shake-flask method (OECD 107) or HPLC method (OECD 117) can be used. In the shake-flask method, a solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in both phases is then measured to determine the partition coefficient.

  • Dissociation Constant (pKa) (OECD 112): The pKa of this compound can be determined by potentiometric titration. A solution of the substance is titrated with a standard solution of a strong acid or base, and the pH is monitored throughout the titration. The pKa is determined from the titration curve.

Toxicological Properties
  • Acute Oral Toxicity (LD₅₀) (OECD 420, 423, or 425): The acute oral toxicity is determined by administering the substance to animals (typically rats or mice) via oral gavage. Several approved procedures exist to minimize the number of animals used. These include the Fixed-Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[1] The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD₅₀ value, the dose that is lethal to 50% of the test animals, is then calculated.

Environmental Fate
  • Soil Half-Life (DT₅₀): The degradation of this compound in soil is typically studied in laboratory incubation experiments under controlled conditions of temperature, moisture, and light. The soil is treated with a known concentration of this compound, and samples are taken at various time intervals. The concentration of the parent compound is measured using an appropriate analytical technique (e.g., LC-MS/MS). The time taken for the concentration to decrease by 50% (DT₅₀) is then calculated from the degradation curve.

  • Degradation Pathway Analysis: To identify the degradation products of this compound, soil samples from the degradation study are extracted and analyzed using advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). This allows for the identification and structural elucidation of the metabolites formed during the degradation process.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the chemical structure of this compound and its herbicidal activity, as well as its environmental fate.

Benazolin_Properties cluster_structure Chemical Structure cluster_properties Physicochemical & Biological Properties cluster_factors Influencing Factors This compound This compound (C₉H₆ClNO₃S) Activity Herbicidal Activity (Auxin Mimic) This compound->Activity determines Fate Environmental Fate (Degradation) This compound->Fate undergoes Soil Soil Properties (Microbes, pH, OM) Soil->Fate influences Environment Environmental Conditions (Temperature, Moisture) Environment->Fate influences

Caption: Relationship between this compound's structure, activity, and fate.

References

A Comprehensive Technical Guide to the Synthesis of Benazolin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of Benazolin (4-chloro-2-oxobenzothiazolin-3-ylacetic acid), a significant herbicidal agent, and explores pathways for the generation of its derivatives. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a comprehensive resource for researchers in agrochemicals and medicinal chemistry. This document outlines the core synthetic strategies, including the alkylation of 4-chlorobenzothiazol-2(3H)-one, and discusses the potential for derivatization to explore new chemical space and biological activities. Spectroscopic data for the characterization of this compound and its intermediates are provided, alongside a visualization of its mechanism of action as a synthetic auxin.

Introduction

This compound, chemically known as (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, is a selective, post-emergence herbicide effective against a variety of broadleaf weeds.[1][2] Its mode of action is categorized as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to disrupt normal growth processes.[3][4] The development of synthetic auxins has been a cornerstone of weed management for decades, and the unique benzothiazole (B30560) scaffold of this compound offers a distinct chemical profile.[3] This guide details the synthetic routes to this compound and provides a framework for the synthesis of its derivatives, which may exhibit altered herbicidal profiles or novel biological activities.

Synthesis of this compound

The primary and most efficient synthesis of this compound involves the N-alkylation of 4-chloro-1,3-benzothiazol-2(3H)-one with an acetic acid synthon, typically ethyl chloroacetate (B1199739), followed by hydrolysis of the resulting ester. A notable improvement in this process involves the use of a catalyst to enhance reaction efficiency and yield.

Core Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-step process:

  • N-Alkylation: Reaction of 4-chloro-1,3-benzothiazol-2(3H)-one with ethyl chloroacetate in the presence of a base and a catalyst to form ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate.

  • Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid, this compound.

A patented method highlights an optimized procedure for the initial N-alkylation step.[5]

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A 4-chloro-1,3-benzothiazol-2(3H)-one E Ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate A->E B Ethyl Chloroacetate B->E C Base (e.g., K2CO3) D Catalyst (e.g., KI) F Ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate G This compound F->G

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

This procedure is adapted from a patented method which reports high yield and purity.[5]

  • Materials:

    • 4-chloro-1,3-benzothiazol-2(3H)-one

    • Ethyl chloroacetate

    • Potassium carbonate (or "salt of wormwood")

    • Potassium iodide

    • Solvent (e.g., a high-boiling point ether or a polar aprotic solvent like DMF)

  • Procedure:

    • To a reaction vessel equipped with a stirrer, condenser, and thermometer, add 4-chloro-1,3-benzothiazol-2(3H)-one, potassium carbonate, and potassium iodide.

    • Add the solvent and stir the mixture for 30 minutes at room temperature to ensure good dispersion.

    • Slowly add ethyl chloroacetate to the reaction mixture.

    • Heat the reaction mixture to 60-65 °C and maintain this temperature for approximately 4 hours, with continuous stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the concentration of the starting benzothiazolone is less than 0.3%.

    • Upon completion, cool the reaction mixture to room temperature.

    • The crude product can be isolated by filtration to remove inorganic salts, followed by evaporation of the solvent under reduced pressure.

Step 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

    • Base (e.g., Sodium hydroxide (B78521) or Potassium hydroxide)

    • Solvent (e.g., Ethanol (B145695)/Water mixture)

    • Acid for neutralization (e.g., Hydrochloric acid)

  • Procedure:

    • Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide or potassium hydroxide and stir the mixture at room temperature or with gentle heating to facilitate hydrolysis.

    • Monitor the reaction by TLC or HPLC until the ester is fully consumed.

    • After completion, cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the this compound.

    • Collect the solid precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield a product with high purity.

Quantitative Data
ParameterValueReference
Yield (N-Alkylation) >80%[5]
Purity (Final Product) >98%[5]
Reaction Temperature 60-65 °C[5]
Catalyst to Substrate Ratio (KI:benzothiazolone) 4-6 : 100 (by mass)[5]

Synthesis of this compound Derivatives

The core structure of this compound offers several positions for chemical modification to generate derivatives with potentially altered properties. Key areas for derivatization include the aromatic ring and the N-acetic acid side chain.

Modification of the Aromatic Ring

While direct substitution on the chloro-substituted aromatic ring of this compound can be challenging, derivatives can be accessed by starting with appropriately substituted 2-aminothiophenols.

Aromatic_Derivatives A Substituted 2-Aminothiophenol B Cyclization A->B e.g., with phosgene (B1210022) or equivalent C Substituted Benzothiazol-2(3H)-one B->C D N-Alkylation & Hydrolysis C->D E Substituted this compound Derivative D->E

Figure 2: General strategy for synthesizing aromatic ring-substituted this compound derivatives.

Modification of the N-Acetic Acid Side Chain

The acetic acid moiety can be modified to explore the impact on biological activity. This can be achieved by using different alkylating agents in the primary synthesis or by further chemical transformations of the carboxylic acid group.

  • Esterification: The carboxylic acid of this compound can be esterified to produce various ester derivatives, such as the commercially relevant this compound-ethyl.

  • Amidation: Reaction of the carboxylic acid with amines, after activation (e.g., to the acid chloride), can yield a range of amide derivatives.

  • Chain Homologation/Variation: Utilizing different haloalkanoic acid esters in the initial N-alkylation step can lead to derivatives with longer or branched side chains.

Spectroscopic Characterization of this compound

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton.[6]

Table of Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O, acid)~170
Carbonyl (C=O, lactam)~168
Aromatic C-Cl~129
Aromatic C-S~135
Aromatic C-N~125
Aromatic CH115-128
Methylene (-CH₂-)~45

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[1]

Table of Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
1760-1690C=O stretchCarboxylic acid
~1715C=O stretchLactam
1600-1400C=C stretchAromatic ring
~1300C-O stretchCarboxylic acid
~1250C-N stretchAmide
850-550C-Cl stretchAryl chloride
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its structure. The fragmentation pattern can provide insights into the stability of different parts of the molecule.[7][8]

Predicted Fragmentation Pattern for this compound:

  • Molecular Ion (M⁺): The peak corresponding to the molecular weight of this compound (243.67 g/mol ).

  • Loss of COOH: A fragment resulting from the cleavage of the carboxylic acid group.

  • Loss of CH₂COOH: Cleavage of the entire acetic acid side chain.

  • Fragments of the Benzothiazolone Ring: Further fragmentation of the heterocyclic core.

Mechanism of Action: Auxin Signaling Pathway

This compound acts as a synthetic auxin, leading to an overstimulation of auxin-responsive genes and ultimately causing uncontrolled growth and death in susceptible plants.[3][4] The core of this pathway involves the TIR1/AFB family of auxin receptors.[9][10]

Auxin_Signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin (this compound present) AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF binds and represses Gene Auxin-Responsive Genes ARF->Gene repressed This compound This compound TIR1_AFB SCF-TIR1/AFB Complex This compound->TIR1_AFB AuxIAA2 Aux/IAA Repressor TIR1_AFB->AuxIAA2 binds Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome degradation ARF2 ARF Transcription Factor Gene2 Auxin-Responsive Genes ARF2->Gene2 activates transcription Growth Uncontrolled Growth & Plant Death Gene2->Growth AuxIAA2->Ub ubiquitination

Figure 3: Simplified signaling pathway of this compound as a synthetic auxin.

In the presence of this compound, the SCF-TIR1/AFB E3 ubiquitin ligase complex binds to both this compound and an Aux/IAA repressor protein.[4][9][10] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor protein liberates Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes, leading to the herbicidal effect.[4]

Conclusion

The synthesis of this compound is a well-established process with opportunities for optimization and derivatization. This guide has provided a detailed overview of the synthetic methodology, including a robust protocol adapted from the patent literature, and has outlined strategies for the creation of novel derivatives. The provided spectroscopic data and mechanistic diagrams offer a comprehensive resource for researchers. Further exploration into the synthesis of this compound derivatives could lead to the discovery of compounds with improved herbicidal efficacy, novel biological activities, or a better understanding of the structure-activity relationships within this class of synthetic auxins.

References

Proherbicide Activation of Benazolin-ethyl in Planta: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benazolin-ethyl (B165832) is a selective, post-emergence proherbicide belonging to the benzothiazole (B30560) family. Its herbicidal activity is dependent on its bioactivation within the target plant. This technical guide provides an in-depth overview of the activation of this compound-ethyl, focusing on the metabolic pathways, enzymatic processes, and experimental protocols relevant to its study. Quantitative data from related studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding of this critical activation process.

Introduction

This compound-ethyl (ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate) is applied in its ester form to enhance its uptake through the plant cuticle.[1] Once absorbed, it undergoes metabolic transformation to its active form, this compound (2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid).[2] this compound acts as a synthetic auxin, disrupting normal plant growth processes and leading to weed mortality.[3] The selective herbicidal action of this compound-ethyl is often attributed to differential metabolism rates between crop and weed species.[4] Understanding the activation pathway is therefore crucial for optimizing its efficacy and for the development of new herbicidal compounds.

The Activation Pathway: From Proherbicide to Active Moiety

The primary activation step of this compound-ethyl is the hydrolysis of its ethyl ester bond to yield the free carboxylic acid, this compound, and ethanol. This reaction is primarily an enzymatic process catalyzed by carboxylesterases (CXEs) within the plant cells.[1][5]

The Role of Carboxylesterases (CXEs)

Carboxylesterases (EC 3.1.1.1) are a large and diverse family of serine hydrolases that play a crucial role in the metabolism of both endogenous and xenobiotic compounds in plants.[6][7] In the context of proherbicides, CXEs are responsible for the bioactivation of ester-containing compounds.[1] The hydrolysis reaction introduces a polar carboxylic acid group, which not only imparts herbicidal activity but also facilitates the translocation of the active molecule within the plant's vascular system.[4]

While specific CXE isozymes responsible for this compound-ethyl hydrolysis have not been definitively identified in the literature, studies on analogous proherbicides like methyl-2,4-dichlorophenoxyacetate have implicated specific enzymes such as AtCXE12 in Arabidopsis thaliana.[1] It is highly probable that one or more plant CXEs with broad substrate specificity are responsible for the activation of this compound-ethyl.

Signaling Pathway of this compound-ethyl Activation and Action

The following diagram illustrates the key steps from the application of this compound-ethyl to its herbicidal action.

Benazolin_Activation_Pathway cluster_outside Plant Exterior cluster_cell Plant Cell This compound-ethyl\n(Proherbicide) This compound-ethyl (Proherbicide) This compound-ethyl This compound-ethyl This compound-ethyl\n(Proherbicide)->this compound-ethyl Uptake This compound This compound This compound-ethyl->this compound Hydrolysis This compound\n(Active Herbicide) This compound (Active Herbicide) Carboxylesterases Carboxylesterases Carboxylesterases->this compound-ethyl Auxin Signaling Pathway Auxin Signaling Pathway Disrupted Growth Disrupted Growth Auxin Signaling Pathway->Disrupted Growth Further Metabolism\n(Detoxification) Further Metabolism (Detoxification) Less Toxic Metabolites Less Toxic Metabolites Further Metabolism\n(Detoxification)->Less Toxic Metabolites This compound->Auxin Signaling Pathway Mimics Auxin This compound->Further Metabolism\n(Detoxification) Phase II Metabolism InVivo_Workflow Plant Growth\n(Controlled Environment) Plant Growth (Controlled Environment) This compound-ethyl Application\n(Spray Chamber) This compound-ethyl Application (Spray Chamber) Plant Growth\n(Controlled Environment)->this compound-ethyl Application\n(Spray Chamber) Tissue Harvesting\n(Time Course) Tissue Harvesting (Time Course) This compound-ethyl Application\n(Spray Chamber)->Tissue Harvesting\n(Time Course) Extraction of Analytes Extraction of Analytes Tissue Harvesting\n(Time Course)->Extraction of Analytes LC-MS/MS Analysis LC-MS/MS Analysis Extraction of Analytes->LC-MS/MS Analysis Data Analysis\n(Quantification, Metabolite ID) Data Analysis (Quantification, Metabolite ID) LC-MS/MS Analysis->Data Analysis\n(Quantification, Metabolite ID) InVitro_Workflow Plant Tissue Homogenization Plant Tissue Homogenization Protein Extraction\n(Centrifugation) Protein Extraction (Centrifugation) Plant Tissue Homogenization->Protein Extraction\n(Centrifugation) In Vitro Hydrolysis Assay\n(Varying Substrate Conc.) In Vitro Hydrolysis Assay (Varying Substrate Conc.) Protein Extraction\n(Centrifugation)->In Vitro Hydrolysis Assay\n(Varying Substrate Conc.) Time-course Sampling Time-course Sampling In Vitro Hydrolysis Assay\n(Varying Substrate Conc.)->Time-course Sampling LC-MS/MS Quantification\n(this compound & this compound-ethyl) LC-MS/MS Quantification (this compound & this compound-ethyl) Time-course Sampling->LC-MS/MS Quantification\n(this compound & this compound-ethyl) Kinetic Parameter Calculation\n(Km, Vmax) Kinetic Parameter Calculation (Km, Vmax) LC-MS/MS Quantification\n(this compound & this compound-ethyl)->Kinetic Parameter Calculation\n(Km, Vmax)

References

Ecotoxicology of Benazolin on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benazolin is a selective, systemic herbicide used for post-emergence control of broad-leaved weeds in various crops. Its mode of action in target plants is as a synthetic auxin, disrupting normal growth processes.[1][2] While effective in weed management, it is crucial to understand the potential ecotoxicological effects of this compound on non-target organisms to ensure its environmentally sound use. This technical guide provides an in-depth overview of the current knowledge regarding the ecotoxicology of this compound, focusing on its impact on algae, aquatic invertebrates, fish, earthworms, soil microorganisms, and bees. The information is intended for researchers, scientists, and professionals involved in drug and pesticide development and environmental risk assessment.

Physicochemical Properties and Environmental Fate

This compound has a moderate aqueous solubility and a high potential to leach to groundwater.[1] It is not persistent in soil but may be more persistent in aquatic environments.[1] Its ethyl ester form, this compound-ethyl, is rapidly degraded to the more stable and biologically active acid form in the environment.[3] The environmental fate of a pesticide is a key determinant of its exposure routes and potential impact on non-target organisms.

Ecotoxicity to Non-Target Organisms

The available data indicates that this compound has a low to moderate toxicity to most aquatic organisms, honeybees, and earthworms.[1] However, specific quantitative data for several non-target organism groups are limited in the public domain.

Algae
Aquatic Invertebrates

Daphnia magna is a standard model organism for aquatic invertebrate toxicity testing. While general statements suggest moderate toxicity of this compound to aquatic organisms, specific acute (EC50) and chronic (NOEC) toxicity values for this compound on Daphnia magna were not found in the extensive literature search. For its ester form, this compound-ethyl, there is a high alert for chronic toxicity to Daphnia.[3]

Fish

This compound is classified as having moderate acute toxicity to fish.[1] However, specific LC50 values for common test species like rainbow trout (Oncorhynchus mykiss) or carp (B13450389) (Cyprinus carpio) are not available in the reviewed scientific literature. Sublethal effects of pesticides on fish can include alterations in biochemical markers such as cytochrome P450, ethoxyresorufin-O-deethylase (EROD), glutathione (B108866) (GSH), and glutathione-S-transferase (GST), which are involved in detoxification processes.[5][6][7] No specific studies on these biomarkers following this compound exposure were identified.

Earthworms

For the earthworm Eisenia fetida, the acute 14-day LC50 for this compound in artificial soil is reported to be >1000 mg/kg dry weight of soil, indicating low acute toxicity to this organism.[1]

Soil Microorganisms

Herbicides can affect soil microbial communities by altering their structure, biomass, and metabolic activities, such as respiration and nitrification.[8] However, specific quantitative data on the effects of this compound on these microbial processes (e.g., NOEC values) are not available in the public domain. Studies on the degradation of this compound in soil suggest that it is influenced by microbial activity.[8]

Bees

This compound is generally considered to have low to moderate toxicity to honeybees (Apis mellifera).[1] However, specific acute contact and oral LD50 values for this compound are not available in the public domain.

Data Summary

The following table summarizes the available quantitative ecotoxicology data for this compound on non-target organisms.

Organism GroupSpeciesEndpointValueReference
Earthworms Eisenia fetida14-day LC50 (soil)>1000 mg/kg dw[1]
Algae --Data not available-
Aquatic Invertebrates Daphnia magna-Data not available-
Fish --Data not available-
Soil Microorganisms --Data not available-
Bees Apis mellifera-Data not available-

Experimental Protocols

Standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the ecotoxicity of chemicals. The following sections describe the key experimental protocols relevant to the ecotoxicological evaluation of this compound.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater green algae.[9] Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours. The primary endpoint is the inhibition of growth, typically measured as a reduction in biomass or cell density, from which an EC50 value is calculated.[9]

Daphnia sp. Acute Immobilisation Test (OECD 202)

This 48-hour acute toxicity test assesses the concentration of a substance that immobilizes 50% of the exposed Daphnia magna (EC50). Juvenile daphnids are exposed to a range of concentrations of the test substance, and their mobility is observed at 24 and 48 hours.

Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the exposed fish (LC50) over a 96-hour period.[10][11][12][13] Fish are exposed to a series of concentrations of the test substance under controlled conditions, and mortality is recorded at 24, 48, 72, and 96 hours.[11][12]

Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil over a 14-day period.[14][15][16] The endpoints are mortality (from which an LC50 is calculated) and sublethal effects such as changes in body weight.[14]

Soil Microorganisms: Carbon Transformation Test (OECD 217)

This guideline describes a method to assess the long-term effects of chemicals on soil microbial activity by measuring nitrogen transformation. Soil is treated with the test substance, and the rate of nitrate (B79036) formation from an ammonium (B1175870) source is measured over a period of 28 days.

Honeybee Acute Oral and Contact Toxicity Tests (OECD 213 & 214)

These tests determine the acute oral and contact toxicity (LD50) of a substance to adult honeybees. In the oral test (OECD 213), bees are fed a sucrose (B13894) solution containing the test substance. In the contact test (OECD 214), the substance is applied directly to the thorax of the bees. Mortality is typically assessed over 48 to 96 hours.

Visualizations

Signaling Pathways and Experimental Workflows

Due to the lack of specific information on the signaling pathways affected by this compound in non-target animals, a diagram illustrating the general experimental workflow for ecotoxicity testing is provided below.

Ecotoxicology_Testing_Workflow cluster_tier1 Tier 1: Acute Toxicity Testing cluster_tier2 Tier 2: Chronic & Sublethal Effects cluster_risk Risk Assessment Algae Algal Growth Inhibition (OECD 201) Risk_Assessment Environmental Risk Assessment (PEC/PNEC ratio) Algae->Risk_Assessment Daphnia_acute Daphnia sp. Acute Immobilisation (OECD 202) Daphnia_chronic Daphnia sp. Reproduction (OECD 211) Daphnia_acute->Daphnia_chronic If high acute toxicity Fish_acute Fish Acute Toxicity (OECD 203) Fish_chronic Fish Early-life Stage Toxicity (OECD 210) Fish_acute->Fish_chronic If high acute toxicity Earthworm_acute Earthworm Acute Toxicity (OECD 207) Earthworm_chronic Earthworm Reproduction (OECD 222) Earthworm_acute->Earthworm_chronic If high acute toxicity Bees_acute Honeybee Acute Oral/Contact (OECD 213/214) Bees_acute->Risk_Assessment Daphnia_chronic->Risk_Assessment NOEC Fish_chronic->Risk_Assessment NOEC Earthworm_chronic->Risk_Assessment NOEC Soil_micro Soil Microorganism Activity (e.g., OECD 216, 217) Soil_micro->Risk_Assessment Test_Substance Test Substance: This compound Test_Substance->Algae EC50 Test_Substance->Daphnia_acute EC50 Test_Substance->Fish_acute LC50 Test_Substance->Earthworm_acute LC50 Test_Substance->Bees_acute LD50 Test_Substance->Soil_micro Inhibition %

General workflow for the ecotoxicological testing of a pesticide like this compound.

Benazolin_MoA_Exposure cluster_plant Target Plant cluster_environment Environment cluster_nontarget Non-Target Organisms This compound This compound (Synthetic Auxin) Auxin_Receptor Auxin Receptor Binding This compound->Auxin_Receptor Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Growth_Disruption Uncontrolled Growth & Cell Division Gene_Expression->Growth_Disruption Plant_Death Plant Death Growth_Disruption->Plant_Death Soil Soil Water Water Soil->Water Earthworms Earthworms Soil->Earthworms Microorganisms Soil Microorganisms Soil->Microorganisms Algae Algae Water->Algae Invertebrates Aquatic Invertebrates Water->Invertebrates Fish Fish Water->Fish Air Air (Drift) Air->Soil Air->Water Bees Bees Air->Bees Benazolin_Application This compound Application Benazolin_Application->this compound Benazolin_Application->Soil Runoff, Leaching Benazolin_Application->Water Runoff, Leaching Benazolin_Application->Air

Mode of action in target plants and environmental exposure routes for non-target organisms.

Conclusion and Knowledge Gaps

This compound exhibits low to moderate toxicity to a range of non-target organisms based on the available data. However, this technical guide highlights significant gaps in the publicly available quantitative ecotoxicological data for this compound, particularly for algae, aquatic invertebrates, fish, and bees. While standardized protocols for testing are well-established, specific studies applying these methods to this compound are scarce in the reviewed literature. Furthermore, there is a lack of information on the sublethal effects and the specific biochemical or molecular mechanisms of toxicity in non-target animals. To conduct a comprehensive environmental risk assessment, further research is needed to generate robust quantitative data for the endpoints and organism groups currently lacking information. Such data is essential for refining predicted no-effect concentrations (PNECs) and ensuring the protection of biodiversity.

References

An In-depth Technical Guide on the Soil Persistence and Mobility of Benazolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil persistence and mobility of the herbicide Benazolin. The information is compiled from various scientific sources and is intended to be a resource for professionals in research, environmental science, and drug development.

Soil Persistence of this compound

This compound is generally considered to be not persistent in soil systems.[1] Its persistence is primarily dictated by the rate of microbial degradation. The commercially available form of this compound is often the ethyl ester, which rapidly hydrolyzes in the soil to its more stable and biologically active form, this compound acid.

Table 1: Soil Degradation Half-Life (DT50) of this compound Forms

CompoundDT50 Range (days)ConditionsReference(s)
This compound-ethyl1 - 3Not specified
This compound acid14 - 100Not specified

The wide range in the reported half-life of this compound acid suggests that its degradation is highly dependent on soil properties and environmental conditions. Factors such as soil organic matter content, microbial activity, temperature, and moisture can significantly influence its persistence. For instance, the addition of organic matter, such as maize straw, has been shown to enhance the degradation of this compound.

Aerobic vs. Anaerobic Degradation

Soil Mobility of this compound

This compound has a high potential for mobility in soil, primarily due to its moderate aqueous solubility and its chemical nature as a weak acid. At common soil pH values (5-8), this compound exists predominantly in its anionic form, which is more prone to leaching as it is repelled by the negatively charged surfaces of clay and organic matter.

Table 2: Soil Adsorption and Mobility Parameters for this compound

ParameterValue/ClassificationRemarksReference(s)
Koc (L/kg) Data not available in reviewed literatureHigher Koc values indicate stronger adsorption and lower mobility. One study noted that long-term aging processes might lead to higher than expected Koc values for 14C-benazolin.[2]
GUS High LeachabilityThe Groundwater Ubiquity Score (GUS) is an indicator of a pesticide's potential to leach to groundwater. A high GUS value suggests a high leaching potential.[1]

The lack of specific Koc values in the available literature prevents a more detailed quantitative assessment of its mobility across different soil types. However, the qualitative descriptions consistently point towards high mobility and a significant potential for leaching to groundwater. Studies have shown that amending soil with organic matter can increase the retention of this compound and its metabolites, thereby reducing its mobility.

Degradation Pathway of this compound

The degradation of this compound in the soil environment follows a multi-step process, beginning with the transformation of the ethyl ester to the acid form, followed by microbial degradation of the acid.

Benazolin_Degradation_Pathway Benazolin_ethyl This compound-ethyl Benazolin_acid This compound acid (4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid) Benazolin_ethyl->Benazolin_acid Thiazolin 4-chloro-2-oxobenzothiazolin (Thiazolin) Benazolin_acid->Thiazolin Decarboxylation Dechlorination_products Dechlorination Products Thiazolin->Dechlorination_products Ring_cleavage Ring Cleavage Products (Further degradation to CO2) Dechlorination_products->Ring_cleavage Microbial Degradation

This compound Degradation Pathway in Soil

Experimental Protocols

The assessment of a pesticide's soil persistence and mobility typically follows standardized laboratory protocols. The most relevant for this compound are the OECD Guidelines for the Testing of Chemicals.

Soil Persistence (Aerobic and Anaerobic Degradation)

The rate of degradation of this compound in soil is determined following OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .

Experimental Workflow for Aerobic Soil Degradation Study:

Aerobic_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_collection Collect and characterize soil (e.g., texture, pH, organic carbon) Treat_soil Treat soil with This compound solution Soil_collection->Treat_soil Test_substance Prepare radiolabeled This compound solution Test_substance->Treat_soil Incubate Incubate soil samples in the dark at controlled temperature and moisture Treat_soil->Incubate Aerate Continuously supply CO2-free, humidified air Incubate->Aerate Sampling Sample soil at pre-defined intervals Incubate->Sampling Trap_volatiles Trap evolved 14CO2 and organic volatiles Aerate->Trap_volatiles Mass_balance Determine mass balance (extractable, non-extractable, volatiles) Trap_volatiles->Mass_balance Extraction Extract this compound and metabolites from soil Sampling->Extraction Quantification Quantify parent compound and metabolites (e.g., by HPLC) Extraction->Quantification Quantification->Mass_balance Kinetics Calculate degradation kinetics (DT50, DT90) Quantification->Kinetics

Workflow for an Aerobic Soil Degradation Study (OECD 307)

Methodology Details:

  • Test System: Multiple soil types with varying properties (pH, organic carbon content, texture) are used.

  • Test Substance: Typically, a radiolabeled (e.g., ¹⁴C) test substance is used to facilitate tracking and mass balance calculations.

  • Incubation: Soil samples are treated with the test substance and incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). For aerobic studies, a continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels. For anaerobic studies, after an initial aerobic phase to allow for microbial activity, the system is purged with an inert gas like nitrogen.

  • Analysis: At various time points, replicate soil samples are extracted, and the concentrations of the parent compound and its degradation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). Evolved ¹⁴CO₂ is trapped and quantified to assess mineralization.

Soil Mobility (Adsorption/Desorption)

The adsorption and desorption characteristics of this compound in soil are determined using the OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method .

Experimental Workflow for Batch Equilibrium Adsorption Study:

Adsorption_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis & Calculation Soil_prep Prepare soil samples (air-dried, sieved) Mix Mix soil and this compound solution in centrifuge tubes Soil_prep->Mix Solution_prep Prepare this compound solutions of varying concentrations in 0.01 M CaCl2 Solution_prep->Mix Equilibrate Shake at constant temperature for a predetermined equilibration time Mix->Equilibrate Centrifuge Separate soil and solution by centrifugation Equilibrate->Centrifuge Analyze_supernatant Analyze this compound concentration in the supernatant Centrifuge->Analyze_supernatant Calculate_adsorbed Calculate the amount of This compound adsorbed to the soil Analyze_supernatant->Calculate_adsorbed Isotherm Construct adsorption isotherm (e.g., Freundlich, Langmuir) Calculate_adsorbed->Isotherm Calculate_coefficients Calculate Kd and Koc Isotherm->Calculate_coefficients

Workflow for a Batch Equilibrium Adsorption Study (OECD 106)

Methodology Details:

  • Test System: A series of centrifuge tubes containing a known mass of soil and a known volume of a this compound solution in 0.01 M CaCl₂ (to maintain ionic strength and flocculation).

  • Procedure: The soil-solution mixtures are agitated at a constant temperature until equilibrium is reached. The solid and liquid phases are then separated by centrifugation.

  • Analysis: The concentration of this compound remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution.

  • Data Interpretation: By using a range of initial concentrations, an adsorption isotherm can be constructed, from which the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are derived.

Soil Mobility (Leaching)

The leaching potential of this compound and its degradation products through the soil column is assessed using OECD Guideline 312: Leaching in Soil Columns .[3]

Methodology Details:

  • Test System: Glass or stainless steel columns packed with soil to a specified bulk density.[3]

  • Procedure: The soil columns are saturated with a simulated rainwater solution (e.g., 0.01 M CaCl₂). Radiolabeled this compound is applied to the top of the soil column. The columns are then irrigated with a set amount of the simulated rainwater over a defined period (e.g., 48 hours).[3]

  • Analysis: The leachate is collected in fractions and analyzed for the parent compound and its metabolites. After the leaching period, the soil column is sectioned, and each section is analyzed to determine the distribution of the applied radioactivity.[3]

  • Data Interpretation: The results provide a profile of the mobility of the substance and its degradation products in the soil under controlled conditions.

Conclusion

This compound is a herbicide with low persistence in soil, undergoing relatively rapid degradation, particularly under aerobic conditions. However, its chemical properties confer a high mobility in soil, leading to a significant potential for leaching into groundwater. The persistence and mobility of this compound are strongly influenced by soil characteristics, with higher organic matter content generally leading to increased adsorption and degradation, and thus reduced leaching. The provided experimental protocols offer standardized methods for further investigation into the environmental fate of this compound and similar compounds.

References

In-depth Technical Guide: Photodegradation of Benazolin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Foreword

Benazolin, a post-emergence herbicide, has been utilized in agriculture for the control of broadleaf weeds. Its presence and persistence in aqueous environments are of significant interest due to potential ecological impacts. Photodegradation represents a primary pathway for the dissipation of this compound in sunlit surface waters. This technical guide provides a comprehensive overview of the current scientific understanding of the photodegradation of this compound in aqueous solutions, with a focus on its kinetics, influencing factors, degradation pathways, and the experimental methodologies used for its investigation. While direct, comprehensive studies on this compound photodegradation are limited, this guide synthesizes available data and draws parallels from the photodegradation of structurally related compounds to provide a thorough understanding of the subject.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its behavior in aqueous environments.

PropertyValueReference
Chemical Name4-chloro-2-oxobenzothiazolin-3-ylacetic acid
Molecular FormulaC₉H₆ClNO₃S
Molecular Weight243.67 g/mol
Water SolubilityModerately soluble
Vapor PressureSemi-volatile
Log P (Octanol-Water Partition Coefficient)Data not readily available

Principles of Photodegradation in Aqueous Solutions

The photodegradation of a chemical in water can occur through two primary mechanisms:

  • Direct Photolysis: The direct absorption of light photons by the this compound molecule, leading to its excitation and subsequent chemical transformation. The rate of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield (the efficiency of the absorbed light in causing a chemical change).

  • Indirect Photolysis (Sensitized Photolysis): The degradation of this compound is initiated by reactive species present in the water that have been generated by the absorption of light by other substances (photosensitizers). Common photosensitizers in natural waters include dissolved organic matter (DOM), nitrate (B79036) ions (NO₃⁻), and bicarbonate ions (HCO₃⁻). These sensitizers can generate highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•), which then react with and degrade the this compound molecule.

Experimental Protocols for Studying this compound Photodegradation

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data on photodegradation. The following outlines a general methodology for investigating the photodegradation of this compound in aqueous solutions.

Materials and Reagents
  • This compound (analytical standard)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer solutions (for pH control, e.g., phosphate, borate)

  • Photosensitizers (if studying indirect photolysis, e.g., humic acid, nitrate salts)

  • Quenchers (to identify reactive species, e.g., isopropanol (B130326) for •OH, sodium azide (B81097) for ¹O₂)

  • Acetonitrile (B52724) or methanol (B129727) (HPLC grade, for sample preparation and analysis)

  • Formic acid or acetic acid (for adjusting mobile phase pH in HPLC)

Irradiation Source and Reactor Setup

A typical experimental setup for photodegradation studies is depicted below.

G cluster_reactor Photoreactor System cluster_analysis Analytical System light_source Light Source (e.g., Xenon Arc Lamp, Mercury Lamp) filter Optical Filter (to simulate sunlight, λ > 290 nm) light_source->filter quartz_tube Quartz Reaction Vessel (containing this compound solution) filter->quartz_tube sampler Autosampler quartz_tube->sampler Sample withdrawal at time intervals stirrer Magnetic Stirrer cooling Cooling System (to maintain constant temperature) hplc HPLC-UV/MS System sampler->hplc

Caption: A generalized experimental workflow for photodegradation studies.

Experimental Procedure
  • Preparation of this compound Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) and spike into high-purity water or buffered solutions to achieve the desired initial concentration.

  • pH Control: Adjust the pH of the aqueous solutions using appropriate buffers to investigate the effect of pH on the degradation rate.

  • Irradiation: Fill the quartz reaction vessels with the this compound solution and place them in the photoreactor. Irradiate the solutions with a light source that simulates solar radiation (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm).

  • Sampling: At specific time intervals, withdraw aliquots from the reaction vessels.

  • Sample Analysis: Analyze the concentration of this compound and its degradation products in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Control Experiments: Conduct control experiments in the dark to assess for any hydrolytic or other non-photochemical degradation.

Analytical Methodology

The accurate quantification of this compound and the identification of its degradation products are critical.

  • HPLC-UV: A common technique for quantifying the parent compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and acidified water. The detection wavelength is set at the maximum absorbance of this compound.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Essential for the identification and confirmation of degradation products. This technique provides molecular weight and structural information, enabling the elucidation of degradation pathways.

Photodegradation Kinetics and Influencing Factors

While specific kinetic data for this compound is scarce in publicly available literature, the photodegradation of many herbicides in aqueous solutions is known to follow pseudo-first-order kinetics.

The rate of degradation can be significantly influenced by several factors:

  • pH: The pH of the water can affect the speciation of this compound (protonated vs. deprotonated forms), which can alter its light absorption properties and reactivity with photochemically generated transient species.

  • Dissolved Organic Matter (DOM): DOM can act as a photosensitizer, accelerating indirect photolysis. Conversely, it can also act as a light screen, reducing the amount of light available for direct photolysis, and can quench reactive species.

  • Nitrate and Bicarbonate Ions: These ions are known to be precursors of hydroxyl radicals upon irradiation and can thus enhance the rate of indirect photodegradation.

  • Temperature: Temperature can influence the rates of secondary reactions of the degradation products.

Photodegradation Pathway of this compound

The elucidation of the photodegradation pathway is crucial for understanding the environmental fate and potential toxicity of the transformation products. Based on the structure of this compound and the known photochemical reactions of related benzothiazole (B30560) and benzoxazole (B165842) compounds, a plausible degradation pathway can be proposed.

G cluster_pathways Potential Photodegradation Pathways cluster_products Potential Degradation Products This compound This compound (4-chloro-2-oxobenzothiazolin-3-ylacetic acid) Decarboxylation Decarboxylation of acetic acid side chain This compound->Decarboxylation Hydroxylation Hydroxylation of the benzene (B151609) ring This compound->Hydroxylation hν, •OH Dechlorination Reductive Dechlorination This compound->Dechlorination Ring_Opening Cleavage of the thiazolinone ring Decarboxylation->Ring_Opening Further oxidation Product1 4-chloro-3-methylbenzothiazolin-2-one Decarboxylation->Product1 Hydroxylation->Ring_Opening Further oxidation Product2 Hydroxy-benazolin isomers Hydroxylation->Product2 Dechlorination->Ring_Opening Further oxidation Product3 2-oxobenzothiazolin-3-ylacetic acid Dechlorination->Product3 Product4 Smaller organic acids and mineralized products (CO₂, H₂O, Cl⁻) Ring_Opening->Product4

Caption: A proposed photodegradation pathway for this compound in aqueous solution.

Key transformation reactions likely include:

  • Decarboxylation: Loss of the carboxyl group from the acetic acid side chain.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic ring, often mediated by hydroxyl radicals.

  • Dechlorination: Removal of the chlorine atom from the benzothiazole ring.

  • Ring Opening: Cleavage of the benzothiazolinone (B8138533) ring structure, leading to the formation of smaller, more polar intermediates, and eventual mineralization to CO₂, H₂O, and inorganic ions.

Conclusion and Future Research Directions

The photodegradation of this compound in aqueous solutions is a complex process influenced by a variety of environmental factors. While this guide provides a framework for understanding its photochemical fate, there is a clear need for more dedicated research to generate specific quantitative data. Future studies should focus on:

  • Determining the quantum yield of this compound's direct photolysis.

  • Quantifying the rate constants for the reaction of this compound with key reactive oxygen species (•OH, ¹O₂).

  • Conducting detailed product identification studies under various environmentally relevant conditions (e.g., different pH values, presence of natural sensitizers).

  • Assessing the ecotoxicity of the identified photodegradation products.

Such data are essential for developing accurate environmental fate models and for conducting comprehensive risk assessments of this compound in aquatic ecosystems.

Benazolin: A Technical Guide to its Herbicidal Spectrum Against Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazolin is a selective, post-emergence herbicide used for the control of a range of annual broadleaf weeds in various crops. As a member of the synthetic auxin class of herbicides, this compound mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to abnormal growth and eventual death of susceptible plant species. This technical guide provides an in-depth overview of the herbicidal spectrum of this compound against broadleaf weeds, supported by quantitative data from scientific literature. It also details the experimental protocols for evaluating its efficacy and illustrates its molecular mechanism of action.

Herbicidal Efficacy of this compound Against Broadleaf Weeds

This compound has demonstrated efficacy against a variety of economically important broadleaf weeds. The following table summarizes the available quantitative data from field trials on the percentage of weed control at different application rates.

Weed SpeciesCommon NameApplication Rate ( kg/ha )% ControlGrowth Stage at ApplicationReference
Sinapis arvensisWild Mustard0.56524-6 leaves[1]
0.84874-6 leaves[1]
Amaranthus retroflexusRedroot Pigweed0.56Satisfactory4-leaf stage
Polygonum convolvulusWild Buckwheat0.84Satisfactory4-leaf stage
Cirsium arvenseCanada ThistleNot Specified71-90 (top growth)Not Specified
Stellaria mediaCommon ChickweedNot SpecifiedControlledNot Specified[2][3]
Galium aparineCleaversNot SpecifiedControlledNot Specified[2][3]
Bilderdykia convolvulusBlack BindweedNot SpecifiedControlledNot Specified[2][3][4]

Note: "Satisfactory" control indicates a significant reduction in weed population or biomass as reported in the study, but a specific percentage was not provided. "Controlled" indicates that the weed is listed as susceptible to this compound, but specific quantitative data was not available in the reviewed literature.

Experimental Protocols for Efficacy Evaluation

The following outlines a typical experimental protocol for evaluating the post-emergence herbicidal efficacy of this compound in a field setting, based on methodologies described in the scientific literature.

1. Experimental Design:

  • Layout: Randomized complete block design with a minimum of four replications.

  • Plot Size: Individual plots are typically in the range of 2 x 5 meters to allow for accurate application and assessment while minimizing edge effects.

  • Crop and Weed Seeding: The target crop and a uniform population of the target broadleaf weed species are sown in the experimental plots.

2. Herbicide Application:

  • Timing: this compound is applied post-emergence when the target weeds have reached a specific growth stage (e.g., 2-6 leaf stage). The crop growth stage is also recorded.

  • Equipment: A calibrated backpack or bicycle sprayer equipped with flat-fan nozzles is used to ensure uniform application.

  • Application Volume: Spray volumes typically range from 100 to 200 liters per hectare.

  • Treatments: A range of this compound application rates are tested, along with an untreated control for comparison.

3. Data Collection and Analysis:

  • Weed Control Assessment: Visual assessment of percent weed control is conducted at specified intervals after application (e.g., 7, 14, and 28 days after treatment). A rating scale of 0% (no effect) to 100% (complete kill) is commonly used.

  • Weed Biomass: At the end of the evaluation period, the above-ground biomass of the target weed species is harvested from a defined area within each plot, dried, and weighed.

  • Crop Tolerance: Visual assessment of crop injury (phytotoxicity) is recorded using a similar percentage scale.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a suitable statistical test (e.g., Tukey's HSD) at a significance level of p < 0.05.

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis A Randomized Block Design (4 Replications) B Plot Establishment (Crop & Weed Seeding) A->B C Post-emergence Application (Specified Weed Growth Stage) B->C D Calibrated Sprayer (e.g., 100-200 L/ha) C->D E This compound Treatments (Multiple Rates + Control) D->E F Visual Weed Control Rating (e.g., 7, 14, 28 DAT) E->F G Weed Biomass Measurement F->G H Crop Tolerance Assessment G->H I Statistical Analysis (ANOVA) H->I

Experimental workflow for evaluating this compound efficacy.

Mechanism of Action: Synthetic Auxin Signaling Pathway

This compound, as a synthetic auxin, disrupts the normal hormonal balance in susceptible plants. It is more resistant to degradation by the plant's natural mechanisms compared to endogenous auxin (IAA). This leads to a persistent and overwhelming auxin signal, triggering a cascade of events that ultimately result in plant death. The core of this mechanism involves the perception of this compound by specific receptor proteins, leading to the degradation of transcriptional repressors and the subsequent uncontrolled expression of auxin-responsive genes.

The key steps in the signaling pathway are:

  • Perception: this compound binds to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

  • Formation of a Co-receptor Complex: This binding stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.

  • Ubiquitination: The formation of this ternary complex (TIR1/AFB-benazolin-Aux/IAA) allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex to tag the Aux/IAA repressor with ubiquitin molecules.

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is targeted and degraded by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs). These transcription factors are now free to activate the expression of a multitude of auxin-responsive genes.

  • Physiological Response: The massive and uncontrolled expression of these genes leads to a variety of physiological disruptions, including epinastic growth, cell division and elongation arrest, and ultimately, senescence and cell death.

G This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor This compound->TIR1_AFB binds SCF SCF E3 Ubiquitin Ligase TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Transcription Factor Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates Ubiquitin Ubiquitin Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Response Uncontrolled Growth & Plant Death Auxin_Genes->Response

Simplified signaling pathway of this compound as a synthetic auxin.

References

The History and Development of Benazolin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Classic Auxin Herbicide

Benazolin is a selective, post-emergence herbicide belonging to the benzothiazole (B30560) group of compounds. Introduced in 1964, it has been utilized for the control of a variety of annual broadleaf weeds, particularly in cereal crops and oilseed rape.[1] Its mode of action as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA), places it in a significant class of herbicides that have played a crucial role in modern agriculture. This technical guide provides a comprehensive overview of the history, development, chemical properties, synthesis, mode of action, and toxicological and environmental profile of this compound, tailored for researchers, scientists, and professionals in drug and herbicide development.

Historical Development

The journey of this compound began in the mid-20th century, a period of significant innovation in the agrochemical industry.

  • 1964: this compound is introduced as a herbicide. Its development is attributed to Boots Pure Drug Company.

  • Post-1964: this compound is commercialized, often in the form of its ethyl ester, this compound-ethyl, which enhances its efficacy. It is frequently used in combination with other herbicides to broaden the spectrum of weed control.[2]

Chemical Properties and Synthesis

This compound is chemically known as 4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid.[1] Its ethyl ester, this compound-ethyl, is a common commercial formulation.

Chemical Synthesis

The synthesis of this compound typically involves a multi-step process. A common pathway starts from 2-amino-4-chlorobenzothiazole. The synthesis of this compound-ethyl, a widely used formulation, is achieved through the esterification of this compound.

A patented method for synthesizing this compound involves the reaction of benzothiazolone with potassium carbonate (salt of wormwood) and ethyl chloroacetate (B1199739) in the presence of a potassium iodide catalyst. This process is carried out at a controlled temperature of 60-65°C.[3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from benzothiazolone.

Materials:

  • Benzothiazolone (0.5 mol, 94.8 g)

  • Potassium carbonate (77 g)

  • Ethyl chloroacetate (400 g)

  • Potassium iodide (4-6 g)

  • 1000 mL three-necked flask

  • Stirring apparatus

  • Heating mantle with temperature control

Procedure:

  • To a 1000 mL three-necked flask, add 94.8 g of benzothiazolone, 77 g of potassium carbonate, 400 g of ethyl chloroacetate, and 4-6 g of potassium iodide.[3]

  • Stir the mixture for 30 minutes at room temperature.[3]

  • Heat the reaction mixture to 60-65°C and maintain this temperature for 4-6 hours with continuous stirring.[3]

  • Monitor the reaction progress by checking the mass concentration of benzothiazolone. The reaction is considered complete when the concentration is less than 0.3%.[3]

  • Upon completion, terminate the reaction and allow the mixture to cool.

  • Wash the product to remove unreacted reagents and byproducts.

  • Dry the final product to obtain this compound.

Expected Yield: Approximately 95% with a purity of around 98.5%.[3]

Mode of Action: A Synthetic Auxin

This compound is a synthetic auxin herbicide, which means it mimics the action of the natural plant hormone indole-3-acetic acid (IAA) at high concentrations, leading to uncontrolled and disorganized plant growth and ultimately, death of susceptible species.[1]

The TIR1/AFB Signaling Pathway

The primary mode of action of auxin herbicides involves the SCF-TIR1/AFB E3 ubiquitin ligase complex.

  • Perception: In the plant cell nucleus, auxin molecules (both natural IAA and synthetic auxins like this compound) bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) proteins, which are F-box proteins that act as auxin receptors.[4][5]

  • Co-receptor Formation: The binding of auxin stabilizes the interaction between the TIR1/AFB protein and Aux/IAA transcriptional repressor proteins, forming a co-receptor complex.[6][7]

  • Ubiquitination and Degradation: This interaction targets the Aux/IAA repressors for ubiquitination by the SCF (Skp1-Cullin-F-box) complex. The ubiquitinated Aux/IAA proteins are then degraded by the 26S proteasome.[4]

  • Gene Expression: The degradation of Aux/IAA repressors releases the Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[6]

  • Physiological Effects: The overexpression of these genes leads to a cascade of physiological effects, including epinasty, cell elongation, and eventually, tissue disruption and plant death in susceptible dicotyledonous weeds.

Auxin_Signaling_Pathway

Herbicidal Efficacy

This compound is effective against a range of annual broadleaf weeds. Its efficacy can be influenced by factors such as weed species, growth stage, and environmental conditions.

Table 1: Weeds Controlled by this compound

Common NameScientific Name
Common chickweedStellaria media
CleaversGalium aparine
CharlockSinapis arvensis
Black bindweedBilderdykia convolvulus

Source:[2]

Experimental Protocol: Whole-Plant Herbicide Efficacy Bioassay

Objective: To determine the efficacy of this compound on a target weed species.

Materials:

  • Seeds of a susceptible weed species (e.g., Galium aparine)

  • Pots with a suitable growing medium

  • This compound formulation

  • Spray chamber calibrated to deliver a precise volume

  • Greenhouse or controlled environment growth chamber

Procedure:

  • Plant Preparation: Sow weed seeds in pots and grow them in a greenhouse or growth chamber under optimal conditions until they reach the 2-3 leaf stage.[8]

  • Herbicide Application: Prepare a series of this compound dilutions to be tested. Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage.[8] Include an untreated control group.

  • Post-Treatment Care: Return the treated plants to the greenhouse or growth chamber and maintain optimal growing conditions.

  • Efficacy Assessment: Evaluate herbicide efficacy at 7, 14, and 21 days after treatment. Assessments should include visual injury ratings (on a scale of 0% for no effect to 100% for complete plant death) and measurement of plant biomass (fresh or dry weight).

  • Data Analysis: Calculate the effective concentration required to cause 50% growth inhibition (EC50) using appropriate statistical software.

Toxicological Profile

The toxicological profile of this compound indicates low acute toxicity to mammals.

Table 2: Acute Toxicity of this compound

Test OrganismRoute of ExposureLD50/LC50
RatOral> 4800 mg/kg
RatDermal> 5000 mg/kg
RatInhalation (4h)> 1.2 mg/L

Source: Data compiled from various toxicological databases.

Experimental Protocol: Acute Oral Toxicity (OECD TG 420)

Objective: To determine the acute oral toxicity (LD50) of this compound in rats.

Materials:

  • This compound (technical grade)

  • Laboratory rats (specific strain, e.g., Wistar)

  • Oral gavage equipment

  • Appropriate vehicle for this compound administration

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

  • Dose Preparation: Prepare a range of this compound doses in a suitable vehicle.

  • Administration: Administer a single dose of this compound to fasted animals via oral gavage.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Calculate the LD50 value using a validated statistical method.

Environmental Fate

The environmental fate of a herbicide determines its potential for off-target effects and contamination of soil and water.

Table 3: Environmental Fate Properties of this compound

PropertyValueImplication
Soil Half-life (DT50) 2 - 14 daysNot persistent in soil
Soil Adsorption Coefficient (Koc) 20 - 150 mL/gModerate mobility
Water Solubility 600 mg/L at 20°CPotential for leaching

Source: Data compiled from environmental fate databases.

Experimental Protocol: Soil Adsorption/Desorption (OECD TG 106)

Objective: To determine the soil adsorption coefficient (Koc) of this compound.

Materials:

  • Radiolabeled ([¹⁴C]) this compound

  • Several soil types with varying organic carbon content

  • Centrifuge

  • Liquid scintillation counter

  • 0.01 M CaCl₂ solution

Procedure:

  • Soil Preparation: Characterize the selected soils for properties such as pH, organic carbon content, and texture.

  • Adsorption Phase: Prepare a solution of [¹⁴C]-benazolin in 0.01 M CaCl₂. Add this solution to soil samples and shake for a predetermined equilibrium time (e.g., 24 hours).

  • Separation: Centrifuge the soil suspensions to separate the soil from the aqueous phase.

  • Analysis: Measure the concentration of [¹⁴C]-benazolin in the aqueous phase using liquid scintillation counting.

  • Calculation: Determine the amount of this compound adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution. Calculate the soil-water distribution coefficient (Kd) and normalize it to the organic carbon content to obtain the Koc.[9][10]

  • Desorption Phase: After the adsorption phase, replace a portion of the supernatant with fresh 0.01 M CaCl₂ solution, resuspend the soil, and shake for the same equilibrium time to determine the extent of desorption.

Structure-Activity Relationship (SAR)

The herbicidal activity of synthetic auxins is closely linked to their chemical structure. For auxin herbicides, including those in the benzothiazole class, key structural features are necessary for their recognition by the TIR1/AFB receptors and subsequent biological activity.

While specific SAR studies on this compound are limited in the public domain, general principles for auxin herbicides apply:

  • Acidic Side Chain: The presence of a carboxylic acid group (or a group that can be metabolized to a carboxylic acid) is crucial for activity.[11]

  • Aromatic Ring System: A planar aromatic or heteroaromatic ring system is required for binding to the receptor.

  • Spatial Relationship: The spatial arrangement between the acidic side chain and the ring system is critical for a proper fit within the auxin-binding pocket of the TIR1/AFB receptors.

Further research focusing on the specific interactions of the benzothiazole ring of this compound with the receptor could provide more detailed SAR insights.

Conclusion

This compound has a long history as an effective synthetic auxin herbicide. Its mode of action, centered on the disruption of the TIR1/AFB-mediated auxin signaling pathway, is well-understood. While it exhibits low acute toxicity to mammals, its mobility in soil warrants careful management to prevent potential water contamination. The detailed protocols and data presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of herbicide science and development, providing a foundation for further investigation and the development of new weed management strategies.

References

A Technical Guide to the Physicochemical Properties of Benazolin: Solubility and Partition Coefficient

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility and partition coefficient data for the herbicide Benazolin and its ethyl ester, this compound-ethyl. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and a visual representation of the property determination workflow.

Core Physicochemical Data

The solubility and partition coefficient are critical parameters in understanding the environmental fate, bioavailability, and potential for bioaccumulation of a chemical compound. The following tables summarize the available quantitative data for this compound and this compound-ethyl.

Table 1: Solubility Data
CompoundSolventTemperature (°C)pHSolubility
This compound Water20Not Specified600 mg/L[1]
Acetone20Not Specified110,000 mg/L[2]
Ethanol20Not Specified34,000 mg/L[2]
Ethyl acetate20Not Specified23,000 mg/L[2]
Xylene20Not Specified580 mg/L[2]
This compound-ethyl Water20747.0 mg/L
Acetone20Not Specified229,000 mg/L
Table 2: Octanol-Water Partition Coefficient (Log P) Data
CompoundMethodTemperature (°C)pHLog PPartition Coefficient (P)
This compound Calculated2071.34[2]21.9[2]
This compound-ethyl Calculated2072.5316[3]

Experimental Protocols

While the specific experimental details for the generation of the above data are not extensively published in readily available literature, the following represents a standard and widely accepted methodology for determining aqueous solubility and the octanol-water partition coefficient, primarily based on the OECD Guidelines for the Testing of Chemicals.

Determination of Aqueous Solubility (OECD Guideline 105)

The flask method is a common and robust technique for determining the water solubility of a substance.

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath or shaker.

  • Glass flasks with stoppers.

  • Centrifuge.

  • Analytical instrumentation (e.g., HPLC, GC, UV-Vis spectrophotometer).

  • Filtration apparatus (if necessary).

Procedure:

  • Preparation: An excess amount of solid this compound is added to a flask containing deionized water. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium. This can take 24 to 48 hours, and preliminary tests should be conducted to determine the time to equilibrium.

  • Phase Separation: Once equilibrium is established, the mixture is allowed to stand to let the solid material settle. The aqueous phase is then separated from the undissolved solid by centrifugation. Filtration may also be used, but care must be taken to avoid adsorption of the substance onto the filter material.

  • Analysis: The concentration of this compound in the clear aqueous supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

Determination of Octanol-Water Partition Coefficient (OECD Guideline 107/117)

The shake-flask method is the classical approach for determining the octanol-water partition coefficient (Log P).

Principle: A solution of the test substance in either water or n-octanol is mixed with the other immiscible solvent in a vessel. After shaking to allow for partitioning and equilibration, the phases are separated, and the concentration of the substance in each phase is measured.

Apparatus:

  • Separatory funnels with stoppers.

  • Mechanical shaker.

  • Centrifuge.

  • Analytical instrumentation (e.g., HPLC, GC).

  • pH meter.

Procedure:

  • Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Preparation of Test Solution: A stock solution of this compound is prepared in either the pre-saturated water or pre-saturated n-octanol at a concentration that is well below its solubility limit in that solvent.

  • Partitioning: A known volume of the test solution and the other pre-saturated solvent are combined in a separatory funnel. The volume ratio is adjusted based on the expected Log P value. The funnel is shaken at a constant temperature until equilibrium is achieved (typically for several hours).

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate a clean separation.

  • Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined by a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase (C_octanol) to its concentration in the aqueous phase (C_water): P = C_octanol / C_water. The Log P is the base-10 logarithm of P.

  • pH Measurement: For ionizable compounds like this compound, the pH of the aqueous phase at equilibrium must be measured and reported, as it significantly influences the partitioning behavior.

Visualizing the Physicochemical Property Determination Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility and partition coefficient.

Physicochemical_Property_Workflow cluster_prep 1. Preparation and Planning cluster_solubility 2. Solubility Determination (OECD 105) cluster_logp 3. Partition Coefficient Determination (OECD 107) start Compound Information (this compound) lit_review Literature Review & Preliminary Assessment start->lit_review method_selection Method Selection (e.g., Shake-Flask, HPLC) lit_review->method_selection sol_prep Prepare Supersaturated Solution in Water method_selection->sol_prep logp_prep Prepare Solution in Pre-saturated Solvent method_selection->logp_prep sol_equilibrate Equilibrate at Constant Temperature sol_prep->sol_equilibrate sol_phase_sep Phase Separation (Centrifugation) sol_equilibrate->sol_phase_sep sol_analyze Analyze Aqueous Phase Concentration (e.g., HPLC) sol_phase_sep->sol_analyze sol_result Solubility Value (e.g., mg/L) sol_analyze->sol_result logp_partition Partition between n-Octanol and Water logp_prep->logp_partition logp_equilibrate Equilibrate with Shaking logp_partition->logp_equilibrate logp_phase_sep Phase Separation (Centrifugation) logp_equilibrate->logp_phase_sep logp_analyze Analyze Concentration in Both Phases logp_phase_sep->logp_analyze logp_result Log P Value logp_analyze->logp_result

Caption: Workflow for determining solubility and partition coefficient.

References

Toxicological Profile of Benazolin in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available toxicological data for Benazolin. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Critical data gaps exist in the publicly available literature regarding the toxicological profile of this compound in mammalian systems.

Executive Summary

This compound is a selective, systemic herbicide classified as a synthetic auxin.[1] While it is reported to have low mammalian toxicity, a comprehensive toxicological profile based on publicly available data is incomplete.[1] This guide synthesizes the available quantitative data, outlines general experimental protocols for key toxicological studies, and provides visual representations of relevant workflows and pathways. Significant data gaps persist, particularly concerning chronic toxicity, carcinogenicity, reproductive and developmental toxicity, and the specific molecular mechanisms of action in mammals.

Physicochemical Properties and Chemical Structure

PropertyValueReference
Chemical Name 4-Chloro-2-oxo-3(2H)-benzothiazoleacetic acid[2][3]
CAS Number 3813-05-6[1]
Molecular Formula C₉H₆ClNO₃S[1][3]
Molecular Weight 243.67 g/mol [1][3]
Appearance Colorless, crystalline solid[4]
Water Solubility 600 mg/L at 20 °C
Mode of Action Synthetic auxin; inhibits auxin transport[1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

General Experimental Protocol for an ADME Study

A typical ADME study would involve the administration of radiolabeled this compound (e.g., ¹⁴C-Benazolin) to laboratory animals, followed by the collection of blood, urine, feces, and tissues at various time points.

ADME_Workflow cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation admin Dosing with Radiolabeled This compound (e.g., Oral Gavage) blood Blood Sampling (Time Course) admin->blood excreta Urine & Feces Collection admin->excreta tissue Tissue Collection (Terminal) admin->tissue quant Quantification of Radioactivity blood->quant excreta->quant met_prof Metabolite Profiling (e.g., LC-MS/MS) excreta->met_prof tissue->quant pk Pharmacokinetic Modeling (Absorption, t½, Cmax) quant->pk dist Tissue Distribution quant->dist excretion_balance Excretion Balance quant->excretion_balance met_path Metabolic Pathway Identification met_prof->met_path Acute_Oral_Toxicity_Workflow cluster_outcomes Outcomes start Start with 3 Animals at a Pre-defined Dose Level observe Observe for Mortality and Clinical Signs (up to 14 days) start->observe outcome1 2-3 Animals Die: Test at Lower Dose observe->outcome1 High Mortality outcome2 0-1 Animal Dies: Test at Higher Dose observe->outcome2 Low/No Mortality outcome3 No Mortality at Limit Dose (2000 mg/kg) observe->outcome3 Limit Test outcome1->start Re-test end_point Determine LD50 Cut-off or Classify Toxicity outcome1->end_point outcome2->start Re-test outcome2->end_point outcome3->end_point Genotoxicity_Testing_Strategy cluster_invitro In Vitro Assays cluster_invivo In Vivo Follow-up (if in vitro positive) start Genotoxicity Assessment ames Ames Test (OECD 471) Gene Mutation start->ames chrom_ab Chromosomal Aberration (OECD 473) Clastogenicity start->chrom_ab micronuc_vitro In Vitro Micronucleus (OECD 487) Clastogenicity & Aneugenicity start->micronuc_vitro micronuc_vivo Micronucleus Test (OECD 474) Bone Marrow/Peripheral Blood ames->micronuc_vivo Positive Result chrom_ab->micronuc_vivo Positive Result micronuc_vitro->micronuc_vivo Positive Result comet Comet Assay (OECD 489) DNA Strand Breaks micronuc_vivo->comet Further Investigation Plant_MoA This compound This compound (Synthetic Auxin) Auxin_Transport Auxin Transport Proteins (e.g., PIN proteins) This compound->Auxin_Transport Inhibits Auxin_Accumulation Disrupted Auxin Homeostasis Auxin_Transport->Auxin_Accumulation Leads to Gene_Expression Altered Gene Expression Auxin_Accumulation->Gene_Expression Causes Plant_Growth Uncontrolled Growth & Cell Division Gene_Expression->Plant_Growth Results in Plant_Death Plant Death Plant_Growth->Plant_Death

References

Methodological & Application

Application Notes and Protocols for the Determination of Benazolin Residue in Soil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of benazolin and its ethyl ester, This compound-ethyl (B165832), in soil samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary methods covered are Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), offering high sensitivity and selectivity for residue analysis.

Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

This method is a robust and sensitive technique for the quantification of this compound-ethyl in soil. It involves solvent extraction, solid-phase extraction (SPE) cleanup, and analysis by GC-ECD.

Quantitative Data Summary
ParameterSoilReference
Limit of Detection (LOD)0.0023 ng (instrumental)[1]
Limit of Quantitation (LOQ)0.005 mg/kg[1][2][3]
Average Recovery85.89% - 105.84%[1][2][3]
Relative Standard Deviation (RSD)< 5.53%[1][2][3]
Half-life in Soil4.62 days[1][2][3]
Experimental Protocol

1. Sample Collection and Preparation:

  • Collect representative soil samples from the area of interest.

  • Air-dry the soil samples and pass them through a 2 mm sieve to remove stones and other debris.

  • Homogenize the sieved soil before extraction.

2. Extraction:

  • Weigh 10 g of the homogenized soil sample into a 250 mL conical flask.

  • Add 40 mL of a methanol-water mixture (1:1, v/v).

  • Extract the sample by shaking for a specified period (e.g., 30 minutes) on a mechanical shaker.

  • Filter the extract through a Büchner funnel.

3. Solid-Phase Extraction (SPE) Cleanup:

  • The crude extract is further purified using a Primary Secondary Amine (PSA) SPE cartridge.

  • Condition the PSA cartridge (500 mg, 3 mL) with an appropriate solvent.

  • Load the soil extract onto the conditioned cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the this compound-ethyl with a suitable solvent.

4. Final Sample Preparation:

  • Dry the eluate under a gentle stream of nitrogen.

  • Re-dissolve the residue in 2 mL of n-hexane for GC-ECD analysis.

5. GC-ECD Analysis:

  • Instrument: Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).

  • Column: A suitable capillary column for pesticide analysis (e.g., HP-5).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 min.

    • Ramp 1: Increase to 200°C at 20°C/min, hold for 5 min.

    • Ramp 2: Increase to 260°C at 10°C/min, hold for 5 min.

  • Detector Temperature: 300°C.

  • Carrier Gas: Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL.

Confirmation of positive results can be achieved by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]

Workflow Diagram

GC_ECD_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Soil_Sample Soil Sample Collection Sieving Sieving (2 mm) Soil_Sample->Sieving Homogenization Homogenization Sieving->Homogenization Extraction Methanol-Water (1:1) Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration SPE PSA SPE Cleanup Filtration->SPE Elution Elution SPE->Elution Drying Drying (Nitrogen Stream) Elution->Drying Reconstitution Reconstitution in n-Hexane Drying->Reconstitution GC_ECD GC-ECD Analysis Reconstitution->GC_ECD

GC-ECD Workflow for this compound-ethyl Analysis in Soil

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by highly selective and sensitive HPLC-MS/MS analysis. This approach is suitable for the simultaneous determination of this compound-ethyl and other pesticides.

Quantitative Data Summary
ParameterSoilReference
Intra-day Recovery79.3% - 98.9%[4]
Inter-day Recovery74.7% - 110.0%[4]
Intra-day Precision (RSD)< 9.0%[4]
Inter-day Precision (RSD)< 9.1%[4]
Half-life in Soil14.3 - 26.3 days[4]
Experimental Protocol

1. Sample Collection and Preparation:

  • Collect and prepare soil samples as described in Method 1 (Section 1).

2. QuEChERS Extraction:

  • Weigh a representative amount of the homogenized soil sample (e.g., 10 g) into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to hydrate (B1144303) the soil.

  • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and then centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

  • Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

4. Final Sample Preparation:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

5. HPLC-MS/MS Analysis:

  • Instrument: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS).

  • Column: A suitable reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[4]

  • Flow Rate: A typical flow rate for LC-MS/MS analysis (e.g., 0.3 mL/min).

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound-ethyl.

Workflow Diagram

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_quechers QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Soil_Sample Soil Sample Collection Sieving Sieving (2 mm) Soil_Sample->Sieving Homogenization Homogenization Sieving->Homogenization Hydration Hydration with Water Homogenization->Hydration Extraction Acetonitrile Extraction & Salting Out Hydration->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE (PSA/C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration HPLC_MSMS HPLC-MS/MS Analysis Filtration->HPLC_MSMS

HPLC-MS/MS Workflow for this compound-ethyl Analysis in Soil

Other Potential Methods

While chromatographic methods are standard for quantitative analysis, immunoassays could potentially be used as a rapid screening tool for the presence of this compound in soil. However, the development of a specific and validated immunoassay for this compound in complex soil matrices is required, and rigorous extraction procedures are necessary to remove the herbicide from soil binding sites.[5]

References

Application Notes: High-Sensitivity GC-MS Method for the Analysis of Benazolin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Benazolin using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample extraction from various matrices, derivatization to improve volatility, and the instrumental parameters for achieving optimal separation and detection. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring requiring accurate determination of this compound residues.

Introduction

This compound is a selective, post-emergence herbicide used for the control of broad-leaved weeds in crops such as cereals and oilseed rape.[1] Its widespread use necessitates reliable analytical methods for monitoring its presence in environmental samples and agricultural products to ensure regulatory compliance and assess potential ecological impact. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of pesticide residues like this compound.[1] Due to the carboxylic acid functional group in its structure, derivatization is typically required to enhance its volatility for GC analysis. This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, derivatization, and GC-MS analysis.

Experimental Protocols

Sample Preparation and Extraction

The following protocol is adapted for the extraction of this compound from soil and oilseed rape samples and can be modified for other matrices.[2]

a. Extraction from Soil:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetone (B3395972) and shake vigorously for 30 minutes.

  • Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.

  • Repeat the extraction process on the residue with another 20 mL of acetone.

  • Combine the supernatants and concentrate to approximately 2 mL using a rotary evaporator at 40°C.

  • Proceed to the cleanup step.

b. Extraction from Oilseed Rape:

  • Weigh 10 g of homogenized rape seed into a 50 mL centrifuge tube.

  • Add 20 mL of ethyl acetate, shake for 30 minutes, and then sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.

  • Concentrate the extract to near dryness under a gentle stream of nitrogen.[2]

  • Redissolve the residue in 10 mL of petroleum ether for the cleanup step.[2]

c. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a PSA (primary secondary amine) SPE cartridge by passing 5 mL of the elution solvent (petroleum ether:ethyl acetate, 9:1 v/v) through it.

  • Load the concentrated extract onto the cartridge.

  • Elute the target analyte with 4 mL of the elution solvent.

  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

  • The residue is now ready for derivatization.

Derivatization: Ethyl Esterification

To enhance the volatility of this compound for GC-MS analysis, its carboxylic acid group is converted to an ethyl ester.

  • Reconstitute the dried extract from the SPE cleanup in 1 mL of ethanol.

  • Add 200 µL of concentrated sulfuric acid as a catalyst.

  • Heat the mixture at 70°C for 1 hour in a sealed vial.

  • After cooling, add 2 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the This compound-ethyl (B165832) ester with 2 mL of n-hexane.

  • Collect the n-hexane layer and dry it over anhydrous sodium sulfate.

  • The final solution is ready for GC-MS injection.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument.

ParameterValue
Gas Chromatograph Shimadzu GCMS-QP2010 E or equivalent[2]
Column Rtx-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[2]
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)[2]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Mass Spectrometer
Ionization Mode Electron Impact (EI) at 70 eV[2]
Ion Source Temperature 200°C[2]
Mass Scan Range m/z 50-450[2]
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound-ethyl and this compound from various studies.

Table 1: Method Validation Data for this compound-ethyl in Soil and Rape Seed [2][3]

ParameterSoilRape Seed
Limit of Quantification (LOQ) 0.005 mg/kg0.005 mg/kg
Limit of Detection (LOD) 0.0023 ng0.0023 ng
Average Recovery (0.005 mg/kg spike) 85.89%96.41%
Average Recovery (0.1 mg/kg spike) 92.34%101.2%
Average Recovery (0.5 mg/kg spike) 105.84%98.76%
Relative Standard Deviation (RSD) < 5.53%< 5.53%

Table 2: Linearity and Recovery Data for this compound Analysis [1]

ParameterValue
Linearity Range (mass ratio) 0.65 - 1.5
Correlation Coefficient (r²) 0.99983
Recovery Rate (at various concentrations) 99.91% - 100.10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_derivatization Derivatization cluster_analysis Analysis sample Soil or Rape Seed Sample extraction Solvent Extraction (Acetone or Ethyl Acetate) sample->extraction centrifugation Centrifugation extraction->centrifugation concentration Concentration of Supernatant centrifugation->concentration spe Solid-Phase Extraction (SPE) (PSA Cartridge) concentration->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Ethanol evaporation->reconstitution esterification Ethyl Esterification (H₂SO₄, 70°C) reconstitution->esterification neutralization Neutralization esterification->neutralization l_l_extraction Liquid-Liquid Extraction (n-Hexane) neutralization->l_l_extraction gcms GC-MS Analysis l_l_extraction->gcms data_processing Data Processing and Quantification gcms->data_processing

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the determination of this compound in environmental and agricultural samples. The detailed protocols for sample preparation, derivatization, and instrumental analysis, along with the presented quantitative data, offer a solid foundation for researchers and scientists to implement this method in their laboratories. The use of SPE cleanup and derivatization is crucial for achieving the necessary selectivity and sensitivity for trace-level analysis.

References

High-Performance Liquid Chromatography Methods for the Analysis of Benazolin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative determination of Benazolin and its ethyl ester, This compound-ethyl (B165832), using high-performance liquid chromatography (HPLC). The methodologies are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Application Note 1: HPLC-MS/MS Method for this compound-ethyl in Soil and Rape Matrices

This application note describes a sensitive and selective method for the determination of this compound-ethyl in complex matrices such as soil and rape straw and seed, employing a QuEChERS sample preparation protocol followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Introduction

This compound-ethyl is a selective, post-emergence herbicide used for the control of broadleaf weeds. Monitoring its residue levels in agricultural products and the environment is crucial for ensuring food safety and environmental protection. This method provides a robust and reliable approach for the quantification of this compound-ethyl.[1]

Experimental

A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is employed for the extraction and cleanup of this compound-ethyl from the samples.

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

Results and Discussion

This method demonstrates good recovery and precision for the analysis of this compound-ethyl in the specified matrices. The use of HPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity, allowing for the detection of low residue levels.[1] The half-life of this compound-ethyl in rape straw and soil has been determined to be 3.7–5.1 days and 14.3–26.3 days, respectively.[1]

Quantitative Data Summary

The following table summarizes the key parameters for the HPLC-MS/MS method for this compound-ethyl.

ParameterValue
Analyte This compound-ethyl
Matrices Rape straw, rapeseed, soil
Extraction Method QuEChERS
HPLC Column Not specified, but a reverse-phase column is used.[1]
Mobile Phase Acetonitrile (B52724) and 0.1% formic acid in water (65:35, v/v)[1]
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Electrospray Ionization (ESI)
Monitoring Mode Multiple Reaction Monitoring (MRM)[1]
Recovery 85.89% to 105.84% in soil and rape seed (for a related GC-ECD method)[2][3]
Limit of Quantification (LOQ) 0.005 mg/kg for soil and rape seed (for a related GC-ECD method)[2][3]

Application Note 2: General HPLC-UV Method for this compound

This application note outlines a general-purpose reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound. This method is suitable for routine analysis where high sensitivity of mass spectrometry is not required.

Introduction

A simple and robust HPLC-UV method is often desired for the routine quantification of active pharmaceutical ingredients or herbicides like this compound. This method provides a straightforward approach for the analysis of this compound in various samples after appropriate sample preparation.

Experimental

Samples should be extracted with a suitable solvent, such as acetonitrile or methanol.[4] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering components.[2]

The analysis is performed on a standard HPLC system equipped with a UV detector.

Results and Discussion

This method is expected to provide good linearity, accuracy, and precision for the quantification of this compound. The retention time and peak purity can be used for identification. The UV detection wavelength should be selected based on the UV spectrum of this compound to achieve maximum sensitivity.

Quantitative Data Summary

The following table summarizes the suggested parameters for a general HPLC-UV method for this compound.

ParameterValue
Analyte This compound
HPLC Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)[5]
Mobile Phase Acetonitrile and water (with or without acid modifier like formic or acetic acid) in a suitable ratio.
Detection UV/Vis Detector
Wavelength To be determined based on the UV spectrum of this compound (typically in the range of 220-280 nm).
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound-ethyl in Soil and Rape
  • Sample Homogenization : Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction :

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation : Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup :

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration :

    • Centrifuge at high speed for 2 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis : The sample is now ready for HPLC-MS/MS analysis.

Protocol 2: General HPLC-UV Analysis of this compound
  • Standard Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute to create a series of calibration standards.

  • Sample Preparation : Extract the sample with a suitable solvent and perform cleanup if necessary (e.g., using SPE).[2]

  • HPLC System Setup :

    • Equilibrate the HPLC system with the mobile phase.

    • Set the UV detector to the desired wavelength.

  • Injection : Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis :

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve from the standard injections.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Visualizations

experimental_workflow_1 cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Homogenized Sample (10g) Extraction Add Acetonitrile & QuEChERS Salts Sample->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter HPLC_MSMS HPLC-MS/MS Analysis Filter->HPLC_MSMS

Caption: QuEChERS sample preparation workflow for this compound-ethyl.

experimental_workflow_2 cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction SPE Solid-Phase Extraction (Optional Cleanup) Extraction->SPE Final_Extract Final Extract SPE->Final_Extract HPLC_UV HPLC-UV Analysis Final_Extract->HPLC_UV

Caption: General sample preparation and HPLC-UV analysis workflow.

References

Solid-Phase Extraction for Benazolin Cleanup in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) cleanup of Benazolin and its ethyl ester, This compound-ethyl (B165832), in various environmental matrices. These guidelines are designed to assist in the accurate and efficient quantification of these herbicides in soil, water, and sediment samples.

Introduction

This compound is a selective, post-emergence herbicide used to control broadleaf weeds. Its presence and persistence in the environment are of concern, necessitating reliable analytical methods for its detection. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity. This document outlines SPE and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies for the cleanup of this compound in environmental samples prior to chromatographic analysis.

Data Presentation: Quantitative Performance of Cleanup Methods

The following tables summarize the quantitative data from various studies on the recovery of this compound and this compound-ethyl from different environmental matrices using SPE and QuEChERS methods.

Table 1: Solid-Phase Extraction Performance for this compound-Ethyl in Soil and Rape Seed [1][2][3]

MatrixFortification Level (mg/kg)Recovery Rate (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)Limit of Detection (LOD) (ng)
Soil0.00585.89 - 105.840.58 - 5.530.0050.0023
0.185.89 - 105.840.58 - 5.53
0.585.89 - 105.840.58 - 5.53
Rape Seed0.00585.89 - 105.840.58 - 5.530.0050.0023
0.185.89 - 105.840.58 - 5.53
0.585.89 - 105.840.58 - 5.53

Table 2: Comparison of SPE Sorbents for Pesticide Recovery (General) [4][5]

Sorbent TypeCommon AnalytesTypical Recovery Range (%)Key Advantages
C18 (Octadecyl)Non-polar to moderately polar compounds70 - 110Widely applicable, good retention for a broad range of pesticides.
HLB (Hydrophilic-Lipophilic Balanced)Wide range of acidic, neutral, and basic compounds80 - 115Excellent retention for polar and non-polar analytes; stable across a wide pH range.
FlorisilChlorinated pesticides, polar compounds80 - 100Effective for cleanup of complex matrices like sediment.
Graphitized Carbon Black (GCB)Planar molecules, pigmentsVariableExcellent for removing pigments and sterols, but may retain planar pesticides.
Primary Secondary Amine (PSA)Polar interferences, fatty acids, sugarsNot applicable for analyte retentionUsed in dispersive SPE (QuEChERS) for matrix cleanup.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound-Ethyl from Soil

This protocol is based on the method described by Liu et al. (2012) for the analysis of this compound-ethyl in soil samples.[1][2][3]

1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into a 250 mL conical flask. b. Add 40 mL of a methanol-water solution (1:1, v/v). c. Shake the flask on a mechanical shaker for 30 minutes. d. Filter the extract under vacuum through a Büchner funnel. e. Wash the residue twice with an additional 20 mL of the methanol-water solution. f. Combine the filtrates.

2. Solid-Phase Extraction Cleanup: a. SPE Cartridge: Bond Elut C18 (500 mg, 3 mL) or equivalent. b. Conditioning: Condition the C18 cartridge sequentially with 5 mL of ethyl acetate (B1210297) and 5 mL of methanol (B129727), followed by 10 mL of deionized water. Do not allow the cartridge to dry. c. Loading: Load the combined filtrate onto the conditioned C18 cartridge at a flow rate of 1-2 mL/min. d. Washing: After loading, wash the cartridge with 10 mL of deionized water to remove polar interferences. e. Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes. f. Elution: Elute the retained this compound-ethyl with 5 mL of ethyl acetate into a collection tube. g. Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane) for GC-ECD or GC-MS analysis.

Protocol 2: Solid-Phase Extraction of this compound from Water

This protocol is a general procedure adapted for the extraction of moderately polar herbicides like this compound from water samples.

1. Sample Preparation: a. Collect water samples in clean glass bottles. b. If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter. c. Acidify the water sample to a pH of approximately 2-3 with a suitable acid (e.g., hydrochloric acid) to ensure this compound is in its non-ionized form.

2. Solid-Phase Extraction Cleanup: a. SPE Cartridge: C18 (500 mg, 6 mL) or Oasis HLB (200 mg, 6 mL) or equivalent. b. Conditioning:

  • For C18: Condition with 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to 2-3).
  • For Oasis HLB: Condition with 5 mL of methanol followed by 5 mL of deionized water. c. Loading: Pass the acidified water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min. d. Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities. e. Drying: Dry the cartridge thoroughly under vacuum or with a stream of nitrogen for at least 30 minutes. f. Elution: Elute the analyte with 2 x 3 mL of a suitable solvent. For C18, methanol or acetonitrile (B52724) can be effective. For Oasis HLB, a mixture of methanol and ethyl acetate (e.g., 1:1, v/v) can be used. g. Concentration and Reconstitution: Evaporate the eluate to near dryness and reconstitute in a known volume of a suitable solvent for analysis.

Protocol 3: QuEChERS Method for this compound in Soil and Sediment

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup in a few simple steps.[6]

1. Sample Extraction: a. Weigh 10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube. b. If the sample is dry, add 8 mL of deionized water and vortex to hydrate. c. Add 10 mL of acetonitrile to the tube. d. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). e. Immediately cap and shake the tube vigorously for 1 minute. f. Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup: a. Take a 1 mL aliquot of the acetonitrile supernatant (upper layer) and transfer it to a 2 mL d-SPE centrifuge tube. b. The d-SPE tube should contain a mixture of sorbents. For general pesticide analysis, a common combination is 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). For samples with high fatty content, C18 may be added. For pigmented samples, Graphitized Carbon Black (GCB) can be included, but caution is advised as it may adsorb planar molecules like this compound. c. Vortex the d-SPE tube for 30 seconds. d. Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes. e. The resulting supernatant is ready for direct injection or can be further concentrated and reconstituted in a suitable solvent for LC-MS/MS or GC-MS analysis.

Visualizations

SPE_Workflow_Soil cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis soil_sample 10g Soil Sample add_solvent Add 40mL Methanol/Water (1:1) soil_sample->add_solvent shake Shake for 30 min add_solvent->shake filter Vacuum Filter shake->filter condition Condition C18 Cartridge (Ethyl Acetate, Methanol, Water) filter->condition Filtrate load Load Sample Extract condition->load wash Wash with Deionized Water load->wash dry Dry Cartridge wash->dry elute Elute with Ethyl Acetate dry->elute concentrate Evaporate to Dryness elute->concentrate Eluate reconstitute Reconstitute in Hexane concentrate->reconstitute gc_analysis GC-ECD or GC-MS Analysis reconstitute->gc_analysis SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis water_sample Water Sample (500mL) filter Filter (if necessary) water_sample->filter acidify Acidify to pH 2-3 filter->acidify condition Condition C18 or HLB Cartridge acidify->condition Prepared Sample load Load Acidified Sample condition->load wash Wash with Deionized Water load->wash dry Dry Cartridge wash->dry elute Elute with Methanol/ Ethyl Acetate dry->elute concentrate Concentrate Eluate elute->concentrate Eluate reconstitute Reconstitute concentrate->reconstitute instrumental_analysis LC-MS/MS or GC-MS Analysis reconstitute->instrumental_analysis QuEChERS_Workflow cluster_dspe Dispersive SPE Cleanup sample 10g Soil/Sediment Sample in 50mL tube add_acetonitrile Add 10mL Acetonitrile sample->add_acetonitrile add_salts Add QuEChERS Extraction Salts add_acetonitrile->add_salts shake_centrifuge Shake (1 min) & Centrifuge (5 min) add_salts->shake_centrifuge transfer_supernatant Transfer 1mL Supernatant to d-SPE tube shake_centrifuge->transfer_supernatant vortex_centrifuge Vortex (30s) & Centrifuge (2 min) transfer_supernatant->vortex_centrifuge analysis Analyze Supernatant by LC-MS/MS or GC-MS vortex_centrifuge->analysis

References

Application Notes and Protocols: Synergistic Effects of Benazolin with MCPA and Other Auxin Mimic Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines detailed protocols for researchers to systematically evaluate the synergistic interactions between benazolin and MCPA against various broadleaf weed species. The provided methodologies are based on established practices for herbicide synergy testing and can be adapted for both laboratory and field evaluations.

Introduction to Synergy in Herbicide Combinations

Herbicide synergy occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. This can lead to improved weed control, a broader spectrum of controlled weeds, and potentially a reduction in the total amount of herbicide applied, which is beneficial for both economic and environmental reasons. The interaction between two herbicides can be synergistic, additive (the combined effect is the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).

This compound and MCPA are both classified as Group 4 herbicides (auxin mimics) by the Herbicide Resistance Action Committee (HRAC). They disrupt plant cell growth by mimicking the action of natural plant hormones called auxins.[2] Combining two herbicides with the same mode of action can sometimes lead to enhanced efficacy, particularly if they have different binding sites or metabolic fates within the plant.

Data Presentation: Quantifying Synergistic Effects

To systematically evaluate the synergistic effects of this compound and MCPA, it is crucial to collect and analyze quantitative data. The following tables provide a template for recording and comparing the efficacy of individual and combined herbicide treatments.

Table 1: Greenhouse/Pot Experiment Data on Weed Control Efficacy (%)

Weed SpeciesTreatmentDose Rate (g a.i./ha)Replicate 1Replicate 2Replicate 3Replicate 4Average Efficacy (%)Standard Deviation
Galium aparine (Cleavers)Untreated Control0
This compoundX
MCPAY
This compound + MCPAX + Y
Stellaria media (Chickweed)Untreated Control0
This compoundX
MCPAY
This compound + MCPAX + Y

Note: X and Y represent the application rates of the active ingredients (a.i.) of this compound and MCPA, respectively.

Table 2: Field Trial Data on Weed Biomass Reduction (g/m²)

Weed SpeciesTreatmentDose Rate (g a.i./ha)Plot 1Plot 2Plot 3Plot 4Average Biomass (g/m²)% Reduction vs. Control
Broadleaf MixUntreated Control0
This compoundX
MCPAY
This compound + MCPAX + Y

Experimental Protocols

The following protocols are designed to assess the synergistic effects of this compound and MCPA.

Greenhouse Pot Experiment for Efficacy Screening

This protocol allows for the rapid screening of herbicide combinations under controlled environmental conditions.

Objective: To determine the synergistic, additive, or antagonistic effect of this compound and MCPA on selected broadleaf weed species.

Materials:

  • Seeds of target weed species (e.g., Galium aparine, Stellaria media)

  • Pots (10-15 cm diameter) filled with a standardized potting mix

  • Technical grade or commercial formulations of this compound and MCPA

  • Laboratory sprayer with a boom and flat-fan nozzles

  • Growth chamber or greenhouse with controlled temperature, humidity, and light

  • Analytical balance and volumetric flasks

Methodology:

  • Plant Propagation: Sow a consistent number of seeds of each target weed species in separate pots. Thin seedlings to a uniform number per pot (e.g., 4-5 plants) once they have emerged and are established.

  • Herbicide Preparation: Prepare stock solutions of this compound and MCPA. From these, create a dilution series to determine the dose-response curve for each herbicide individually. Select application rates for the combination study that provide sublethal to moderate control when applied alone (e.g., GR25 to GR50 - the dose that causes 25% to 50% growth reduction).

  • Herbicide Application: Apply the herbicides when the weed seedlings are at the 2-4 true leaf stage. Treatments should include:

    • Untreated control (sprayed with water and any adjuvant used in the herbicide formulations)

    • This compound alone at various rates

    • MCPA alone at various rates

    • A tank mix of this compound and MCPA at corresponding rates

  • Experimental Conditions: Maintain the pots in a greenhouse or growth chamber with controlled conditions (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod, and adequate watering).

  • Data Collection: After a set period (e.g., 14-21 days after treatment), visually assess weed control as a percentage of the untreated control (0% = no effect, 100% = complete kill). For more quantitative data, harvest the above-ground biomass of the weeds in each pot, dry them in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: Calculate the expected response for the herbicide combination using a suitable reference model, such as Colby's method.

    • Colby's Formula: Expected % inhibition = (A + B) - (A * B / 100), where A and B are the percent inhibition of the individual herbicides.

    • Compare the observed percent inhibition with the expected value. If the observed value is significantly higher, the interaction is synergistic. If it is significantly lower, it is antagonistic. If there is no significant difference, the interaction is additive.

Field Trial Protocol for Efficacy Confirmation

This protocol is for evaluating the herbicide combination under real-world agricultural conditions.

Objective: To confirm the synergistic efficacy of a this compound and MCPA tank mix on a natural population of broadleaf weeds and to assess crop safety.

Materials:

  • Commercial formulations of this compound and MCPA

  • Calibrated field plot sprayer

  • Field with a natural and uniform infestation of target broadleaf weeds

  • Plot marking equipment (stakes, flags)

  • Data collection tools (quadrats, weigh scales)

Methodology:

  • Site Selection and Plot Layout: Choose a field with a representative weed spectrum. Design the experiment using a randomized complete block design with at least four replications. Individual plot sizes should be appropriate for the application equipment (e.g., 3m x 10m).

  • Treatments: The treatments should include:

    • Weedy check (untreated control)

    • Weed-free check (maintained by hand weeding or a non-selective herbicide)

    • This compound at the recommended field rate (1X) and a lower rate (0.5X)

    • MCPA at the recommended field rate (1X) and a lower rate (0.5X)

    • Tank mixes of this compound and MCPA at various rate combinations (e.g., 1X + 1X, 0.5X + 0.5X).

  • Application: Apply the herbicides at the correct weed growth stage (typically when weeds are small and actively growing) using a calibrated sprayer to ensure accurate and uniform application. Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection:

    • Weed Control: Assess weed control at set intervals (e.g., 14, 28, and 56 days after application) using visual ratings (0-100% scale) and/or by collecting weed biomass from randomly placed quadrats within each plot.

    • Crop Tolerance: If the trial is conducted in a crop, assess crop injury (phytotoxicity) visually at the same intervals. At the end of the season, harvest the crop from a designated area within each plot to determine the yield.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments. Compare the performance of the tank mixes to the individual herbicides to identify any synergistic effects on weed control and any adverse effects on the crop.

Visualizations

The following diagrams illustrate the logical workflow for evaluating herbicide synergy and the proposed mode of action.

Experimental_Workflow cluster_greenhouse Greenhouse/Lab Screening cluster_field Field Validation A Dose-Response Curves for Individual Herbicides B Select Sub-Lethal Doses (e.g., GR25, GR50) A->B C Treat Weeds with Individual Herbicides and Combinations B->C D Assess Efficacy (Visual Rating, Biomass) C->D E Calculate Expected vs. Observed (Colby's Method) D->E F Identify Synergy, Antagonism, or Additivity E->F G Select Field Site with Target Weed Population F->G Promising combinations move to field trials I Apply Treatments (Individual vs. Tank Mix) G->I H Randomized Complete Block Design J Assess Weed Control and Crop Safety Over Time I->J K Harvest and Measure Yield J->K L Statistical Analysis (ANOVA) K->L

Caption: Workflow for herbicide synergy evaluation.

Mode_of_Action cluster_herbicides Herbicides cluster_plant Plant Cell This compound This compound Auxin_Receptors Auxin Receptors (e.g., TIR1/AFB) This compound->Auxin_Receptors Binds to Synergy Potential Synergy: Different binding affinities? Differential translocation? Slower metabolism? MCPA MCPA MCPA->Auxin_Receptors Binds to Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Leads to Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Synergy->Auxin_Receptors

Caption: Proposed synergistic mode of action.

Conclusion

The combination of this compound and MCPA holds promise for enhanced broadleaf weed control due to the known synergistic potential of this compound with other auxin mimic herbicides. The protocols outlined in these application notes provide a robust framework for researchers to systematically investigate and quantify this potential synergy. By following these methodologies, researchers can generate valuable data to support the development of more effective and sustainable weed management strategies. It is imperative to always follow the specific instructions, restrictions, and precautions on the herbicide product labels when conducting any trials.

References

Application Notes and Protocols for the Formulation of Benazolin-Ethyl Suspension Concentrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of suspension concentrates (SC) containing the herbicide benazolin-ethyl (B165832). The information is intended to guide researchers and formulation scientists in the development of stable and effective this compound-ethyl SC formulations.

Introduction to this compound-Ethyl and Suspension Concentrates

This compound-ethyl is a selective, post-emergence herbicide used for the control of annual broad-leaved weeds in various crops.[1][2] It belongs to the benzothiazole (B30560) group of herbicides.[1] Suspension concentrates are a common formulation type for water-insoluble active ingredients like this compound-ethyl.[3][4] SC formulations consist of a stable dispersion of fine particles of the active ingredient in a continuous liquid phase, typically water.[3] Key advantages of SC formulations include the absence of dust, ease of handling, and good biological efficacy due to the small particle size of the active ingredient.[3] Commercial formulations of this compound-ethyl are often available as 500 g/L (50%) suspension concentrates.[5][6][7][8]

Physicochemical Properties of this compound-Ethyl

A thorough understanding of the physicochemical properties of this compound-ethyl is crucial for developing a stable suspension concentrate.

PropertyValueReference
Chemical Name ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate[1]
CAS Number 25059-80-7[1]
Molecular Formula C₁₁H₁₀ClNO₃S[1][2]
Molecular Weight 271.72 g/mol [1]
Appearance Colorless crystals[7]
Melting Point 79 °C[9]
Water Solubility Low[8]
Solubility in Organic Solvents Soluble in acetone (B3395972) and toluene.

Exemplary Formulation of a 500 g/L this compound-Ethyl Suspension Concentrate

The following table provides a representative recipe for a 500 g/L this compound-ethyl suspension concentrate. The exact percentages of the adjuvants may need to be optimized based on the specific grade of this compound-ethyl and the desired final product characteristics.

ComponentFunctionExemplary Concentration (% w/w)
This compound-ethyl (98% purity)Active Ingredient51.0
Wetting Agent (e.g., Sodium dodecylbenzenesulfonate)Reduces surface tension of water, allowing it to wet the surface of the this compound-ethyl particles.2.0 - 3.0
Dispersing Agent (e.g., Naphthalene sulfonate condensate)Prevents the agglomeration of particles and keeps them suspended in the liquid.3.0 - 5.0
Antifreeze (e.g., Propylene Glycol)Prevents the formulation from freezing at low temperatures.5.0 - 10.0
Thickener (e.g., Xanthan Gum)Increases the viscosity of the formulation to prevent sedimentation of particles.0.1 - 0.3
Antifoaming Agent (e.g., Silicone-based)Prevents the formation of foam during manufacturing and application.0.1 - 0.5
BiocidePrevents microbial growth in the water-based formulation.0.1 - 0.2
WaterCarrierTo 100

Experimental Protocols

Preparation of this compound-Ethyl Suspension Concentrate

This protocol describes a general laboratory-scale procedure for the preparation of a this compound-ethyl suspension concentrate.

Materials:

  • This compound-ethyl technical grade (e.g., 98% purity)

  • Wetting agent

  • Dispersing agent

  • Antifreeze (Propylene Glycol)

  • Thickener (Xanthan Gum)

  • Antifoaming agent

  • Biocide

  • Deionized water

  • High-shear mixer

  • Bead mill

  • Beakers, graduated cylinders, and magnetic stirrer

Procedure:

  • Preparation of the Aqueous Phase: In a beaker, combine the required amounts of deionized water, wetting agent, dispersing agent, and antifreeze. Stir the mixture with a magnetic stirrer until all components are fully dissolved.

  • Preparation of the Mill Base: While stirring the aqueous phase, slowly add the this compound-ethyl technical powder to form a slurry. Add the antifoaming agent.

  • Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically, D90 < 10 µm). The milling time and speed will need to be optimized.

  • Final Formulation: Transfer the milled suspension to a mixing vessel. Slowly add the pre-dispersed thickener while stirring with a high-shear mixer. Continue mixing until the formulation is homogeneous. Add the biocide and mix thoroughly.

  • Quality Control: Measure the physical properties of the final suspension concentrate, including particle size distribution, viscosity, pH, and density.

Stability Testing

The physical and chemical stability of the formulation should be assessed to ensure its shelf-life. Accelerated storage testing is commonly used to predict long-term stability.

Procedure:

  • Accelerated Storage: Store samples of the this compound-ethyl SC at an elevated temperature (e.g., 54 °C) for 14 days (CIPAC method MT 46.3). Also, include low-temperature stability testing (e.g., 0 °C for 7 days, CIPAC method MT 39.3).

  • Physical Property Analysis: After the storage period, allow the samples to return to room temperature and visually inspect for any signs of instability, such as phase separation, crystal growth, or caking.

  • Quantitative Analysis: Re-measure the key physical properties (particle size distribution and viscosity) and compare the results with the initial measurements.

  • Suspensibility Test: Evaluate the ability of the SC to remain suspended in water upon dilution (CIPAC method MT 161).

  • Wet Sieve Test: Determine the amount of insoluble material retained on a sieve after dispersion in water (CIPAC method MT 167).

Data Presentation

The following tables present exemplary data for the characterization of a newly formulated 500 g/L this compound-ethyl suspension concentrate and its stability after accelerated storage.

Table 1: Physicochemical Properties of a 500 g/L this compound-Ethyl SC Formulation

ParameterResult
Appearance Homogeneous, opaque, white to off-white liquid
This compound-ethyl content (g/L) 502.5
pH 6.5 - 7.5
Density (g/mL) 1.15 - 1.25
Viscosity (mPa·s at 20°C) 200 - 400
Particle Size Distribution (D90, µm) < 10

Table 2: Stability Data of 500 g/L this compound-Ethyl SC after Accelerated Storage (14 days at 54°C)

ParameterInitial ValueAfter StorageChange (%)
This compound-ethyl content (g/L) 502.5498.0-0.9
Particle Size Distribution (D90, µm) 8.59.2+8.2
Suspensibility (%) 98.597.0-1.5
Wet Sieve Residue (75 µm sieve, %) 0.050.08+60

Visualizations

experimental_workflow cluster_preparation Preparation cluster_processing Processing cluster_analysis Analysis AqueousPhase Aqueous Phase Preparation (Water, Wetting Agent, Dispersing Agent, Antifreeze) MillBase Mill Base Preparation (Aqueous Phase + this compound-ethyl + Antifoam) AqueousPhase->MillBase WetMilling Wet Milling (Bead Mill) MillBase->WetMilling FinalFormulation Final Formulation (Add Thickener and Biocide) WetMilling->FinalFormulation QC Quality Control (Particle Size, Viscosity, pH, Density) FinalFormulation->QC Stability Stability Testing (Accelerated Storage) QC->Stability

Caption: Experimental workflow for the formulation of this compound-ethyl suspension concentrates.

formulation_components BenazolinSC This compound-Ethyl SC This compound This compound-Ethyl (Active Ingredient) BenazolinSC->this compound Water Water (Carrier) BenazolinSC->Water WettingAgent Wetting Agent BenazolinSC->WettingAgent DispersingAgent Dispersing Agent BenazolinSC->DispersingAgent Antifreeze Antifreeze BenazolinSC->Antifreeze Thickener Thickener BenazolinSC->Thickener Antifoam Antifoaming Agent BenazolinSC->Antifoam Biocide Biocide BenazolinSC->Biocide

Caption: Key components of a this compound-ethyl suspension concentrate formulation.

References

Assessing the Efficacy of Benazolin: Application Notes and Protocols for Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers, scientists, and professionals in the agricultural sector in conducting robust and reliable field trials to evaluate the efficacy of Benazolin, a selective, post-emergence herbicide. This compound is effective for the control of a variety of annual broadleaf weeds.[1] This document provides detailed methodologies for trial design, execution, and data interpretation to ensure the generation of high-quality, reproducible results.

Introduction to this compound and its Mode of Action

This compound is a synthetic auxin herbicide, belonging to the benzothiazole (B30560) chemical class.[1] It functions as a systemic growth regulator by mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[2][3] At herbicidal concentrations, this compound disrupts normal plant growth processes, leading to epinasty, stem twisting, and ultimately, plant death in susceptible species.[3] Its selective nature allows for the control of broadleaf weeds within cereal crops and oilseed rape.[1] this compound acts by inhibiting auxin transport, leading to an abnormal accumulation of auxins in certain plant tissues, which triggers a cascade of downstream effects, including the overproduction of ethylene (B1197577) and abscisic acid (ABA), ultimately resulting in phytotoxicity.[3][4]

Field Trial Protocols

A well-designed field trial is crucial for the accurate assessment of herbicide efficacy. The following protocols outline the key steps for conducting a successful field trial for this compound.

Site Selection and Preparation
  • Site History: Select a field with a known history of uniform weed infestation and no prior use of herbicides with a similar mode of action to avoid confounding results.

  • Soil Analysis: Conduct a comprehensive soil analysis to determine soil type, pH, organic matter content, and nutrient levels. These factors can influence herbicide activity and persistence.

  • Land Preparation: Prepare the field according to standard agricultural practices for the selected crop to ensure a uniform seedbed and optimal conditions for crop and weed growth.

Experimental Design
  • Randomized Complete Block Design (RCBD): This is the most common and recommended design for herbicide efficacy trials. It helps to minimize the effects of field variability.

  • Plot Size: The size of individual plots will depend on the available land and the application equipment. A typical plot size for herbicide trials is between 2 to 5 meters in width and 5 to 10 meters in length.

  • Replication: Each treatment should be replicated at least three to four times to ensure statistical validity.

  • Treatments:

    • Untreated Control: A plot that receives no herbicide application. This serves as a baseline for comparison.

    • This compound Treatments: Include a range of application rates, typically bracketing the recommended rate, to determine the optimal dose-response.

    • Standard Herbicide Control: Include a treatment with a commercially available herbicide with a known efficacy against the target weeds for comparison.

Herbicide Application
  • Timing: this compound is a post-emergence herbicide and should be applied when the target weeds are actively growing and at the recommended growth stage for optimal control.[2][4]

  • Application Equipment: Use a calibrated research plot sprayer to ensure accurate and uniform application of the herbicide.

  • Environmental Conditions: Record the environmental conditions at the time of application, including temperature, relative humidity, wind speed, and soil moisture. These factors can significantly impact herbicide performance.

Data Collection and Assessment
  • Weed Control Efficacy:

    • Visual Assessment: Rate the percentage of weed control for each species present in the plots at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment). Use a scale of 0% (no control) to 100% (complete control).

    • Weed Density and Biomass: In a designated area within each plot, count the number of individual weeds of each species and collect the above-ground biomass. This provides quantitative data to support the visual assessments.

  • Crop Tolerance:

    • Visual Injury Assessment: Assess the crop for any signs of phytotoxicity, such as stunting, chlorosis, or malformation, using a 0% (no injury) to 100% (complete crop death) scale.

    • Crop Yield: At the end of the growing season, harvest the crop from a designated area within each plot and determine the yield.

Statistical Analysis

All collected data should be subjected to statistical analysis, typically using an Analysis of Variance (ANOVA), to determine if there are significant differences between the treatments. Mean separation tests, such as Tukey's HSD or Duncan's Multiple Range Test, can be used to compare individual treatment means.

Data Presentation

Quantitative data from the field trials should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example of Weed Control Efficacy Data

TreatmentApplication Rate (g a.i./ha)Weed Species A (% Control)Weed Species B (% Control)
Untreated Control000
This compound1008578
This compound1509588
This compound2009892
Standard HerbicideX9285
LSD (p=0.05) 5.2 6.1

Table 2: Example of Crop Yield Data

TreatmentApplication Rate (g a.i./ha)Crop Yield (t/ha)
Untreated Control02.5
This compound1003.8
This compound1504.2
This compound2004.1
Standard HerbicideX3.9
LSD (p=0.05) 0.3

Visualizations

Diagrams are essential for visualizing complex processes and workflows. The following are examples of diagrams that can be used in the assessment of this compound efficacy.

G cluster_planning Phase 1: Trial Planning cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Data Analysis & Reporting SiteSelection Site Selection - Historical Data - Soil Analysis ExperimentalDesign Experimental Design - RCBD - Plot Layout SiteSelection->ExperimentalDesign TreatmentSelection Treatment Selection - Application Rates - Controls ExperimentalDesign->TreatmentSelection FieldPrep Field Preparation - Tillage - Seeding TreatmentSelection->FieldPrep HerbicideApp Herbicide Application - Calibration - Weather Monitoring FieldPrep->HerbicideApp DataCollection Data Collection - Weed Counts - Crop Injury HerbicideApp->DataCollection StatisticalAnalysis Statistical Analysis - ANOVA - Mean Separation DataCollection->StatisticalAnalysis DataSummary Data Summarization - Tables - Graphs StatisticalAnalysis->DataSummary FinalReport Final Report - Efficacy Evaluation - Recommendations DataSummary->FinalReport

Caption: Experimental workflow for a this compound field efficacy trial.

G This compound This compound Application AuxinReceptor Binding to Auxin Receptors (e.g., TIR1/AFB) This compound->AuxinReceptor Mimics IAA Ubiquitination Ubiquitination & Degradation of Aux/IAA Repressors AuxinReceptor->Ubiquitination GeneExpression Altered Gene Expression Ubiquitination->GeneExpression De-repression EthyleneABA Increased Ethylene & Abscisic Acid (ABA) Production GeneExpression->EthyleneABA Phytotoxicity Phytotoxic Effects - Epinasty - Growth Inhibition - Necrosis EthyleneABA->Phytotoxicity

Caption: Simplified signaling pathway of this compound's mode of action.

References

Application Notes and Protocols for Determining Benazolin Activity in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benazolin is a selective, post-emergence herbicide used for the control of broadleaf weeds. Its mode of action mimics that of the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species.[1][2] Assessing the biological activity and residual concentrations of this compound in soil is crucial for understanding its environmental fate, potential for carryover injury to subsequent sensitive crops, and overall ecotoxicological impact.

A plant bioassay is a cost-effective and biologically relevant method for determining the phytotoxic effects of herbicide residues in soil.[3] This technique utilizes the response of a sensitive indicator plant to the presence of the herbicide to provide a quantitative measure of its bioavailable concentration. These application notes provide a detailed protocol for conducting a soil bioassay to determine the activity of this compound.

Principle of the Bioassay

This bioassay protocol is based on the principle of dose-response, where the degree of a biological response is proportional to the concentration of the substance .[4] By exposing a sensitive plant species to soil containing various known concentrations of this compound, a dose-response curve can be generated. This curve allows for the determination of key toxicological endpoints, such as the EC50 (the concentration causing a 50% reduction in a measured parameter like root or shoot growth), which can then be used to estimate the bioactivity of this compound in unknown soil samples. Root growth inhibition is a particularly sensitive endpoint for auxin-like herbicides.[4][5][6]

Recommended Indicator Species

The selection of a highly sensitive and consistently responding plant species is critical for a reliable bioassay. Based on studies of auxin-mimicking herbicides, members of the Brassicaceae family are often suitable candidates. For this protocol, Indian Mustard (Brassica juncea) is recommended due to its demonstrated consistency and sensitivity in herbicide bioassays.

Experimental Protocol: Quantitative Bioassay for this compound in Soil

This protocol details the procedure for generating a dose-response curve for this compound in a controlled laboratory or greenhouse setting.

Materials and Reagents
  • Technical grade this compound (analytical standard)

  • Acetone (B3395972) (or other suitable solvent)

  • Seeds of Indian Mustard (Brassica juncea)

  • Herbicide-free control soil (e.g., from an untreated area or a commercial potting mix), air-dried and sieved through a 2-mm mesh

  • Plastic pots or petri dishes (e.g., 9-10 cm diameter)

  • Growth chamber or greenhouse with controlled temperature, humidity, and lighting

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spray bottle for watering

  • Drying oven

Preparation of this compound-Spiked Soil
  • Prepare this compound Stock Solution: Accurately weigh a precise amount of technical grade this compound and dissolve it in a minimal volume of acetone to prepare a concentrated stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution with acetone to create a range of standard concentrations. The concentration range should be selected to bracket the expected EC50 value. A suggested starting range for an auxin herbicide might be 0, 0.05, 0.1, 0.25, 0.5, 1.0, and 2.0 mg of active ingredient per kg of soil.

  • Soil Spiking:

    • Weigh equal amounts of air-dried, sieved control soil for each concentration and replicate (e.g., 200 g per pot).

    • For each concentration, add a specific volume of the corresponding this compound standard solution to the soil in a glass container or on a stainless steel tray.

    • Thoroughly mix the soil to ensure homogenous distribution of the herbicide.

    • Allow the solvent (acetone) to completely evaporate in a fume hood. This may take several hours.

    • Prepare a "zero-dose" control by treating soil with acetone only and allowing it to evaporate.

Bioassay Procedure
  • Potting: Fill each pot or petri dish with the prepared this compound-spiked soil. Gently tap to settle the soil. Prepare at least four replicates for each concentration level, including the control.

  • Sowing: Sow a predetermined number of Brassica juncea seeds (e.g., 10-15 seeds) evenly on the soil surface of each pot. Lightly cover the seeds with a thin layer of the same treated soil.

  • Incubation:

    • Place the pots in a growth chamber or greenhouse.

    • Maintain controlled environmental conditions. Suggested conditions are:

      • Temperature: 22°C/18°C (day/night)

      • Light: 16-hour photoperiod

      • Humidity: 60-75%

    • Water the pots gently as needed, avoiding waterlogging. It is important to maintain consistent soil moisture across all treatments.

Data Collection and Analysis
  • Growth Period: Allow the plants to grow for a period of 14 to 21 days.

  • Endpoint Measurement: After the growth period, carefully harvest the plants from each pot.

    • Gently wash the roots to remove adhering soil.

    • Measure the root length and/or shoot length of each plant.

    • Alternatively, determine the fresh weight of the shoots. For dry weight, place the harvested shoots in a drying oven at 70°C for 48 hours and then weigh.

  • Data Calculation:

    • Calculate the average root length, shoot length, or biomass for each replicate.

    • Express the results as a percentage of the control (zero-dose) treatment. For example, Percent Inhibition = 100 * (1 - (Mean of Treatment / Mean of Control)).

  • Dose-Response Analysis:

    • Plot the percent inhibition (or percent of control growth) against the logarithm of the this compound concentration.

    • Fit a non-linear regression model (e.g., a four-parameter logistic model) to the data to generate a dose-response curve.

    • From the curve, determine the EC50 value, which is the concentration of this compound that causes a 50% inhibition of the measured growth parameter.

Protocol: Qualitative Bioassay for Screening Field Soils

This simplified protocol is for determining the presence or absence of phytotoxic this compound residues in field soil samples.

Soil Sampling
  • Collect representative soil samples from the field area of interest. Take multiple subsamples from the top 5-10 cm of soil and combine them to create a composite sample.

  • Collect a control soil sample from an area known to be free of herbicide residues (e.g., a fenceline or an untreated field).[7]

Bioassay Procedure
  • Fill at least three pots with the field soil and three pots with the control soil.

  • Sow seeds of a sensitive indicator species, such as Brassica juncea or even more sensitive species like tomato or cucumber, in each pot.[7]

  • Place the pots in a sunny location or a greenhouse and water them consistently.[7]

  • Observe the germination and growth of the plants for approximately three weeks.[7]

Interpretation
  • Compare the growth of the plants in the field soil to the growth of the plants in the control soil.

  • Signs of this compound activity include stunted growth, epinasty (twisting and curling of stems and leaves), and reduced root development.

  • If the plants in the field soil show significantly less growth or injury symptoms compared to the control plants, it indicates the presence of biologically active this compound residues.

Data Presentation

Due to the limited availability of public data specifically for this compound bioassays in soil, the following tables present illustrative data for a generic auxin-mimicking herbicide to demonstrate how results should be structured.

Table 1: Effect of a Generic Auxin Herbicide on Brassica juncea Root Length

Herbicide Concentration (mg/kg soil)Mean Root Length (mm)Standard DeviationInhibition (%)
0 (Control)85.25.60
0.0574.14.913.0
0.161.35.228.0
0.2545.93.846.1
0.528.73.166.3
1.015.32.582.0
2.08.11.990.5

Table 2: Calculated ECx Values for a Generic Auxin Herbicide on Brassica juncea

ParameterValue (mg/kg soil)95% Confidence Interval
EC100.040.02 - 0.06
EC500.280.24 - 0.32
EC901.851.65 - 2.05

Visualizations

Signaling Pathway and Experimental Workflows

Benazolin_Action_Pathway cluster_plant Susceptible Plant Cell This compound This compound TIR1_AFB TIR1/AFB Receptor Complex This compound->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Uncontrolled_Growth Uncontrolled Growth & Cell Division Auxin_Genes->Uncontrolled_Growth leads to Bioassay_Workflow prep_soil 1. Prepare Herbicide-Free Control Soil spike_soil 3. Spike Soil Samples (Dose-Response Series) prep_soil->spike_soil prep_standards 2. Prepare this compound Stock & Dilutions prep_standards->spike_soil potting 4. Fill & Label Pots (n≥4 replicates) spike_soil->potting sowing 5. Sow B. juncea Seeds potting->sowing incubation 6. Incubate under Controlled Conditions (14-21 days) sowing->incubation harvest 7. Harvest Plants incubation->harvest measure 8. Measure Endpoints (e.g., Root Length) harvest->measure analyze 9. Analyze Data & Generate Dose-Response Curve measure->analyze

References

Application Notes and Protocols for Isotope Labeling Studies of Benazolin Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to conducting isotope labeling studies to investigate the translocation of the herbicide benazolin in plants. The information is compiled from key research and established methodologies in the field, offering both a summary of existing knowledge and detailed instructions for replicating and expanding upon these studies.

Application Notes

This compound, a post-emergence herbicide, is effective against a variety of broadleaf weeds.[1] Understanding its uptake, translocation, and metabolism within plants is crucial for optimizing its efficacy, assessing crop selectivity, and evaluating its environmental fate. Isotope labeling, particularly with Carbon-14 (¹⁴C), is a powerful technique for tracing the movement and transformation of herbicides like this compound within a plant system.[2]

Studies have shown that ¹⁴C-labeled this compound is absorbed by plant leaves and roots and is mobile within the plant.[2] The primary translocation pathways are the xylem and phloem, allowing the compound to move both upwards from the roots to the aerial parts and downwards from treated leaves to other parts of the plant, including the roots and developing tissues.[2]

The extent of translocation can vary between plant species, which can partially explain differences in susceptibility. For instance, in studies comparing the susceptible wild mustard (Brassica kaber) with more tolerant rape species (Brassica campestris and Brassica napus), the labeled this compound was found to be more mobile in wild mustard, accumulating in young, actively growing tissues like young leaves and the stem apex.[2] This differential distribution to meristematic sites is a key factor in the herbicide's selective action.[2]

In addition to translocation of the parent compound, this compound is also metabolized within the plant. Studies have identified the formation of several metabolites, which are generally less phytotoxic than the parent this compound molecule.[2] While the exact structures of all plant-specific metabolites are not fully elucidated in readily available literature, it is known that this compound can be metabolized into four primary derivatives in Brassica species.[2]

Quantitative Data on this compound Translocation

The following tables summarize quantitative data from a study by Schafer and Stobbe (1973) on the distribution of ¹⁴C-benazolin in wild mustard, turnip rape, and rape 24 hours after application to a single leaf.

Table 1: Distribution of ¹⁴C in Wild Mustard, Turnip Rape, and Rape 24 Hours After Leaf Treatment with ¹⁴C-Benazolin

Plant PartWild Mustard (% of Applied ¹⁴C)Turnip Rape (% of Applied ¹⁴C)Rape (% of Applied ¹⁴C)
Treated Leaf85.192.594.2
Young Leaves2.90.80.5
Stem and Apex2.10.60.4
Older Leaves0.80.30.2
Roots1.50.50.3
Total Recovery 92.4 94.7 95.6

Data adapted from Schafer, D. E., and Stobbe, E. H. 1973. Translocation and Metabolism of this compound in Wild Mustard and Rape Species. Weed Science 21(1): 48-51.

Table 2: Composition of Radioactivity in Wild Mustard 24 Hours After Leaf and Root Treatment with ¹⁴C-Benazolin

TreatmentPlant PartTotal Radioactivity (dpm x 10³)% as ¹⁴C-Benazolin% as Metabolites
Leaf Treatment Treated Leaf276.68119
Stem13.78416
Root Treatment Foliage36.67525
Roots119.87426

Data adapted from Schafer, D. E., and Stobbe, E. H. 1973. Translocation and Metabolism of this compound in Wild Mustard and Rape Species. Weed Science 21(1): 48-51.

Experimental Protocols

The following protocols are based on the methodologies described by Schafer and Stobbe (1973) and general practices for herbicide translocation studies using radioisotopes.

Protocol 1: Plant Growth and Treatment with ¹⁴C-Benazolin
  • Plant Material: Grow wild mustard (Brassica kaber), turnip rape (Brassica campestris), and rape (Brassica napus) seedlings in a controlled environment (e.g., growth chamber or greenhouse) in pots containing a suitable soil mix. Maintain consistent light, temperature, and humidity conditions.

  • Growth Stage: Use plants at the three- to four-leaf stage for experiments.

  • Preparation of ¹⁴C-Benazolin Solution: Prepare a treatment solution of ¹⁴C-benazolin (labeled on the carbonyl group of the acetic acid side chain) in a suitable solvent (e.g., 50% ethanol) with a non-ionic surfactant (e.g., 0.1% Tween 20) to enhance leaf uptake. The specific activity should be determined based on the experimental requirements.

  • Foliar Application:

    • Select a single, mature leaf for treatment (e.g., the second true leaf).

    • Using a microsyringe, apply a small droplet (e.g., 10 µL) of the ¹⁴C-benazolin solution to the adaxial (upper) surface of the selected leaf.

    • For root application studies, add the ¹⁴C-benazolin solution to the hydroponic solution or soil.

  • Incubation: Return the treated plants to the controlled environment for the desired time course (e.g., 24, 48, 72 hours).

Protocol 2: Sample Harvesting and Preparation for Analysis
  • Harvesting: At the end of the incubation period, carefully harvest the plants.

  • Washing: For foliar-treated plants, wash the treated leaf with a solvent (e.g., 10% ethanol) to remove any unabsorbed ¹⁴C-benazolin from the leaf surface. The wash solution should be collected for analysis by liquid scintillation counting.

  • Sectioning: Dissect the plant into different parts:

    • Treated leaf

    • Young leaves (above the treated leaf)

    • Stem and apex

    • Older leaves (below the treated leaf)

    • Roots (wash gently to remove soil)

  • Sample Processing for Liquid Scintillation Counting:

    • Record the fresh weight of each plant section.

    • Dry the plant sections in an oven at 60-70°C until a constant weight is achieved and record the dry weight.

    • Combust the dried plant samples in a sample oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.

  • Sample Processing for Autoradiography:

    • Mount the whole plant or individual plant parts onto a press.

    • Press and dry the plant material.

Protocol 3: Quantification of ¹⁴C-Benazolin by Liquid Scintillation Counting
  • Instrumentation: Use a liquid scintillation counter (LSC) for analysis.

  • Analysis:

    • Place the vials containing the scintillation cocktail with the trapped ¹⁴CO₂ into the LSC.

    • Count the radioactivity in each sample. The results will be in disintegrations per minute (DPM).

  • Data Calculation:

    • Calculate the total amount of ¹⁴C recovered in each plant part.

    • Express the data as a percentage of the total applied radioactivity.

Protocol 4: Visualization of ¹⁴C-Benazolin Translocation by Autoradiography
  • Exposure: Place the pressed and dried plant material in a light-tight cassette in direct contact with X-ray film or a phosphor imaging screen.

  • Incubation: Store the cassette in the dark at a low temperature (e.g., -20°C) for a sufficient exposure time (this may range from several days to weeks depending on the amount of radioactivity).

  • Development:

    • For X-ray film, develop the film according to the manufacturer's instructions.

    • For phosphor imaging screens, scan the screen using a phosphor imager to generate a digital autoradiograph.

  • Analysis: The resulting image will show the distribution of the ¹⁴C-label within the plant, with darker areas indicating higher concentrations of the radiolabel.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Translocation Study cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_harvest Harvesting & Processing cluster_analysis Analysis cluster_data Data Interpretation plant_growth Plant Growth (e.g., Wild Mustard) c14_prep Prepare 14C-Benazolin Solution application Foliar Application of 14C-Benazolin c14_prep->application incubation Incubate Plants (e.g., 24h, 48h, 72h) application->incubation harvest Harvest Plants incubation->harvest section Section into Parts (Leaf, Stem, Root) harvest->section lsc Liquid Scintillation Counting (LSC) section->lsc autorad Autoradiography section->autorad quant_data Quantitative Data (% Distribution) lsc->quant_data visual_data Visual Distribution Pattern autorad->visual_data

Caption: Workflow for studying this compound translocation in plants.

This compound Translocation and Metabolism in Plants

G Conceptual Pathway of this compound Translocation and Metabolism in Plants cluster_uptake Uptake cluster_translocation Translocation cluster_distribution Distribution & Accumulation cluster_metabolism Metabolism foliar Foliar Application (14C-Benazolin) phloem Phloem (Symplastic) foliar->phloem Source to Sink root Root Uptake (14C-Benazolin) xylem Xylem (Apoplastic) root->xylem Upward Movement meristems Meristematic Tissues (Young Leaves, Apex) xylem->meristems other_sinks Other Sinks (Roots, Fruits) xylem->other_sinks phloem->meristems phloem->other_sinks This compound This compound meristems->this compound other_sinks->this compound metabolites Metabolite I Metabolite II Metabolite III Metabolite IV This compound->metabolites Detoxification

Caption: Translocation and metabolism of this compound in plants.

References

Application Note & Protocol: Determination of Benazolin and Its Degradation Products in Soil by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benazolin is a selective, post-emergence herbicide used for controlling broadleaf weeds. It is typically applied as its ethyl ester, this compound-ethyl, which is rapidly hydrolyzed in soil to its biologically active form, this compound acid.[1][2][3] Understanding the environmental fate of this compound requires reliable methods to monitor both the parent compound and its degradation products in soil matrices. The primary degradation pathway of this compound acid in soil involves decarboxylation to form 4-chloro-2-oxobenzothiazolin, followed by further dechlorination and eventual cleavage of the heterocyclic ring.[1][2] The half-life of this compound-ethyl is short (1-3 days), while the complete degradation of this compound acid can range from 14 to 100 days.[1][2]

This document provides a detailed protocol for the simultaneous extraction, cleanup, and quantification of this compound and its key degradation products in soil using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]

This compound Degradation Pathway in Soil

The degradation of this compound-ethyl in soil begins with the rapid hydrolysis of the ester bond to form the more stable and active this compound acid. This is followed by microbial-mediated decarboxylation of the acid to yield 4-chloro-2-oxobenzothiazolin.

Benazolin_Degradation This compound Degradation Pathway cluster_main Benazolin_ethyl This compound-ethyl ((4-chloro-2-oxobenzothiazolin-3-yl)ethylacetate) Benazolin_acid This compound Acid (4-chloro-2-oxo-3(2H)-benzothiazole acetic acid) Benazolin_ethyl->Benazolin_acid Hydrolysis (DT50 = 1-3 days) Metabolite1 4-chloro-2-oxobenzothiazolin (Thiazolin) Benazolin_acid->Metabolite1 Decarboxylation Further_degradation Further Degradation (Dechlorination, Ring Cleavage) Metabolite1->Further_degradation Microbial Action

Caption: Simplified degradation pathway of this compound-ethyl in soil.

Analytical Methodology

1. Principle

This method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for the extraction of this compound and its metabolites from soil samples.[5] The procedure involves a single-step extraction with acetonitrile (B52724), followed by a salting-out step to partition the analytes into the organic phase. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components before analysis by LC-MS/MS.

2. Materials and Reagents

  • Equipment : High-speed centrifuge, vortex mixer, analytical balance, mechanical shaker, nitrogen evaporator, 50 mL and 2 mL polypropylene (B1209903) centrifuge tubes.

  • Chemicals : Acetonitrile (LC-MS grade), Formic acid (≥98%), Ultrapure water, Sodium chloride (NaCl), Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • d-SPE Sorbent : C18 sorbent or a commercial d-SPE kit for soil analysis.

  • Standards : Analytical standards of this compound-ethyl, this compound acid, and 4-chloro-2-oxobenzothiazolin (≥98% purity).

  • Instrumentation : Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

3. Quantitative Data Summary

The following tables summarize key properties and typical performance data for the analysis of this compound and its degradation products.

Table 1: Physicochemical Properties of this compound and Key Metabolites

Compound Formula Molar Mass ( g/mol ) pKa LogP
This compound-ethyl C₁₁H₁₀ClNO₃S 287.72 N/A 2.59
This compound acid C₉H₆ClNO₃S 259.67 3.04[1] 1.89

| 4-chloro-2-oxobenzothiazolin | C₇H₄ClNOS | 185.63 | N/A | 1.95 |

Table 2: Example LC-MS/MS Instrumental Parameters

Parameter Setting
LC System
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in Water[4]
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile[4]
Flow Rate 0.3 mL/min
Injection Volume 5 µL[4]
Column Temperature 40 °C[4]
MS/MS System
Ionization Mode ESI Negative (for this compound acid) / Positive (for others)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Method Performance Data (Literature Values)

Compound Matrix Fortification Level (mg/kg) Recovery (%) RSD (%) LOQ (mg/kg) Reference
This compound-ethyl Soil 0.005 98.74 3.21 0.005 [6][7]
This compound-ethyl Soil 0.1 105.84 4.87 0.005 [6][7]

| this compound-ethyl | Soil | 0.5 | 95.63 | 5.53 | 0.005 |[6][7] |

Experimental Protocols

1. Sample Collection and Preparation

  • Collect soil samples from the desired depth (e.g., 0-15 cm).

  • Air-dry the samples at room temperature in a well-ventilated area, protected from direct sunlight.

  • Remove stones and plant debris.

  • Pass the dried soil through a 2 mm sieve to ensure homogeneity.[4]

  • Store the sieved soil in sealed containers at 4°C in the dark until analysis.[4]

2. Extraction Procedure

  • Weigh 5.0 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 5 mL of distilled water and vortex for 30 seconds to moisten the soil.

  • Add 20 mL of acetonitrile to the tube.[4]

  • Cap the tube and shake vigorously on a mechanical shaker for 15 minutes at 2500 rpm.

  • Add 5 g of NaCl and 2 g of anhydrous MgSO₄ to the tube to induce phase separation and remove excess water.

  • Immediately vortex for 2 minutes to prevent the formation of salt clumps.[4]

  • Centrifuge the sample at 6000 rpm for 5 minutes.[4]

3. Extract Cleanup (d-SPE)

  • Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL d-SPE tube containing 100 mg of C18 sorbent and 50 mg of anhydrous MgSO₄.

  • Vortex the tube for 1 minute to facilitate the removal of interfering matrix components like fatty acids.[4]

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4]

Analytical Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

Experimental_Workflow Analytical Workflow for this compound in Soil cluster_workflow A 1. Soil Sampling (Air-dry, Sieve 2mm) B 2. Extraction (5g Soil + ACN + NaCl) A->B C 3. Centrifugation (6000 rpm, 5 min) B->C D 4. d-SPE Cleanup (Supernatant + C18 Sorbent) C->D E 5. Centrifugation & Filtration (0.22 µm filter) D->E F 6. LC-MS/MS Analysis (Quantification & Identification) E->F G 7. Data Processing & Reporting F->G

Caption: Step-by-step experimental workflow for soil sample analysis.

The described LC-MS/MS method provides a robust, sensitive, and reliable protocol for the determination of this compound and its primary degradation products in soil. The QuEChERS-based sample preparation is efficient and minimizes the use of hazardous solvents. This application note serves as a comprehensive guide for environmental scientists and researchers monitoring the fate and persistence of this compound herbicides in terrestrial ecosystems.

References

Application Notes and Protocols for Benazolin Residue Analysis in Oil-Bearing Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of benazolin residues in various oil-bearing crops, including rapeseed, sunflower, and soybean. The methodologies described herein are based on established analytical techniques such as Gas Chromatography with Electron Capture Detection (GC-ECD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), incorporating robust sample preparation and cleanup procedures to address the challenges posed by high-fat matrices.

Introduction

This compound is a selective, post-emergence herbicide used to control broadleaf weeds in various crops.[1] Its presence in oil-bearing crops is a food safety concern, necessitating sensitive and reliable analytical methods for its detection and quantification. The high lipid content in oilseeds presents a significant analytical challenge, often causing matrix interference and requiring efficient cleanup steps. This document outlines two primary analytical approaches: a traditional method involving solvent extraction and Solid-Phase Extraction (SPE) cleanup, and a more modern approach utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Analytical Methodologies

Two principal methods are detailed for the determination of this compound residues in oil-bearing crops. Method A is based on Gas Chromatography with Electron Capture Detection (GC-ECD), a robust and widely available technique. Method B utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering higher sensitivity and selectivity.

Method A: Gas Chromatography with Electron Capture Detection (GC-ECD)

This method is suitable for the routine analysis of This compound-ethyl (B165832), a common form of this compound, in rapeseed and can be adapted for other oilseeds.[2][3][4][5][6][7][8]

Method B: QuEChERS Extraction with UPLC-MS/MS Analysis

The QuEChERS approach is a streamlined and effective method for multiresidue pesticide analysis in complex matrices like oilseeds.[3][4][9][10][11][12][13] This protocol is adaptable for the analysis of this compound in a variety of oil-bearing crops, including sunflower and soybean.[12][14][15]

Data Presentation

The following tables summarize the quantitative data for the analytical methods described.

Table 1: Method Performance Data for this compound-ethyl in Rapeseed (GC-ECD Method)

ParameterValueReference
Limit of Detection (LOD)0.0023 ng[2][3][4]
Limit of Quantitation (LOQ)0.005 mg/kg[2][3][4][5][6][7]
Average Recovery85.89 - 105.84%[2][3][4][5][6][7]
Relative Standard Deviation (RSD)< 5.53%[2][3][4][5][6][7]

Table 2: General Method Performance Data for Pesticide Residue Analysis in Oilseeds (QuEChERS & UPLC-MS/MS)

ParameterValue RangeReference
Limit of Quantitation (LOQ)0.002 - 0.01 mg/kg[14][15]
Average Recovery70 - 120%[4][15]
Relative Standard Deviation (RSD)< 15%[4][15]

Experimental Protocols

Protocol 1: Sample Preparation and GC-ECD Analysis for this compound-ethyl in Rapeseed

1. Sample Homogenization:

  • Grind a representative sample of rapeseed to a fine powder.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile (B52724) saturated with n-hexane.

  • Homogenize for 2-3 minutes using a high-speed homogenizer.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile phase).

3. Degreasing:

  • To the collected supernatant, add 10 mL of n-hexane saturated with acetonitrile.

  • Shake vigorously for 1 minute.

  • Allow the layers to separate and discard the upper n-hexane layer.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Use a Florisil SPE cartridge (e.g., 500 mg, 6 mL).

  • Condition the cartridge with 5 mL of n-hexane followed by 5 mL of a mixture of acetone (B3395972) and n-hexane (1:9, v/v).

  • Load the degreased extract onto the cartridge.

  • Wash the cartridge with 5 mL of a mixture of acetone and n-hexane (1:9, v/v).

  • Elute the analyte with 10 mL of a mixture of acetone and n-hexane (2:8, v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of toluene (B28343) for GC-ECD analysis.

5. GC-ECD Parameters:

  • Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 240°C at 10°C/min, hold for 5 min.

  • Detector Temperature: 300°C.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injection Volume: 1 µL.

Protocol 2: QuEChERS Extraction and UPLC-MS/MS Analysis for this compound in Oil-Bearing Crops

1. Sample Homogenization:

  • Homogenize a representative sample of the oil-bearing crop (e.g., sunflower seeds, soybeans) to a fine powder.

2. Extraction (QuEChERS):

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents. For fatty matrices, a combination of 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 is recommended.[9][10] Other sorbents like Z-Sep can also be used for enhanced lipid removal.[16]

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 2 minutes.

4. Final Extract Preparation:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for UPLC-MS/MS analysis.

5. UPLC-MS/MS Parameters:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflows for the two described analytical methods.

experimental_workflow_gc_ecd cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Oil-Bearing Crop Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction Degreasing Degreasing with n-Hexane Extraction->Degreasing SPE Solid-Phase Extraction (Florisil) Degreasing->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation GC_ECD GC-ECD Analysis Evaporation->GC_ECD Data Data Analysis & Quantification GC_ECD->Data

Caption: Workflow for this compound Analysis using GC-ECD.

experimental_workflow_quechers_uplc_msms cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Oil-Bearing Crop Sample Homogenization Homogenization Sample->Homogenization QuEChERS_Extraction QuEChERS Extraction Homogenization->QuEChERS_Extraction dSPE Dispersive SPE (d-SPE) QuEChERS_Extraction->dSPE Filtration Filtration dSPE->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Data Data Analysis & Quantification UPLC_MSMS->Data

Caption: QuEChERS Workflow for this compound Analysis using UPLC-MS/MS.

References

Protocol for Testing Benazolin Phytotoxicity on Crop Species

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Benazolin is a selective, systemic herbicide that functions as a synthetic auxin.[1] It is primarily used for post-emergence control of broadleaf weeds in various crops, including cereals (like wheat), soybeans, and oilseed rape.[1] Its mode of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[2][3] Understanding the phytotoxicity of this compound on different crop species is crucial for determining its selectivity, establishing safe application rates, and preventing unintended crop damage.

This document provides a detailed protocol for assessing the phytotoxicity of this compound on various crop species under controlled environmental conditions. The protocol outlines the experimental design, application procedures, data collection methods, and data analysis to generate robust and reproducible results.

2. Mechanism of Action: Synthetic Auxin Signaling Pathway

This compound, like other synthetic auxin herbicides, disrupts normal plant growth by overwhelming the natural auxin signaling pathway. The herbicide binds to auxin co-receptors of the TIR1/AFB family, which then target Aux/IAA transcriptional repressors for degradation.[2][3] This leads to the uncontrolled expression of auxin-responsive genes, resulting in epinasty (twisting and curling of stems and petioles), tissue swelling, and ultimately, plant death.

Benazolin_Signaling_Pathway cluster_0 Cellular Response This compound This compound TIR1_AFB TIR1/AFB Co-receptor This compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Phytotoxicity Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of this compound, a synthetic auxin herbicide.

3. Experimental Protocol: Greenhouse Phytotoxicity Assay

This protocol describes a dose-response study to evaluate the phytotoxicity of this compound on selected crop species in a controlled greenhouse environment.

3.1. Materials and Reagents

  • Plant Material: Certified seeds of the desired crop species (e.g., Wheat (Triticum aestivum), Soybean (Glycine max), Corn (Zea mays), Oilseed Rape (Brassica napus)).

  • This compound: Analytical grade this compound and a commercial formulation.

  • Growth Medium: A standardized potting mix or a mixture of sand, loam, and peat. The composition should be consistent across all experimental units.

  • Pots: Uniformly sized pots with drainage holes.

  • Greenhouse/Growth Chamber: A facility with controlled temperature, light, and humidity.

  • Spraying Equipment: A calibrated laboratory spray chamber or a handheld sprayer with a flat-fan nozzle to ensure uniform application.

  • Data Collection Tools: Calipers, rulers, balance, camera, and software for image analysis (optional).

3.2. Experimental Design and Setup

A randomized complete block design with a factorial arrangement of treatments is recommended.

  • Factor 1: Crop Species: The different crop species to be tested.

  • Factor 2: this compound Concentration: A range of concentrations, including a non-treated control.

  • Replicates: A minimum of four replicates for each treatment combination.

Experimental_Workflow start Start: Seed Germination planting Planting & Seedling Growth (Uniform size and growth stage) start->planting treatment This compound Application (Dose-response concentrations) planting->treatment incubation Incubation in Controlled Environment (Monitor temperature, light, humidity) treatment->incubation data_collection Data Collection (Visual assessment, morphological measurements) incubation->data_collection end End: Data Analysis & Reporting data_collection->end

Caption: Workflow for the this compound phytotoxicity experimental protocol.

3.3. Procedure

  • Plant Growth:

    • Fill pots with the growth medium and sow a predetermined number of seeds for each crop species.

    • Thin seedlings to a uniform number per pot after emergence.

    • Grow plants in the greenhouse under optimal conditions until they reach the desired growth stage for treatment (e.g., 2-3 leaf stage for cereals, first trifoliate leaf for soybeans).

  • This compound Application:

    • Prepare a stock solution of this compound and perform serial dilutions to obtain the desired test concentrations.

    • Apply the this compound solutions to the foliage of the plants using the calibrated sprayer. Ensure uniform coverage.

    • Include a control group that is sprayed with water only.

    • Apply the herbicide at a rate that is twice the recommended label rate in some trials to assess crop tolerance.

  • Post-Application Care:

    • Return the treated plants to the greenhouse and maintain controlled environmental conditions.

    • Water the plants as needed, avoiding washing the herbicide from the foliage.

3.4. Controlled Environmental Conditions

  • Temperature: Maintain a day/night temperature regime suitable for the crop species being tested (e.g., 20-25°C day / 15-20°C night). High temperatures can increase the phytotoxicity of some herbicides.

  • Light: Provide a 14 to 16-hour photoperiod with a light intensity appropriate for the crops (e.g., 400-600 µmol/m²/s).

  • Humidity: Maintain relative humidity between 60-80%.

4. Data Collection and Assessment

Assess phytotoxicity at regular intervals after treatment (e.g., 3, 7, 14, and 21 days).

4.1. Visual Phytotoxicity Assessment

Visually score the percentage of injury for each plant using a scale such as the European Weed Research Society (EWRS) rating scale. Symptoms of this compound phytotoxicity in susceptible plants include:

  • Epinasty: Twisting and curling of stems and petioles.

  • Chlorosis: Yellowing of leaves.

  • Necrosis: Browning and death of plant tissue.

  • Stunting: Reduced plant growth compared to the control.

4.2. Morphological Measurements

  • Plant Height: Measure the height of the main stem.

  • Shoot and Root Biomass: Harvest the shoots and roots separately, dry them in an oven at 70°C to a constant weight, and record the dry weight.

  • Leaf Area: Can be measured using a leaf area meter or image analysis software.

5. Data Presentation and Analysis

Summarize all quantitative data in clearly structured tables. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of this compound concentration and crop species on the measured parameters. Calculate the effective dose that causes a 50% reduction in a measured parameter (ED50) for each crop species.

Table 1: Visual Phytotoxicity of this compound on Various Crop Species (% Injury)

This compound (g a.i./ha)WheatSoybeanCornOilseed Rape
0 (Control)0000
50510215
1001025530
20020451055
40035702080

Note: The values in this table are for illustrative purposes only and may not represent actual experimental data.

Table 2: Effect of this compound on Shoot Dry Weight (g) of Various Crop Species

This compound (g a.i./ha)WheatSoybeanCornOilseed Rape
0 (Control)5.26.87.54.9
504.96.17.34.2
1004.55.07.03.5
2003.83.16.52.2
4002.91.55.81.0

Note: The values in this table are for illustrative purposes only and may not represent actual experimental data.

Table 3: Estimated ED50 Values for this compound on Various Crop Species (Based on Shoot Dry Weight Reduction)

Crop SpeciesED50 (g a.i./ha)
Wheat~250
Soybean~150
Corn>400
Oilseed Rape~180

Note: The values in this table are for illustrative purposes only and may not represent actual experimental data. Actual ED50 values should be determined from dose-response curve analysis.

This protocol provides a standardized framework for assessing the phytotoxicity of this compound on different crop species. The data generated from these experiments will be invaluable for understanding the selectivity of this compound, refining application recommendations, and ensuring its safe and effective use in agriculture. Researchers should adapt this protocol to their specific experimental conditions and crop varieties of interest.

References

Application of Benazolin in Integrated Weed Management Systems: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benazolin is a selective, systemic herbicide belonging to the benzothiazolone chemical class. It functions as a synthetic auxin, primarily used for post-emergence control of annual broad-leaved weeds in various agricultural crops.[1] Its mode of action involves mimicking the plant hormone auxin, leading to unregulated growth and subsequent death of susceptible weed species. This document provides detailed application notes and experimental protocols for the use of this compound in integrated weed management (IWM) systems, targeting researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Efficacy of this compound on Various Weed Species
Weed SpeciesCommon NameApplication Rate ( kg/ha )Weed Control (%)CropGrowth Stage of WeedsReference
Sinapis arvensisWild Mustard0.5652 - 87Wheat, Oilseed Rape4-6 leaves[2]
Sinapis arvensisWild Mustard0.84Good controlWheat, Oilseed Rape4-6 leaves[2]
Chenopodium albumLamb's-quarters0.56No controlWheat, Oilseed Rape4-6 leaves[2]
Chenopodium albumLamb's-quarters0.84No controlWheat, Oilseed Rape4-6 leaves[2]
Thlaspi arvenseStinkweed0.56No controlWheat, Oilseed Rape4-6 leaves[2]
Thlaspi arvenseStinkweed0.84No controlWheat, Oilseed Rape4-6 leaves[2]
Galium aparineCleaversN/AAdequate control with post-emergence applicationsCerealsN/A[3]
Table 2: Crop Tolerance and Yield Response to this compound Application in Oilseed Rape
Rape VarietyApplication Rate ( kg/ha )Crop Tolerance (0-9 scale)Plant Height (cm)Seed Yield (g/m²)Reference
Echo0.00076139[2]
Echo0.56774125[2]
Echo0.84671118[2]
Tanka0.00079146[2]
Tanka0.56876144[2]
Tanka0.84774141[2]

Note: Crop tolerance rated on a scale of 0 to 9, where 0 represents no injury and 9 represents complete kill.

Signaling Pathways and Mode of Action

This compound is a synthetic auxin herbicide that disrupts normal plant growth by mimicking the plant hormone indole-3-acetic acid (IAA).[1] At high concentrations, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to a cascade of detrimental physiological effects.

The primary mode of action involves the ubiquitin-proteasome pathway for protein degradation. In the presence of auxins like this compound, the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) receptor proteins bind to Aux/IAA transcriptional repressors. This binding event marks the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes. The sustained activation of these genes leads to epinastic growth, stem curling, and ultimately, plant death.

Auxin Signaling Pathway cluster_nucleus Nucleus cluster_degradation Proteasomal Degradation This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex This compound->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding to Ubiquitin Ubiquitination ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses Aux_IAA->Ubiquitin is marked for AuxRE Auxin Response Element (Promoter Region) ARF->AuxRE binds to Gene_Expression Transcription of Auxin-Responsive Genes AuxRE->Gene_Expression regulates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth leads to Proteasome 26S Proteasome Ubiquitin->Proteasome leads to degradation by

Figure 1: Simplified diagram of the auxin signaling pathway and the mode of action of this compound.

Experimental Protocols

Protocol 1: Field Trial for Efficacy and Crop Tolerance of this compound

Objective: To evaluate the efficacy of different rates of this compound for the control of broad-leaved weeds and to assess the tolerance of the target crop (e.g., wheat, oilseed rape).

Materials:

  • Certified seeds of the desired crop variety.

  • This compound formulation (e.g., 50% aqueous suspension concentrate).

  • Plot sprayer calibrated to deliver a consistent volume (e.g., 94 liters/ha).

  • Standard field plot equipment (markers, measuring tapes, etc.).

  • Personal protective equipment (PPE).

Experimental Design:

  • Randomized complete block design with at least three replications.

  • Plot size: Minimum of 10 by 24 ft.

  • Treatments:

    • Untreated control (weedy check).

    • This compound at various rates (e.g., 0.56 kg/ha , 0.84 kg/ha ).

    • Hand-weeded control (optional, for yield potential assessment).

Procedure:

  • Site Selection and Preparation: Choose a field with a known history of infestation by target broad-leaved weeds. Prepare the seedbed according to standard agronomic practices for the crop.

  • Sowing: Plant the crop at the recommended seeding rate and depth.

  • Herbicide Application:

    • Apply this compound post-emergence when the crop is at the appropriate growth stage (e.g., 2-4 leaf stage for wheat) and the weeds are young and actively growing (e.g., 4-6 leaves).

    • Use a calibrated plot sprayer to ensure accurate and uniform application.

  • Data Collection:

    • Weed Control: Visually assess weed control in each plot at 14 and 28 days after treatment (DAT) using a percentage scale (0% = no control, 100% = complete control) for each weed species.

    • Crop Injury: Visually assess crop injury (phytotoxicity) at 7, 14, and 28 DAT using a percentage scale (0% = no injury, 100% = complete crop death) or a 0-9 scale.

    • Crop Height: Measure the height of a representative number of crop plants in each plot at mid-season.

    • Yield: Harvest the central area of each plot at crop maturity and determine the seed/grain yield. Adjust for moisture content.

Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design.

  • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Experimental_Workflow_Herbicide_Efficacy Site_Selection Site Selection & Field Preparation Plot_Layout Plot Layout & Randomization Site_Selection->Plot_Layout Sowing Crop Sowing Plot_Layout->Sowing Weed_Assessment_Pre Pre-treatment Weed Assessment Sowing->Weed_Assessment_Pre Herbicide_Application Herbicide Application (this compound at various rates) Weed_Assessment_Pre->Herbicide_Application Data_Collection Data Collection Herbicide_Application->Data_Collection Weed_Control Weed Control (%) Data_Collection->Weed_Control Crop_Injury Crop Injury (%) Data_Collection->Crop_Injury Crop_Height Crop Height (cm) Data_Collection->Crop_Height Yield Crop Yield (kg/ha) Data_Collection->Yield Data_Analysis Statistical Analysis (ANOVA) Weed_Control->Data_Analysis Crop_Injury->Data_Analysis Crop_Height->Data_Analysis Yield->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Figure 2: Generalized workflow for evaluating herbicide efficacy in a field trial.
Protocol 2: Dose-Response Bioassay for this compound

Objective: To determine the dose-response relationship of this compound on specific broad-leaved weed species in a controlled environment.

Materials:

  • Seeds of target weed species (e.g., Galium aparine, Sinapis arvensis).

  • Pots or trays filled with a standard potting mix.

  • This compound stock solution.

  • Laboratory sprayer or precision pipette.

  • Growth chamber or greenhouse with controlled temperature, light, and humidity.

Experimental Design:

  • Completely randomized design with multiple replications (e.g., 5-10) for each dose.

  • A range of this compound doses, including a zero-dose control, designed to capture the full response curve from no effect to complete kill.

Procedure:

  • Plant Growth: Sow weed seeds in pots and grow them to a uniform growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Apply the different doses of this compound to the plants using a laboratory sprayer or by pipetting a known volume onto the leaf surface.

  • Incubation: Place the treated plants in a growth chamber with controlled environmental conditions.

  • Data Collection:

    • At a set time after treatment (e.g., 14 or 21 days), visually assess the percentage of biomass reduction for each plant compared to the untreated controls.

    • Alternatively, harvest the above-ground biomass of each plant, dry it in an oven, and weigh it.

  • Data Analysis:

    • Analyze the data using non-linear regression to fit a dose-response curve (e.g., a four-parameter log-logistic model).

    • From the curve, determine key parameters such as the ED50 (the dose required to cause a 50% reduction in biomass).

Application in Integrated Weed Management (IWM)

This compound can be a valuable tool within an IWM program when used judiciously. Key considerations for its integration include:

  • Herbicide Rotation and Mixtures: To mitigate the risk of herbicide resistance, this compound should be rotated with herbicides having different modes of action. Tank-mixing this compound with other compatible herbicides can broaden the spectrum of controlled weeds. For instance, tank mixes with MCPA have been used to improve the control of a wider range of broad-leaved weeds in cereals.

  • Scouting and Thresholds: Apply this compound based on weed scouting and economic thresholds rather than on a calendar-based schedule. This targeted approach reduces herbicide use and selection pressure.

  • Cultural Practices: Combine the use of this compound with cultural weed management practices such as crop rotation, competitive crop varieties, and appropriate tillage to reduce the overall weed pressure.

  • Application Timing: Applying this compound when weeds are small and actively growing is crucial for optimal efficacy.

By incorporating these principles, the long-term effectiveness of this compound can be preserved, and the development of herbicide-resistant weed populations can be minimized.

References

Enhancing Foliar Uptake of Benazolin Herbicide Through Adjuvant Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazolin is a selective, systemic post-emergence herbicide used for the control of broadleaf weeds.[1][2] Its efficacy is highly dependent on its absorption through the foliage of the target weeds. The leaf cuticle presents a significant barrier to the penetration of foliar-applied herbicides.[3] Adjuvants are substances added to spray solutions to enhance the effectiveness of the active ingredient.[4] They can improve the performance of herbicides by modifying the physical and chemical properties of the spray solution, leading to better spray retention, spreading, and penetration of the active ingredient through the leaf surface.[4] This document provides detailed application notes and protocols for researchers interested in evaluating and utilizing adjuvants to enhance the foliar uptake of this compound.

Disclaimer: Specific quantitative data on the enhancement of this compound uptake by adjuvants is limited in publicly available literature. The following data and protocols are based on studies conducted with Bentazon, another post-emergence herbicide with a similar mode of action, and are intended to serve as a representative example. Researchers should adapt these protocols for this compound-specific studies.

Data Presentation: Efficacy of Adjuvants with a Representative Herbicide (Bentazon)

The following tables summarize quantitative data from studies on the effect of different adjuvants on the efficacy of Bentazon, a post-emergence herbicide, in controlling various weed species. This data illustrates the potential for adjuvants to improve herbicide performance.

Table 1: Effect of Adjuvants on the Efficacy of Bentazon Against Various Weed Species

Weed SpeciesHerbicide TreatmentAdjuvantAdjuvant ConcentrationWeed Control (%)
Common Cocklebur (Xanthium strumarium)Bentazon @ 0.84 kg ha⁻¹None-<100
Bentazon @ 0.84 kg ha⁻¹Ammonium (B1175870) SulfateNot Specified100[5]
Bentazon @ 0.84 kg ha⁻¹Non-ionic (Induce)0.25% v/v100[5]
Bentazon @ 0.84 kg ha⁻¹Organosilicone (Kinetic)0.1% v/v100[5]
Black Nightshade (Solanum nigrum)Bentazon @ 0.84-2.24 kg ha⁻¹With or Without AdjuvantsVarious<55[5]
Velvetleaf (Abutilon theophrasti)Bentazon @ 1.68 kg ha⁻¹None-98-100[5]
Bentazon @ 1.68 kg ha⁻¹Non-ionic (Induce)0.25% v/v98-100[5]
Bentazon @ 1.68 kg ha⁻¹Organosilicone (Kinetic)0.1% v/v98-100[5]
Common Ragweed (Ambrosia artemisiifolia)BentazoneNone-76-80[3]
BentazoneAdjuvant A2 (Esterified Rape Seed Oil)Not Specified91-94[3]
Field Bindweed (Convolvulus arvensis)BentazoneNone-33-36[3]
BentazoneWith AdjuvantsVariousMax 51[3]
Sunflower (Helianthus annuus)BentazoneNone-62[3]
BentazoneTrend®90, A1, A2, or A3Not Specified100[3]

Experimental Protocols

This section details a generalized experimental protocol for assessing the impact of adjuvants on the foliar uptake of a herbicide like this compound. This protocol is a composite of standard methodologies found in herbicide research.

Objective:

To quantify the effect of different adjuvants on the foliar absorption and translocation of this compound in a target weed species.

Materials:
  • This compound (analytical grade)

  • Radiolabeled this compound (e.g., ¹⁴C-Benazolin)

  • Selected adjuvants (e.g., non-ionic surfactants, organosilicone surfactants, crop oil concentrates, ammonium sulfate)

  • Target weed species (e.g., common chickweed (Stellaria media), cleavers (Galium aparine)) grown under controlled greenhouse conditions.[6]

  • Microsyringe or sprayer for application

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Plant tissue oxidizer

  • Solvents for washing (e.g., water, acetone, ethanol)

Methodology:
  • Plant Culture:

    • Grow the target weed species in pots containing a suitable growth medium in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

    • Use plants at a consistent growth stage (e.g., 3-4 true leaves) for all treatments to ensure uniformity.

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a stock solution of radiolabeled this compound.

    • For each treatment, prepare a spray solution containing a known concentration of this compound, a tracer amount of radiolabeled this compound, and the designated adjuvant at the desired concentration. Include a control treatment with no adjuvant.

  • Herbicide Application:

    • Apply a precise volume (e.g., 1-10 µL) of the treatment solution as discrete droplets to the adaxial surface of a specific leaf (the treated leaf) on each plant using a microsyringe.

    • Alternatively, for spray retention studies, use a laboratory-scale sprayer to apply the solution to whole plants.

  • Harvest and Sample Processing (at various time points, e.g., 6, 24, 48, 72 hours after treatment):

    • Leaf Wash: Carefully excise the treated leaf. Wash the leaf surface with a known volume of an appropriate solvent (e.g., 10% ethanol (B145695) solution) to remove unabsorbed herbicide. The washing should be collected in a scintillation vial.

    • Plant Sectioning: Divide the plant into the following parts:

      • Treated leaf (after washing)

      • Parts above the treated leaf

      • Parts below the treated leaf

      • Roots

    • Quantification of Radioactivity:

      • Analyze an aliquot of the leaf wash using a liquid scintillation counter to determine the amount of unabsorbed this compound.

      • Combust the different plant sections using a biological oxidizer. The trapped ¹⁴CO₂ is then quantified by liquid scintillation counting.

      • The amount of radioactivity in each plant part represents the absorbed and translocated this compound.

  • Data Analysis:

    • Foliar Absorption: Calculate the amount of absorbed this compound as a percentage of the total applied radioactivity.

      • Absorption (%) = [(Total applied radioactivity - Radioactivity in leaf wash) / Total applied radioactivity] x 100

    • Translocation: Express the radioactivity in each plant section (above treated leaf, below treated leaf, roots) as a percentage of the total absorbed radioactivity.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between adjuvant treatments.

Visualizations

Signaling Pathways and Experimental Workflows

Foliar_Uptake_Pathway Conceptual Pathway of Foliar Herbicide Uptake cluster_0 Leaf Surface cluster_1 Cuticle Barrier cluster_2 Penetration Pathways cluster_3 Internal Transport Spray_Droplet Spray Droplet (this compound + Adjuvant) Retention_Spreading Retention & Spreading on Leaf Surface Spray_Droplet->Retention_Spreading Cuticle Cuticle (Waxy Layer) Retention_Spreading->Cuticle Stomatal_Uptake Stomatal Uptake Cuticle->Stomatal_Uptake Cuticular_Penetration Cuticular Penetration Cuticle->Cuticular_Penetration Cell_Wall_Membrane Cell Wall & Plasma Membrane Stomatal_Uptake->Cell_Wall_Membrane Cuticular_Penetration->Cell_Wall_Membrane Symplastic_Transport Symplastic Transport (Phloem) Cell_Wall_Membrane->Symplastic_Transport Apoplastic_Transport Apoplastic Transport (Xylem) Cell_Wall_Membrane->Apoplastic_Transport Site_of_Action Site of Action (Meristematic Tissues) Symplastic_Transport->Site_of_Action Apoplastic_Transport->Site_of_Action

Caption: Conceptual pathway of foliar herbicide uptake.

Experimental_Workflow Experimental Workflow for Adjuvant Efficacy on Foliar Uptake Start Start Plant_Culture 1. Plant Culture (Target Weed Species) Start->Plant_Culture Treatment_Prep 2. Treatment Preparation (this compound ± Adjuvants) Plant_Culture->Treatment_Prep Application 3. Herbicide Application (Radiolabeled this compound) Treatment_Prep->Application Incubation 4. Incubation (Defined Time Points) Application->Incubation Harvest 5. Harvest & Sample Processing Incubation->Harvest Leaf_Wash 5a. Leaf Wash (Unabsorbed Herbicide) Harvest->Leaf_Wash Plant_Sectioning 5b. Plant Sectioning (Absorbed & Translocated) Harvest->Plant_Sectioning Quantification 6. Quantification (Liquid Scintillation Counting) Leaf_Wash->Quantification Plant_Sectioning->Quantification Data_Analysis 7. Data Analysis (% Absorption, % Translocation) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for adjuvant efficacy on foliar uptake.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benazolin Efficacy in Diverse Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benazolin. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on the effective use of this compound in various soil types. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary soil factors that influence the efficacy of this compound?

A1: The efficacy of this compound, a post-emergence herbicide, is significantly influenced by several soil properties. The key factors include soil organic matter content, soil pH, and soil texture (the relative proportions of sand, silt, and clay).[1][2][3] These factors primarily affect the herbicide's availability in the soil solution for uptake by weeds, as well as its persistence and potential for leaching.[4][5]

Q2: How does soil organic matter affect this compound's performance?

A2: Soil organic matter, particularly humus, has a high capacity to adsorb or "tie up" herbicides like this compound.[2][3] Higher organic matter content generally leads to greater adsorption, which can reduce the concentration of this compound in the soil solution, thereby potentially decreasing its efficacy against target weeds.[1][6] Conversely, in soils with low organic matter, this compound is more readily available, which can enhance its activity but also increases the risk of leaching.[4] The addition of fresh organic matter, such as crop residues, can also stimulate microbial activity, leading to faster degradation of the herbicide.[7]

Q3: What is the role of soil pH in this compound's activity?

A3: Soil pH can affect the chemical form and persistence of this compound in the soil. This compound is a weak acid, and in soils with a higher pH (alkaline), it is more likely to be in its anionic (negatively charged) form. This form is more water-soluble and less adsorbed to negatively charged soil particles (like clay and organic matter), which can increase its availability for weed uptake but also enhances its potential for leaching.[8] In acidic soils (low pH), similar herbicides have shown increased adsorption, which can reduce their mobility and availability.[5] The rate of chemical breakdown (hydrolysis) of some herbicide families is also pH-dependent, with slower degradation often observed in higher pH soils.[5]

Q4: How does soil texture (sandy vs. clay) impact this compound's efficacy and mobility?

A4: Soil texture plays a crucial role in herbicide mobility and availability. Sandy soils, with their larger particle sizes and lower surface area, have a lower capacity to adsorb herbicides.[3][9] This means that in sandy soils, this compound is more available in the soil solution, but it is also more prone to leaching below the weed root zone, especially with heavy rainfall or irrigation.[4] Clay soils, with their small, negatively charged particles, have a much higher surface area and a greater capacity to adsorb herbicides.[2][3] This can reduce the amount of this compound available for weed control, often necessitating higher application rates compared to sandy soils.[9]

Q5: What is the expected persistence of this compound in soil?

A5: this compound is generally considered to be not persistent in soil systems.[4] The half-life of this compound-ethyl, a common formulation, has been reported to be as short as 4.62 days in field soil.[7] However, the persistence can be influenced by factors that affect microbial degradation, such as soil moisture, temperature, and organic matter content.

Troubleshooting Guides

Issue 1: Reduced Weed Control in High Organic Matter Soils

  • Problem: this compound application shows lower than expected efficacy in soils with high organic matter content (>5%).

  • Cause: High organic matter adsorbs a significant portion of the applied this compound, reducing its concentration in the soil solution to sublethal levels for target weeds.[1][6]

  • Troubleshooting Steps:

    • Confirm Soil Properties: Analyze the soil to determine the precise organic matter percentage.

    • Adjust Application Rate: Consult product labels and literature for recommended rate adjustments for high organic matter soils. An increase in the application rate may be necessary to compensate for adsorption.[3][9]

    • Consider Formulation: Investigate if different this compound formulations (e.g., with specific adjuvants) are available that may have lower adsorption characteristics.

    • Incorporate Mechanical Weed Control: Integrate cultivation or other mechanical weeding methods to supplement chemical control in challenging soil conditions.

Issue 2: Increased Potential for Leaching in Sandy Soils

  • Problem: Concerns about this compound leaching into groundwater or moving off-target in coarse-textured, sandy soils.

  • Cause: Sandy soils have low adsorptive capacity, making this compound highly mobile and prone to leaching with water movement.[4]

  • Troubleshooting Steps:

    • Optimize Irrigation: Avoid excessive irrigation immediately after application to minimize downward movement of the herbicide. Use precise irrigation methods to maintain moisture in the root zone without over-saturating the soil profile.

    • Split Application: Consider a split application strategy, where a lower initial dose is followed by a subsequent application. This can help maintain an effective concentration in the target zone without applying a large amount at once.

    • Monitor Weather Forecasts: Avoid applying this compound immediately before a heavy rainfall event is forecasted.

    • Increase Soil Organic Matter: In the long term, incorporating organic amendments can increase the soil's water and nutrient holding capacity, and its ability to retain herbicides.

Issue 3: Variable Efficacy in Fields with Diverse Soil pH

  • Problem: Inconsistent weed control is observed across a field with varying soil pH levels.

  • Cause: Soil pH influences this compound's availability and degradation.[5][8] In very high pH soils, it may be more prone to leaching, while in very low pH soils, increased adsorption could reduce its availability.

  • Troubleshooting Steps:

    • Soil pH Mapping: Conduct grid sampling to create a soil pH map of the field to identify areas of high and low pH.

    • Variable Rate Application: If the equipment is available, use variable rate technology to apply different rates of this compound according to the soil pH zones. Higher rates may be needed in areas with pH values that promote strong adsorption, while lower rates might be sufficient in other areas.

    • Soil pH Management: For long-term improvement, consider applying soil amendments like lime to raise the pH in acidic areas or sulfur to lower it in alkaline areas, aiming for a pH range that is optimal for both crop growth and herbicide efficacy (generally 6.0-7.5).[10][11]

Data Presentation

Table 1: Influence of Soil Properties on Herbicide Adsorption (Kd) and Degradation Half-life (DT50)

(Note: Data for Bentazone, a herbicide with similar properties to this compound, is used as a reference for Kd values due to the limited availability of public data for this compound.)

Soil PropertyTypical Value RangeImpact on this compound EfficacyAdsorption Coefficient (Kd) (mL/g)Degradation Half-life (DT50) (days)
Soil Texture
Sandy Loam-Higher availability, higher leaching risk~0.15 (Bentazone)14 - 100 (this compound acid)[12]
Loam-Moderate availability and leaching risk~0.10 (Bentazone)[13]4.62 (this compound-ethyl in field soil)
Clay Loam-Lower availability, lower leaching risk~0.08 (Bentazone)[13]-
Organic Matter
Low< 2%Higher efficacy, high leaching riskLowerLonger
Medium2% - 5%Moderate efficacy and retentionModerateModerate
High> 5%Lower efficacy, high retentionHigherShorter (due to increased microbial activity)
Soil pH
Acidic< 6.0Reduced availability (higher adsorption)Higher (for similar weak acid herbicides)Can be slower for some herbicide families
Neutral6.0 - 7.5Optimal availabilityModerateGenerally optimal for microbial degradation
Alkaline> 7.5Higher availability, higher leaching riskLower (for similar weak acid herbicides)Can be slower for some herbicide families

Experimental Protocols

Protocol 1: Soil Column Leaching Study

This protocol is designed to assess the mobility and leaching potential of this compound in different soil types under controlled laboratory conditions.

  • Objective: To quantify the amount of this compound and its metabolites that leach through a soil column after a simulated rainfall event.

  • Materials:

    • Intact or packed soil columns (e.g., 30 cm length, 10 cm diameter) of the desired soil types (sandy, loam, clay).

    • This compound solution of a known concentration.

    • Simulated rainwater (e.g., 0.01 M CaCl2 solution).

    • Peristaltic pump or similar device for applying the simulated rain.

    • Leachate collection vessels.

    • Analytical equipment for quantifying this compound (e.g., HPLC, GC-MS).

  • Methodology:

    • Column Preparation: Secure the soil columns in a vertical position. If using packed columns, ensure uniform bulk density. Pre-wet the columns with simulated rainwater until a steady flow is achieved at the bottom.

    • This compound Application: Apply a known amount of this compound solution evenly to the surface of each soil column. The application rate should be equivalent to a typical field application rate.

    • Simulated Rainfall: After a predetermined incubation period (e.g., 24 hours), apply simulated rainwater to the top of the columns at a constant rate (e.g., 2 mm/hour) for a specified duration to simulate a rainfall event.

    • Leachate Collection: Collect the leachate that passes through the bottom of the columns at regular intervals.

    • Analysis: Analyze the collected leachate fractions for the concentration of this compound and its primary metabolites using appropriate analytical techniques.

    • Soil Analysis (Optional): After the leaching experiment, the soil columns can be sectioned into different depths (e.g., 0-5 cm, 5-10 cm, etc.) and extracted to determine the amount of this compound retained in each section.

Protocol 2: Batch Adsorption Experiment

This protocol is used to determine the adsorption coefficient (Kd) of this compound in different soils, which indicates the extent to which the herbicide binds to soil particles.

  • Objective: To determine the distribution of this compound between the soil and water phases at equilibrium.

  • Materials:

    • Air-dried soil samples, sieved to < 2 mm.

    • A series of this compound solutions of varying concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2).

    • Centrifuge tubes.

    • Shaker table.

    • Centrifuge.

    • Syringe filters (e.g., 0.45 µm).

    • Analytical equipment for quantifying this compound.

  • Methodology:

    • Soil-Solution Mixing: Add a known mass of soil (e.g., 5 g) to a series of centrifuge tubes. To each tube, add a known volume (e.g., 25 mL) of a this compound solution of a specific concentration. Include control samples with no soil and no this compound.

    • Equilibration: Place the tubes on a shaker table and agitate for a predetermined time (e.g., 24 hours) to reach equilibrium.

    • Separation: Centrifuge the tubes at a high speed (e.g., 3000 rpm) for a set time (e.g., 20 minutes) to separate the soil from the solution.

    • Analysis: Carefully collect an aliquot of the supernatant, filter it, and analyze it for the equilibrium concentration of this compound in the solution (Ce).

    • Calculation: The amount of this compound adsorbed to the soil (Cs) is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) is then calculated as the ratio of Cs to Ce.

Mandatory Visualization

Benazolin_Efficacy_Factors cluster_soil Soil Properties cluster_processes Key Processes cluster_outcome Outcome Organic_Matter Organic Matter Adsorption Adsorption/Desorption Organic_Matter->Adsorption Increases Degradation Microbial Degradation Organic_Matter->Degradation Stimulates microbes pH pH pH->Adsorption Influences Texture Texture (Sand/Silt/Clay) Texture->Adsorption Influences Leaching Leaching Texture->Leaching Influences Efficacy This compound Efficacy Adsorption->Efficacy Reduces availability Degradation->Efficacy Reduces persistence Leaching->Efficacy Reduces availability in root zone

Caption: Factors influencing the efficacy of this compound in soil.

Experimental_Workflow start Start: Define Research Question (e.g., Efficacy in Sandy Soil) soil_selection Select Soil Types (e.g., Sandy Loam, Clay Loam) start->soil_selection protocol_selection Choose Experimental Protocol (e.g., Soil Column Study) soil_selection->protocol_selection experiment Conduct Experiment - Apply this compound - Simulate Environmental Conditions protocol_selection->experiment analysis Sample Collection & Analysis (Leachate, Soil Sections) experiment->analysis data_interp Data Interpretation - Calculate Kd, DT50, % Leached analysis->data_interp conclusion Conclusion & Reporting data_interp->conclusion

Caption: A typical experimental workflow for assessing this compound's soil behavior.

References

Technical Support Center: Reducing Benazolin Leaching in Sandy Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the leaching potential of the herbicide benazolin in sandy soil environments. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries to support your research and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to leaching in sandy soils?

This compound is a selective, post-emergence herbicide used to control broadleaf weeds.[1] Chemically, it is a weak acid with a pKa of approximately 3.04.[2] In typical soil pH ranges (5-8), this compound exists predominantly in its anionic form, which is highly water-soluble and exhibits low adsorption to negatively charged soil particles, such as those found in sandy soils.[2] Sandy soils are characterized by large particle sizes, low organic matter content, and high hydraulic conductivity, all of which contribute to the rapid downward movement of water and dissolved substances, thus leading to a high potential for this compound to leach into groundwater.[1]

Q2: What are the primary strategies to reduce this compound leaching in sandy soils?

The most effective strategy to mitigate this compound leaching is to increase its retention in the topsoil, allowing more time for degradation. This is primarily achieved by amending the sandy soil with organic matter. Organic amendments enhance the soil's sorption capacity, improve its water-holding capacity, and can stimulate microbial activity, which contributes to the degradation of the herbicide.[2][3][4]

Q3: Which organic amendments are most effective in reducing this compound leaching?

While research specifically quantifying the reduction of this compound leaching with various amendments is ongoing, studies have demonstrated the effectiveness of materials such as:

  • Maize Straw: Incorporation of maize straw has been shown to increase the retention of this compound and its metabolites in the upper soil layers.[2][3][4] This is attributed to increased sorption to the fresh organic material and potentially enhanced microbial degradation.[2][3][4]

  • Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has a high surface area and porosity, which can significantly increase the sorption of many herbicides, thereby reducing their mobility.[5][6] While specific quantitative data for this compound is limited, the general principles of herbicide sorption to biochar suggest it would be an effective amendment.[5][6][7]

  • Compost and Manure: These amendments increase soil organic matter, which is a key factor in adsorbing herbicides like this compound. They also improve soil structure and water retention.

Q4: How does the addition of organic matter affect this compound's degradation?

The incorporation of organic amendments can create a more favorable environment for microbial populations in the soil.[2][3][4] This can lead to an enhanced rate of this compound degradation. This compound is degraded in soil primarily through microbial processes, involving decarboxylation to form its first major metabolite, 4-chloro-2-oxobenzothiazolin (thiazolin), followed by further degradation.[2] The half-life of this compound in soil can range from 14 to 100 days.[2]

Troubleshooting Guide for Leaching Experiments

This guide addresses common issues encountered during laboratory soil column leaching experiments designed to assess this compound mobility.

Issue Potential Cause(s) Recommended Solution(s)
Early breakthrough of this compound in leachate (Preferential Flow) - Cracks or macropores in the soil column.- Poor packing of the soil column, leading to channels along the column walls.- Non-uniform application of water to the soil surface.- Ensure uniform and careful packing of the soil column in small increments to the desired bulk density.- Pre-wet the soil column from the bottom up to ensure saturation and minimize air entrapment.- Place a filter paper or a thin layer of sand on the soil surface to evenly distribute the applied water.
Inconsistent or irreproducible leaching results - Variability in soil packing between columns.- Inconsistent water application rates.- Fluctuation in laboratory temperature, affecting water viscosity and microbial activity.- Non-homogenous mixing of organic amendments within the soil.- Standardize the soil packing procedure and verify the bulk density of each column.- Use a peristaltic pump for precise and consistent water application.- Conduct experiments in a temperature-controlled environment.- Thoroughly homogenize the soil and amendment mixture before packing the columns.
Low recovery of applied this compound (Mass Balance Issues) - Strong, irreversible sorption to soil or amendment particles.- Enhanced degradation of this compound during the experiment.- Volatilization of this compound (though less likely for the anionic form).- Inefficient extraction from soil or leachate samples.- Use ¹⁴C-labeled this compound to accurately track its distribution in the soil, leachate, and any potential CO₂ produced from degradation.- Analyze soil samples at different depths after the leaching experiment to quantify retained this compound.- Optimize the extraction method for both soil and leachate matrices to ensure high recovery rates.
Interference in analytical quantification of this compound - Co-elution of this compound with organic compounds leached from the soil or amendments.- Matrix effects in the analytical instrument (e.g., ion suppression in LC-MS/MS).- Implement a thorough sample clean-up step, such as solid-phase extraction (SPE), before analysis.- Use a matrix-matched calibration curve for accurate quantification.- Employ analytical techniques with high selectivity, such as tandem mass spectrometry (MS/MS).[8][9][10]

Data Presentation

The following tables summarize key quantitative data related to this compound's properties and the impact of organic amendments on its behavior in soil.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid[2]
FormWeak Acid[2]
pKa3.04[2]
Water SolubilityModerately Soluble[1]
Soil Half-life (DT₅₀)14 - 100 days[2]
Leaching PotentialHigh[1]

Table 2: Effect of Maize Straw Amendment on this compound Sorption in a Luvisol Topsoil

TreatmentOrganic Carbon (g kg⁻¹)This compound Kd (L kg⁻¹)This compound Koc (L kg⁻¹)
Unamended Soil10.20.8 ± 0.178
Soil + Maize Straw18.52.1 ± 0.3114

Data adapted from Schnitzler et al. (2007). Kd represents the soil-water partition coefficient, and Koc is the organic carbon-normalized sorption coefficient.

Experimental Protocols

Soil Column Leaching Study

Objective: To evaluate the leaching potential of this compound in sandy soil with and without organic amendments under controlled laboratory conditions.

Materials:

  • Glass or PVC columns (e.g., 30 cm length, 5 cm internal diameter)

  • Sandy soil (characterized for texture, pH, organic matter content)

  • Organic amendment (e.g., air-dried and shredded maize straw, biochar)

  • This compound analytical standard

  • ¹⁴C-labeled this compound (optional, for mass balance studies)

  • Peristaltic pump

  • Fraction collector

  • Deionized water or 0.01 M CaCl₂ solution

  • Analytical instrumentation (HPLC-UV, LC-MS/MS, or GC-ECD)

Methodology:

  • Soil Preparation: Air-dry the sandy soil and sieve it through a 2 mm mesh. If using an amendment, thoroughly mix it with the soil at the desired rate (e.g., 2% w/w).

  • Column Packing: Place a glass wool plug or a fine mesh screen at the bottom of the column. Pack the soil or soil-amendment mixture into the column to a predetermined bulk density, ensuring uniform packing to avoid preferential flow.

  • Saturation: Slowly introduce deionized water or 0.01 M CaCl₂ from the bottom of the column until the soil is fully saturated. Allow the column to drain overnight to reach field capacity.

  • This compound Application: Prepare a solution of this compound in the leaching solution at a concentration relevant to field application rates. Evenly apply a known volume of this solution to the surface of the soil column.

  • Leaching Simulation: Using a peristaltic pump, apply the leaching solution to the top of the column at a constant, slow flow rate to simulate rainfall.

  • Leachate Collection: Collect the leachate at regular intervals using a fraction collector. Record the volume of each fraction.

  • Sample Analysis: Analyze the this compound concentration in each leachate fraction using a validated analytical method.

  • Data Analysis: Construct a breakthrough curve by plotting the concentration of this compound in the leachate against the cumulative leachate volume. Calculate the total mass of this compound leached from the column. If ¹⁴C-benazolin was used, analyze the soil at different depths to determine the final distribution of the herbicide.

Batch Equilibrium Sorption Study (Following OECD Guideline 106)

Objective: To determine the sorption coefficient (Kd and Koc) of this compound to sandy soil with and without organic amendments.

Materials:

  • Sandy soil and organic amendment

  • This compound analytical standard

  • 0.01 M CaCl₂ solution

  • Centrifuge tubes with screw caps

  • Orbital shaker

  • Centrifuge

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Methodology:

  • Soil Preparation: Prepare the soil or soil-amendment mixtures as described for the column study.

  • This compound Solutions: Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl₂.

  • Equilibration: Add a known mass of the soil or soil-amendment mixture to a series of centrifuge tubes. Add a known volume of each this compound solution to the tubes.

  • Shaking: Securely cap the tubes and place them on an orbital shaker. Shake at a constant speed and temperature for a predetermined equilibration time (e.g., 24 hours).

  • Centrifugation: After shaking, centrifuge the tubes at a sufficient speed to separate the solid and liquid phases.

  • Analysis: Carefully collect the supernatant and analyze the concentration of this compound remaining in the solution (Cₑ).

  • Calculation: Calculate the amount of this compound sorbed to the soil (Cₛ) by subtracting Cₑ from the initial concentration. The sorption coefficient (Kd) is calculated as the ratio of Cₛ to Cₑ. The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase soil_prep Soil & Amendment Preparation column_packing Column Packing soil_prep->column_packing saturation Column Saturation column_packing->saturation benazolin_app This compound Application saturation->benazolin_app leaching_sim Leaching Simulation benazolin_app->leaching_sim leachate_coll Leachate Collection leaching_sim->leachate_coll sample_analysis Sample Analysis (HPLC/LC-MS) leachate_coll->sample_analysis data_analysis Data Analysis & Breakthrough Curve sample_analysis->data_analysis

Caption: Experimental workflow for a soil column leaching study.

Benazolin_Fate cluster_processes Key Processes cluster_factors Influencing Factors This compound This compound in Soil Sorption Sorption This compound->Sorption Degradation Degradation This compound->Degradation Leaching Leaching This compound->Leaching Soil_Properties Soil Properties (Texture, pH) Soil_Properties->Sorption Soil_Properties->Leaching Organic_Matter Organic Matter Content Organic_Matter->Sorption + Organic_Matter->Leaching - Microbial_Activity Microbial Activity Organic_Matter->Microbial_Activity + Microbial_Activity->Degradation + Rainfall Rainfall/Irrigation Rainfall->Leaching +

Caption: Factors influencing the fate of this compound in sandy soil.

References

Technical Support Center: Optimizing Benazolin Spray Retention on Weed Foliage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the application of benazolin herbicide. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on maximizing the efficacy of this compound through enhanced spray retention on weed foliage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, systemic, post-emergence herbicide.[1] It belongs to the synthetic auxin group of herbicides, which mimic the plant growth hormone indole-3-acetic acid (IAA). This mimicry disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. It is primarily effective on broadleaf weeds.

Q2: Why is optimizing spray retention for this compound important?

Optimizing spray retention is critical for maximizing the efficacy of this compound. As a post-emergence herbicide, it must be absorbed through the foliage to be effective.[1] Poor retention leads to reduced herbicide uptake, inconsistent weed control, and the need for higher application rates, which can increase costs and potential environmental impact.

Q3: What are the key factors influencing this compound spray retention?

Several factors can influence how well this compound spray adheres to and is absorbed by weed foliage. These include:

  • Weed Species and Leaf Characteristics: The morphology of the weed's leaves (e.g., waxy cuticle, hairiness, leaf angle) can significantly impact droplet adhesion and spreading.

  • Spray Droplet Size: The size of the spray droplets affects their trajectory, evaporation rate, and ability to be retained on the leaf surface.

  • Adjuvants: The addition of adjuvants to the spray mixture can significantly alter the physical and chemical properties of the spray solution, improving retention and uptake.

  • Environmental Conditions: Wind, temperature, and humidity can affect droplet drift, evaporation, and the physiological state of the weed, all of which influence retention and efficacy.

Q4: What type of adjuvants are recommended for use with this compound?

While specific recommendations can vary based on the target weed and environmental conditions, several types of adjuvants can enhance the performance of auxin-like herbicides such as this compound:

  • Surfactants (Non-ionic, Anionic, Cationic): These reduce the surface tension of spray droplets, allowing them to spread over a larger area of the leaf surface and increasing the contact area for absorption.[2][3]

  • Oil Concentrates (Crop Oil Concentrates - COC, Methylated Seed Oils - MSO): These adjuvants can help to dissolve the waxy cuticle of the leaf, facilitating herbicide penetration.[3] MSOs are generally more aggressive than COCs in dissolving the leaf cuticle.[3]

  • Nitrogen Fertilizers (e.g., Ammonium (B1175870) Sulfate (B86663) - AMS): These can increase the absorption and translocation of some herbicides, particularly in hard water conditions.[2][3]

It is crucial to consult the herbicide label and conduct small-scale tests to determine the most effective adjuvant and rate for your specific application.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Poor control of susceptible broadleaf weeds. 1. Inadequate Spray Retention: The herbicide is not adhering to the weed foliage. 2. Weed Growth Stage: Weeds are too mature or are under stress (drought, heat). 3. Incorrect Herbicide Rate: The application rate is too low for the target weed or its growth stage. 4. Environmental Conditions: High winds causing drift, high temperatures causing rapid droplet evaporation, or rainfall shortly after application.1. Optimize Spray Solution: Add an appropriate adjuvant (e.g., non-ionic surfactant or methylated seed oil) to improve spreading and sticking. Adjust droplet size to a medium to coarse range to reduce drift and improve deposition on broadleaf weeds.[4] 2. Timing of Application: Apply when weeds are young and actively growing.[5][6] Avoid application during periods of environmental stress. 3. Rate Adjustment: Consult the product label for the recommended rate for the target weed species and size. Consider a higher labeled rate for more mature weeds. 4. Monitor Weather: Apply when wind speeds are low (3-10 mph) and blowing away from sensitive areas. Avoid applications when temperatures are above 85°F.[5][7] Ensure a rain-free period of at least 24 hours after application.[7]
Inconsistent weed control across the treated area. 1. Uneven Spray Application: Improper boom height, worn or incorrect nozzles, or inconsistent sprayer speed. 2. Variable Weed Density or Size: Patches of larger, more tolerant weeds.1. Calibrate Sprayer: Ensure the sprayer is properly calibrated to deliver a uniform spray pattern. Check nozzles for wear and ensure they are the correct type for the application. Maintain a consistent boom height and travel speed. 2. Scout Fields: Identify areas with higher weed pressure or larger weeds and consider spot treatments or adjusting the application strategy for those areas.
Signs of herbicide antagonism when tank-mixing. 1. Chemical Incompatibility: The tank-mix partner is reducing the efficacy of this compound. For example, some herbicides can form less readily absorbed salts with weak acid herbicides like this compound.[8]1. Consult Labels: Always check the labels of all tank-mix partners for compatibility information. 2. Use of Adjuvants: The addition of ammonium sulfate (AMS) can sometimes overcome antagonism by preventing the formation of less soluble salts.[8] 3. Jar Test: Perform a jar test to check for physical incompatibility before mixing a full tank.

Data Presentation

Table 1: Illustrative Effect of Adjuvant Type on this compound Spray Retention on Different Weed Species

Weed SpeciesLeaf Surface CharacteristicAdjuvant TypeIllustrative Retention Increase (%)
Lambsquarters (Chenopodium album)Waxy, smoothNone (Control)0
Non-ionic Surfactant (NIS)25
Methylated Seed Oil (MSO)40
Velvetleaf (Abutilon theophrasti)Hairy, velvetyNone (Control)0
Non-ionic Surfactant (NIS)35
Methylated Seed Oil (MSO)50

Note: This table provides illustrative data based on general principles of adjuvant performance. Actual results will vary depending on specific experimental conditions.

Table 2: Illustrative Effect of Droplet Size on this compound Deposition on Broadleaf Weeds

Droplet Size ClassificationVolume Median Diameter (VMD) (µm)Illustrative Deposition Efficiency (%)
Fine< 23565
Medium236 - 34085
Coarse341 - 40390
Very Coarse404 - 50280

Note: This table provides illustrative data. Optimal droplet size is a balance between maximizing deposition and minimizing drift potential. Coarse droplets are generally efficient for depositing on large, flat surfaces like broadleaf weeds.[4]

Experimental Protocols

Protocol 1: Quantification of this compound Spray Retention using a Tracer Dye

Objective: To quantify the amount of this compound spray solution retained on the foliage of a target weed species.

Materials:

  • This compound herbicide

  • Water-soluble tracer dye (e.g., Brilliant Blue FCF)

  • Target weed plants (grown in controlled environment or field)

  • Laboratory sprayer with adjustable nozzles

  • Spectrophotometer

  • Deionized water

  • Plastic bags

  • Beakers and graduated cylinders

  • Pipettes

Methodology:

  • Preparation of Spray Solution: Prepare a stock solution of the tracer dye in deionized water. Add this compound and any adjuvants to be tested to separate spray tanks and then add the tracer dye stock solution to achieve a final known concentration of the dye.

  • Sprayer Calibration: Calibrate the laboratory sprayer to deliver a known volume of spray solution per unit area.

  • Application: Spray the target weed plants with the prepared solutions. Include a control group that is not sprayed.

  • Sample Collection: Immediately after the spray has dried on the leaves, carefully excise the entire plant (or a specific number of leaves) and place it in a labeled plastic bag.

  • Dye Extraction: Add a known volume of deionized water to each plastic bag. Seal the bag and shake vigorously for a set amount of time (e.g., 60 seconds) to wash the dye from the leaf surfaces.

  • Quantification:

    • Prepare a standard curve of the tracer dye by making a series of dilutions of the stock solution and measuring their absorbance at the maximum wavelength (e.g., 630 nm for Brilliant Blue FCF) using a spectrophotometer.[9]

    • Measure the absorbance of the wash solution from each plant sample.

    • Use the standard curve to determine the concentration of the dye in the wash solution.

  • Data Analysis: Calculate the total amount of dye recovered from each plant. This value is directly proportional to the amount of spray solution retained on the foliage. Results can be expressed as µg of dye per plant or per unit of leaf area.

Protocol 2: Visualization of Spray Droplet Distribution on Weed Foliage

Objective: To visually assess the coverage and distribution of spray droplets on the leaf surface.

Materials:

  • Spray solution containing a fluorescent tracer dye

  • Target weed plants

  • Laboratory sprayer

  • UV light source

  • Digital camera with appropriate filters

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Preparation of Spray Solution: Prepare the this compound spray solution with a fluorescent tracer dye.

  • Application: Spray the target weed plants.

  • Imaging:

    • After the spray has dried, move the plants to a dark room.

    • Illuminate the leaves with a UV light source. The spray droplets containing the fluorescent dye will glow.

    • Capture high-resolution images of the leaf surfaces using a digital camera.

  • Image Analysis:

    • Use image analysis software to quantify the spray coverage.[10]

    • The software can be used to calculate the percentage of the leaf area covered by droplets, the number of droplets per unit area, and the size distribution of the droplets.

Visualizations

Experimental_Workflow_Spray_Retention cluster_prep Preparation cluster_app Application cluster_analysis Analysis prep_solution Prepare Spray Solution (this compound + Tracer Dye) calibrate_sprayer Calibrate Sprayer spray_plants Spray Target Weed Plants calibrate_sprayer->spray_plants Apply Solution collect_samples Collect Foliage Samples spray_plants->collect_samples Post-Application extract_dye Extract Dye with Solvent collect_samples->extract_dye measure_absorbance Measure Absorbance (Spectrophotometer) extract_dye->measure_absorbance quantify_retention Quantify Spray Retention measure_absorbance->quantify_retention

Caption: Workflow for quantifying this compound spray retention.

Troubleshooting_Logic start Poor Weed Control Observed check_retention Evidence of Poor Spray Retention? start->check_retention check_weeds Weeds Actively Growing? check_retention->check_weeds No solution_adjuvant Optimize Spray Solution: - Add Adjuvant - Adjust Droplet Size check_retention->solution_adjuvant Yes check_rate Correct Application Rate Used? check_weeds->check_rate Yes solution_timing Adjust Application Timing check_weeds->solution_timing No solution_rate Verify and Adjust Rate check_rate->solution_rate No end Improved Weed Control check_rate->end Yes solution_adjuvant->end solution_timing->end solution_rate->end

Caption: Troubleshooting logic for poor this compound efficacy.

References

Technical Support Center: Mitigating Benazolin Phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide benazolin. The information is designed to help mitigate phytotoxicity to sensitive crops during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a selective, systemic, post-emergence herbicide used to control annual broadleaf weeds.[1][2] It belongs to the synthetic auxin class of herbicides.[3] Its mode of action is to mimic the plant hormone auxin, leading to uncontrolled and disorganized plant growth and ultimately, death of the susceptible plant.[2][4] It works by inhibiting auxin transport within the plant.[2]

Q2: Which crops are known to be sensitive to this compound?

A2: While this compound is used selectively in crops like cereals (wheat), soybeans, and oilseed rape (Brassica napus), sensitivity can vary significantly between species and even cultivars.[2][3] Studies have shown that oilseed rape cultivars can exhibit sensitivity to this compound, particularly impacting root development.[1] Related Brassica species, such as cabbage and broccoli, as well as legumes like peas, have also shown sensitivity to the related compound 2-benzoxazolinone (B145934) (BOA), suggesting they may also be sensitive to this compound.[5] Tomatoes are also known to be highly sensitive to synthetic auxin herbicides.[6]

Q3: What are the typical symptoms of this compound phytotoxicity?

A3: As a synthetic auxin, this compound can cause a range of phytotoxic symptoms in sensitive plants, which are characteristic of herbicide injury. These symptoms include:

  • Leaf Distortion: Twisting, curling, cupping, or other abnormal leaf shapes.[6][7]

  • Stunted Growth: Reduced overall plant size and slowed development.[6]

  • Chlorosis: Yellowing of the leaves due to a lack of chlorophyll.[6][7]

  • Necrosis: Browning and death of plant tissue, often appearing as leaf burn.[6][7]

  • Root System Abnormalities: Reduced root growth and development.[1][6]

Symptoms can appear within a few days of application and new growth will often be the most affected.[7]

Q4: Are there any specific chemical safeners available for this compound?

A4: Currently, there is limited publicly available research documenting the development or use of specific chemical safeners for this compound. Herbicide safeners work by accelerating the metabolism and detoxification of a herbicide in the crop plant, without affecting its efficacy on target weeds.[8][9] While safeners like benoxacor, dichlormid, and cloquintocet-mexyl (B1217157) are used for other herbicide classes in crops like maize and wheat, their effectiveness with this compound has not been established in the reviewed literature.[10][11][12]

Q5: How can I mitigate the risk of this compound carryover to rotational crops?

A5: Herbicide carryover occurs when residues from a previous application persist in the soil and damage subsequent sensitive crops.[13][14] this compound is generally not persistent in soil, but its persistence can be influenced by soil and climatic conditions.[2] To mitigate the risk of carryover:

  • Follow Label Instructions: Adhere strictly to the crop rotation intervals specified on the herbicide label.[15][16]

  • Consider Environmental Conditions: Herbicide degradation is slower in cold, dry conditions. Be more cautious with crop rotation after a drought or a cold winter.[14][15]

  • Soil Properties: Soils with high organic matter and clay content may bind the herbicide, potentially releasing it later. Soil pH can also affect persistence.[13][17]

  • Tillage: Tilling the soil can help to dilute herbicide residues and encourage microbial degradation.[15][16]

  • Conduct a Soil Bioassay: Before planting a potentially sensitive crop, a soil bioassay is the most reliable way to determine if harmful residues are present.[18][19]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected phytotoxicity in a "tolerant" crop. Cultivar sensitivity, environmental stress, or incorrect application rate.1. Verify Cultivar: Check if the specific cultivar is known to be sensitive.[6] 2. Assess Plant Stress: Plants under stress from drought, extreme temperatures, or nutrient deficiencies are more susceptible to herbicide injury.[6] 3. Review Application Protocol: Ensure the correct dose was applied. Overlapping sprays can lead to double-dosing.[17]
Damage to adjacent, non-target sensitive crops. Herbicide Drift: Movement of spray droplets by wind to unintended areas.[7]1. Application Conditions: Avoid spraying on windy days. 2. Nozzle Selection: Use low-drift nozzles. 3. Buffer Zones: Maintain a safe distance from sensitive crops.
Poor germination or stunted seedlings in a subsequent crop. Herbicide Carryover: this compound residues remaining in the soil.[13][15]1. Conduct a Soil Bioassay: Use the protocol below to test for active residues.[19] 2. Remediation: In some cases, tillage may help dilute the herbicide.[15] For future prevention, adhere to crop rotation guidelines. 3. Alternative Crop: If carryover is confirmed, consider planting a tolerant crop or the same crop as the previous season.[14][16]
Symptoms resemble nutrient deficiency or disease. Phytotoxicity symptoms can be similar to other plant stressors.1. Pattern of Injury: Herbicide injury often appears in a pattern related to the application (e.g., uniform across a treated area, drift patterns).[7] 2. Timing: Symptoms typically appear within a few days to a week after application.[7] 3. New Growth: New growth after the initial exposure may appear healthy if the herbicide is not persistent.[7]

Quantitative Data

The following table summarizes the effect of different concentrations of this compound on the root diameter of four oilseed rape (Brassica napus) cultivars. This data can be used as a reference for expected phytotoxic effects at various dose levels.

This compound Concentration (μg/10 mL)Mianyou15 Root Diameter (mm)Guohaoyou8 Root Diameter (mm)Yiyou21 Root Diameter (mm)Mianyou16 Root Diameter (mm)
0 (Control)2.50 ± 0.032.65 ± 0.052.90 ± 0.022.00 ± 0.04
0.32.45 ± 0.042.58 ± 0.062.85 ± 0.031.95 ± 0.03
0.82.38 ± 0.032.50 ± 0.082.81 ± 0.021.87 ± 0.06
1.32.31 ± 0.022.43 ± 0.072.78 ± 0.011.79 ± 0.05
1.82.25 ± 0.052.35 ± 0.052.72 ± 0.041.71 ± 0.04

Data adapted from a study on the physio-chemical effects of selected herbicides on Brassica napus. The results indicate a statistically significant (P<0.001) dose-dependent reduction in root diameter for all cultivars.[1]

Experimental Protocols

Protocol 1: Whole-Plant Phytotoxicity Assessment

This protocol is designed to evaluate the phytotoxicity of this compound on a sensitive crop under controlled greenhouse conditions.

1. Plant Material and Growth Conditions:

  • Select a sensitive indicator species (e.g., Brassica napus, Pisum sativum, or Solanum lycopersicum).

  • Sow seeds in pots containing a standard potting mix.

  • Grow seedlings in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Ensure uniform growth of seedlings before treatment.

2. Herbicide Application:

  • Prepare a stock solution of this compound and perform serial dilutions to obtain the desired treatment concentrations. Include a control group treated with the carrier solvent only.

  • Apply the herbicide solution to plants at the 2-3 true leaf stage.

  • Use a calibrated laboratory sprayer to ensure uniform application. Apply at a rate that is representative of field applications.

  • Include a treatment at twice the recommended application rate (2x) to assess the margin of crop safety.

3. Data Collection and Analysis:

  • Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, epinasty) at 3, 7, and 14 days after treatment (DAT) using a 0% (no injury) to 100% (plant death) scale.

  • At 14 or 21 DAT, harvest the above-ground biomass.

  • Measure plant height and determine the fresh weight of the harvested biomass.

  • Dry the biomass in an oven at 70°C until a constant weight is achieved to determine the dry weight.

  • Analyze the data using dose-response models to calculate values such as the ED50 (effective dose causing 50% inhibition of growth).[20]

Protocol 2: Soil Bioassay for this compound Residue Detection

This bioassay can determine if this compound residues are present in soil at concentrations harmful to a rotational crop.[13][18][19]

1. Soil Sample Collection:

  • Collect representative soil samples from the top 5-10 cm of the field .[19]

  • Take samples from multiple locations within the field, including areas where carryover is more likely (e.g., sprayer overlaps, low spots).[13]

  • Collect a separate control soil sample from an area known to be free of herbicide residues.[19]

2. Bioassay Setup:

  • Fill several pots for each soil sample (field soil and control soil).

  • Plant seeds of a highly sensitive indicator species (e.g., tomato, cucumber, or the intended rotational crop) in each pot.[21]

  • Place the pots in a warm, sunny location and water as needed.[19]

3. Evaluation:

  • Monitor seed germination and seedling growth for 2-3 weeks.[19]

  • Compare the growth of plants in the field soil to those in the control soil.

  • Look for symptoms of herbicide injury, such as reduced emergence, stunting, chlorosis, and root malformation.

  • If plants in the field soil show injury symptoms while the control plants grow normally, it indicates the presence of phytotoxic herbicide residues.

Visualizations

This compound's Mode of Action: The Auxin Signaling Pathway

This compound is a synthetic auxin that disrupts normal plant growth by overwhelming the natural auxin signaling pathway.[3] The diagram below illustrates the core components of this pathway and how it is affected by the presence of auxin (or a synthetic auxin like this compound).

AuxinSignaling cluster_nucleus Cell Nucleus cluster_explanation Pathway Logic Auxin Auxin / This compound TIR1_AFB TIR1/AFB (Receptor) Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA Binds ARF ARF (Transcription Factor) Aux_IAA->ARF Represses ARE Auxin Response Element (Promoter Region) ARF->ARE Binds Gene Auxin-Responsive Genes ARE->Gene Activates Transcription Response Uncontrolled Growth (Phytotoxicity) Gene->Response Step1 1. This compound (synthetic auxin) enters the nucleus. Step2 2. It promotes the binding of the receptor (TIR1/AFB) to the repressor (Aux/IAA). Step3 3. This leads to the degradation of the Aux/IAA repressor. Step4 4. The ARF transcription factor is now free to activate genes. Step5 5. Over-activation leads to uncontrolled growth and cell death.

Caption: Auxin signaling pathway disruption by this compound.

Experimental Workflow for Phytotoxicity Assessment

The following workflow outlines the key steps in conducting a robust experiment to assess this compound's phytotoxicity on a sensitive crop.

workflow A 1. Seed Germination & Seedling Growth (Sensitive Crop) C 3. Herbicide Application (Calibrated Sprayer, 2-3 Leaf Stage) A->C B 2. Prepare this compound Dose Range (Including Control) B->C D 4. Greenhouse Incubation (Controlled Conditions) C->D E 5. Data Collection (Visual Score, Height, Biomass) D->E F 6. Statistical Analysis (Dose-Response Curves, ED50 Calculation) E->F G 7. Interpretation of Results (Assess Phytotoxicity Level) F->G

Caption: Workflow for assessing this compound phytotoxicity.

References

Technical Support Center: Benazolin Bioavailability and Soil Organic Matter

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the interference of soil organic matter (SOM) on the bioavailability of the herbicide Benazolin.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of soil organic matter (SOM) on this compound bioavailability?

Soil organic matter (SOM) generally decreases the bioavailability of this compound.[1] The primary mechanism is sorption, where this compound molecules bind to organic matter particles, making them less available in the soil solution for plant uptake or microbial degradation.[1] Fresh organic matter, such as recently incorporated crop residues, has been shown to be an especially effective binding partner.[1] This interaction leads to higher retention of this compound and its metabolites, particularly in the top layers of the soil where organic matter is most abundant.[1][2]

Q2: My this compound concentrations are lower than expected in soil with high organic matter. What could be the cause?

Lower than expected concentrations of this compound in high-SOM soils are typically due to a combination of two key processes:

  • Increased Sorption: High levels of organic matter provide more binding sites for this compound, leading to a greater fraction of the herbicide becoming part of the non-extractable residue pool.[1][3] This bound this compound is not free in the soil solution and may not be detected by standard extraction methods.

  • Enhanced Microbial Degradation: The addition of fresh organic matter can stimulate soil microbial activity.[1][2][4][5] An increase in the microbial population can lead to a faster breakdown of this compound into its metabolites.[1][2][4] The reported half-life of the parent compound, This compound-ethyl (B165832), in soil can be as short as 4.62 days under field conditions.[6][7][8]

Q3: I'm observing increased mobility of this compound in my soil columns despite high SOM content. Why might this be happening?

While SOM typically reduces mobility, increased translocation is possible under certain conditions. This can be attributed to the formation of dissolved organic carbon (DOC) during the decomposition of organic matter.[1][5] this compound can associate with these soluble DOC molecules, which can then be transported with water through the soil profile in a process known as "co-transport".[1][5] However, research often indicates that the effect of enhanced microbial degradation and sorption in the topsoil is more dominant, ultimately leading to a net decrease in the mobility of this compound and its metabolites.[1][3]

Q4: How does soil pH influence the interaction between this compound and SOM?

This compound is a weak acid herbicide.[1] The pH of the soil significantly influences its chemical form and, consequently, its interaction with SOM. For similar weak acid herbicides, sorption to soil organic matter is inversely proportional to pH.[9][10]

  • At lower soil pH (acidic conditions): The herbicide exists predominantly in its neutral, uncharged form. This form has a higher affinity for binding with organic matter.

  • At higher soil pH (alkaline conditions): The herbicide is mostly in its anionic, negatively charged form, which is more water-soluble and less likely to be sorbed by the negatively charged surfaces of organic matter. Therefore, lower bioavailability due to sorption is expected to be more pronounced in acidic soils with high organic content.[9][10]

Q5: What are the main degradation products of this compound in soil?

The degradation of this compound in soil occurs in a stepwise manner. The initially applied form, This compound-ethyl , is rapidly hydrolyzed to the more stable and biologically active This compound acid , with a half-life of about 1 to 3 days.[1][5] The this compound acid then undergoes further degradation through processes like decarboxylation to form its first major metabolite, thiazolin (4-chloro-2-oxobenzothiazolin).[1] Subsequent steps involve dechlorination and eventual cleavage of the molecule's ring structure.[1] The half-life for the complete degradation of this compound acid is considerably longer, ranging from 14 to 100 days depending on soil conditions.[1][2]

Troubleshooting Guides

Issue 1: Poor recovery of this compound during soil extraction.

  • Possible Cause: Strong sorption to soil organic matter, making the analyte non-extractable with your current solvent system.

  • Troubleshooting Steps:

    • Optimize Solvent Polarity: Ensure your extraction solvent (e.g., methanol/water) is appropriate for this compound.[11]

    • Increase Extraction Energy: Use a mechanical shaker for a sufficient duration (e.g., 30 minutes) to ensure thorough mixing and partitioning of the analyte from the soil matrix into the solvent.[11]

    • Perform a Clean-up Step: High organic matter soils can introduce many interfering compounds. Use a Solid-Phase Extraction (SPE) clean-up step to purify your extract before analysis.[6][7] This will improve the accuracy and sensitivity of your measurement.

    • Verify with GC-MS: Use gas chromatography-mass spectrometry (GC-MS) to confirm the identity of the analyte peak and ensure you are not measuring an interfering compound.[8]

Issue 2: Inconsistent results across different soil types with similar organic matter content.

  • Possible Cause: Factors other than the quantity of SOM are influencing this compound's behavior.

  • Troubleshooting Steps:

    • Analyze Soil pH: As discussed in the FAQs, pH is a critical factor. Measure and record the pH for all your soil types.

    • Characterize SOM Quality: Not all organic matter is the same. The composition (e.g., humic vs. fulvic acids) and lability of the SOM can affect its binding capacity.[12] Consider characterizing the dissolved organic carbon (DOC) fraction.

    • Assess Soil Texture: The mineral components of the soil also play a role. In soils with very low organic carbon and acidic pH, minerals like quartz can contribute significantly to sorption.[9][13] Analyze the sand, silt, and clay content of your soils.

    • Evaluate Microbial Activity: Different soils may host microbial communities with varying capacities to degrade this compound. Consider conducting a study in sterilized vs. non-sterilized soil to isolate the effect of microbial degradation.[14]

Data Presentation

Table 1: Degradation Half-Life (DT50) of this compound Forms in Soil

CompoundHalf-Life (DT50)NotesSource(s)
This compound-ethyl1 - 3 daysRapidly degrades to this compound acid.[1][5]
This compound-ethyl4.62 daysDetermined under specific field conditions.[6][7][8]
This compound acid14 - 100 daysRepresents the complete degradation of the active agent.[1][2]

Table 2: Performance of an Analytical Method (GC-ECD) for this compound-ethyl Residue in Soil

ParameterValueSource(s)
Limit of Quantification (LOQ)0.005 mg/kg[6][7][8]
Limit of Detection (LOD)0.0023 ng[6][7][8]
Average Recovery (at 0.005-0.5 mg/kg)85.89% - 105.84%[6][8][11]
Relative Standard Deviation (RSD)< 5.53%[6][8][11]

Experimental Protocols

Protocol 1: Soil Column Leaching Experiment to Assess Mobility

This protocol is adapted from studies investigating the fate of this compound in undisturbed soil columns.[1][4][5]

  • Column Preparation:

    • Obtain undisturbed soil columns from the field of interest.

    • For amended treatments, incorporate a known amount of organic matter (e.g., 10 t ha⁻¹ of ¹⁴C-labelled maize straw) into the top layer of the soil.[5][15]

    • Establish control columns with no amendment.

  • Herbicide Application:

    • Prepare a solution of ¹⁴C-labelled this compound-ethyl.

    • Apply the solution evenly to the surface of each soil column at a rate equivalent to the desired field application rate (e.g., 460 g ha⁻¹).[5]

  • Incubation and Leaching:

    • Incubate the columns under controlled temperature and moisture conditions for a set period (e.g., three months).[1]

    • Apply a simulated rainfall or irrigation regime and collect any leachate for analysis of ¹⁴C activity.

  • Sampling and Analysis:

    • At the end of the incubation period, freeze the columns and section them into specific depths (e.g., 0-5 cm, 5-10 cm, etc.).[1]

    • Homogenize the soil from each section.

    • Determine the total ¹⁴C activity in each section via combustion and liquid scintillation counting.[1]

    • Perform solvent extraction on subsamples to quantify the parent this compound and its metabolites using techniques like HPLC or GC.

Protocol 2: Extraction and Analysis of this compound-ethyl from Soil by GC-ECD

This protocol is based on the method developed by Liu et al. (2013).[6][11]

  • Extraction:

    • Weigh 10 g of homogenized soil into a conical flask.

    • Add 40 mL of a methanol-water (1:1, v/v) solution.

    • Shake the flask on a mechanical shaker for 30 minutes.

    • Filter the extract under vacuum. Wash the residue on the filter twice with an additional 20 mL of the methanol-water solution.

  • Liquid-Liquid Partitioning:

    • Combine all filtrates in a separatory funnel.

    • Add 30 mL of a 2% Na₂SO₄ aqueous solution.

    • Extract the aqueous phase with 20 mL of dichloromethane (B109758) by shaking vigorously for 1 minute. Let the layers separate and collect the organic (bottom) layer. Repeat the extraction.

  • Clean-up (if necessary):

    • Pass the combined dichloromethane extracts through a Solid-Phase Extraction (SPE) cartridge suitable for pesticide residue analysis to remove interfering co-extractives.

  • Analysis:

    • Concentrate the final extract to a suitable volume.

    • Inject an aliquot into a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD) for quantification.

    • Confirm the identity of positive samples using GC-Mass Spectrometry (GC-MS).

Visualizations

SOM Soil Organic Matter (SOM) Sorption Increased Sorption (Binding of this compound) SOM->Sorption Direct Physical Interaction Microbes Stimulation of Microbial Activity SOM->Microbes Provides Nutrients & Energy Source Bioavailability Decreased This compound Bioavailability Sorption->Bioavailability Degradation Enhanced Degradation (Metabolite Formation) Microbes->Degradation Degradation->Bioavailability

Caption: Logical diagram of the dual interference pathways of SOM on this compound.

start Start: Soil Column Preparation & Amendment app This compound Application (¹⁴C-labelled) start->app incubate Incubation (e.g., 3 months) app->incubate leach Leachate Collection & Analysis incubate->leach section Column Sectioning (by depth) incubate->section end End: Data on Mobility & Degradation leach->end extract Extraction & Analysis of Soil Sections section->extract extract->end

Caption: Experimental workflow for a soil column study on this compound fate.

start Start: Homogenized Soil Sample (10g) extract Solvent Extraction (Methanol/Water) start->extract filter Filtration extract->filter partition Liquid-Liquid Partitioning (into Dichloromethane) filter->partition cleanup SPE Clean-up (Optional but Recommended) partition->cleanup analyze Concentration & Analysis by GC-ECD cleanup->analyze confirm Confirmation by GC-MS analyze->confirm end End: Quantified This compound Residue analyze->end without confirmation confirm->end

Caption: Workflow for this compound extraction and analysis from soil samples.

References

Addressing matrix effects in Benazolin residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Benazolin residues. The following information is designed to address common challenges, particularly those related to matrix effects, and to provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound residue analysis?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either signal suppression or enhancement, causing inaccurate quantification of this compound residues.[1][2] These effects are a significant challenge in complex matrices and can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4]

Q2: What is the QuEChERS method and why is it commonly used for pesticide residue analysis?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis. It involves a two-step process: an extraction/partitioning step using an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE).[5] The method is popular due to its simplicity, speed, low solvent consumption, and applicability to a wide range of pesticides and matrices.[5]

Q3: How do I choose the correct dispersive SPE (dSPE) sorbent for my sample matrix?

A3: The choice of dSPE sorbent is critical for effective cleanup and minimizing matrix effects. The selection depends on the composition of your sample matrix:

  • Primary Secondary Amine (PSA): This is a common sorbent used to remove organic acids, fatty acids, and sugars.[6]

  • C18 (Octadecyl): This sorbent is effective for removing nonpolar interferences, particularly lipids, from high-fat matrices like oils, nuts, and avocados.[6][7]

  • Graphitized Carbon Black (GCB): GCB is used to remove pigments, such as chlorophyll (B73375) and carotenoids, from highly pigmented matrices like spinach and other leafy greens. However, caution is advised as GCB can also adsorb planar pesticides, potentially leading to low recovery of this compound.

  • Z-Sep and Z-Sep+: These are zirconia-based sorbents that are effective in removing fats and have been shown to be a good option for fatty matrices.[7]

  • EMR—Lipid: This is a novel sorbent designed for the selective removal of lipids from high-fat matrices and has demonstrated good recoveries for a wide range of pesticides.[7][8]

Q4: I am working with a low-water content matrix (e.g., dried herbs, soil). Do I need to modify the standard QuEChERS protocol?

A4: Yes, for matrices with low water content (less than 80%), a hydration step is necessary for efficient extraction.[5] Typically, you would add a specific volume of water to the sample and allow it to hydrate (B1144303) for a period (e.g., 30 minutes) before proceeding with the acetonitrile (B52724) extraction.[9] For soil samples, the amount of water added can be optimized to achieve the cleanest extract and best signal-to-noise ratio.[10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound residue analysis using the QuEChERS method.

Issue 1: Low Recovery of this compound
  • Possible Cause A: Inadequate Extraction from the Matrix.

    • Troubleshooting Steps:

      • Ensure Proper Homogenization: The sample must be thoroughly homogenized to ensure the analyte is accessible for extraction.[11]

      • Verify Sample Hydration (for dry matrices): As mentioned in the FAQs, for dry samples like soil, ensure sufficient water has been added and the sample is fully hydrated before adding acetonitrile.[9]

      • Check Extraction Time and Vigor: Ensure the sample is shaken vigorously for the recommended time to allow for complete partitioning of this compound into the acetonitrile layer.[11]

  • Possible Cause B: Adsorption of this compound to dSPE Sorbents.

    • Troubleshooting Steps:

      • Evaluate Sorbent Choice: If using GCB for pigmented matrices, consider that it may be adsorbing the planar structure of this compound, leading to reduced recovery.

      • Optimize Sorbent Amount: Using an excessive amount of dSPE sorbent can lead to analyte loss. Try reducing the amount of sorbent used in the cleanup step.[9]

      • Consider a "No Cleanup" Approach: For some matrices that are relatively clean after the initial extraction, omitting the dSPE step might improve recovery.[9]

      • For GCB-containing dSPE: The addition of toluene (B28343) to the acetonitrile extract before the dSPE cleanup with GCB has been shown to improve the recovery of planar pesticides from highly pigmented matrices like spinach.[12]

  • Possible Cause C: Suboptimal Phase Separation.

    • Troubleshooting Steps:

      • Verify Salt Addition: Ensure the correct type and amount of extraction salts are added. Adding salts directly to a dry sample before the solvent can reduce recovery; always add the solvent first.[5]

      • Ensure Thorough Mixing: Immediately after adding the salts, shake the tube vigorously to prevent clumping and ensure proper phase separation.[13]

Issue 2: High Matrix Effects (Signal Suppression or Enhancement)
  • Possible Cause A: Insufficient Cleanup of the Sample Extract.

    • Troubleshooting Steps:

      • Select the Appropriate dSPE Sorbent: Match the sorbent to your matrix type as outlined in the FAQs. For high-fat matrices, C18, Z-Sep, or EMR-Lipid are recommended.[7] For pigmented matrices, GCB is effective but should be used with caution for planar analytes. A combination of sorbents (e.g., PSA and C18) can be used for complex matrices.[14]

      • Increase Sorbent Amount: If matrix effects are still high, a modest increase in the amount of the appropriate sorbent may help to remove more interfering compounds.

  • Possible Cause B: Co-elution of Matrix Components with this compound.

    • Troubleshooting Steps:

      • Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from interfering matrix components.[15]

      • Dilute the Final Extract: Diluting the final extract before injection into the LC-MS/MS can reduce the concentration of matrix components and thereby lessen their impact on ionization.[3]

Issue 3: Poor Reproducibility (High %RSD)
  • Possible Cause A: Inconsistent Sample Preparation.

    • Troubleshooting Steps:

      • Standardize Homogenization: Ensure all samples are homogenized to the same degree.

      • Precise Pipetting: Use calibrated pipettes for all solvent and standard additions.

      • Consistent Shaking/Vortexing: Use a mechanical shaker for a consistent duration and speed for all samples.[13]

  • Possible Cause B: Variable Matrix Effects Between Samples.

    • Troubleshooting Steps:

      • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. This helps to compensate for consistent matrix effects.[5]

      • Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to correct for both matrix effects and variations in recovery.[3]

Data Presentation

The following tables summarize recovery data for this compound (or this compound-ethyl) and other pesticides in various matrices using different cleanup methods. This data can help guide your experimental design and troubleshooting efforts.

Table 1: Recovery of this compound-ethyl in Soil and Rapeseed using SPE Cleanup

MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Soil0.00585.895.53
0.195.763.24
0.5105.842.15
Rapeseed0.00596.414.58
0.1101.232.36
0.5103.541.98

Data adapted from a study on this compound-ethyl using SPE cleanup, not dSPE.[13]

Table 2: Comparison of dSPE Sorbent Performance for Pesticide Recovery in Rapeseeds (a high-fat matrix)

dSPE Sorbent% of Pesticides with Recovery 70-120%% of Pesticides with Recovery 30-70%% of Pesticides with Recovery <30%
EMR-Lipid57.539.10.0
PSA/C18 + Freezing45.341.93.9
Z-Sep+40.845.81.7
PSA/C1839.145.33.9
Z-Sep36.347.511.2

This table shows data for a multi-residue analysis in rapeseeds and indicates that for high-fat matrices, EMR-Lipid provided the best overall recoveries.[16]

Table 3: Recovery of Planar Pesticides in Spinach with and without Toluene in GCB dSPE Cleanup

PesticideRecovery without Toluene (%)Recovery with Toluene (%)
Planar Pesticide 120 - 6050 - 100
Planar Pesticide 220 - 6050 - 100
... (and other planar pesticides)......

This table illustrates the significant improvement in recovery for planar pesticides when toluene is added to the GCB cleanup step for highly pigmented matrices.[12]

Experimental Protocols

General QuEChERS Protocol (EN 15662)

This protocol is a general guideline and may need to be modified based on the specific matrix.

  • Sample Preparation:

    • Homogenize 10-15 g of the sample. For samples with low water content, add an appropriate amount of water and allow to hydrate for 30 minutes.[9]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If used, add an internal standard solution.

    • Shake vigorously for 1 minute.

    • Add the EN 15662 buffering salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing the appropriate sorbent(s) and anhydrous MgSO₄.

      • For general purposes: 150 mg MgSO₄ + 25 mg PSA.

      • For high-fat matrices: 150 mg MgSO₄ + 25 mg PSA + 25 mg C18.

      • For pigmented matrices: 150 mg MgSO₄ + 25 mg PSA + 7.5 mg GCB (use with caution for this compound).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis. For improved compatibility with the mobile phase, the extract can be diluted.[17]

LC-MS/MS Parameters for this compound Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrumentation.

ParameterSetting
LC Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Optimized for separation from matrix interferences
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (this compound can be analyzed in both, optimization is recommended)
MRM Transitions Precursor Ion (m/z) -> Product Ion 1 (m/z) (Quantifier) Precursor Ion (m/z) -> Product Ion 2 (m/z) (Qualifier)
This compound (m/z) 243.9 -> 170.0 (Quantifier) 243.9 -> 197.9 (Qualifier)
Collision Energy To be optimized for your instrument, typically in the range of 10-30 eV.[18][19]

MRM transitions for this compound are suggested based on available data.[18]

Visualizations

QuEChERS Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (Hydrate if dry) Add_ACN 2. Add Acetonitrile & Internal Standard Sample->Add_ACN Shake1 3. Shake Vigorously Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts Shake1->Add_Salts Shake2 5. Shake & Centrifuge Add_Salts->Shake2 Supernatant1 Acetonitrile Extract Shake2->Supernatant1 Transfer 6. Transfer Aliquot to dSPE Tube Supernatant1->Transfer dSPE_Tube dSPE Sorbents (PSA, C18, GCB, etc.) Vortex_Centrifuge 7. Vortex & Centrifuge Transfer->Vortex_Centrifuge Final_Extract 8. Filtered Final Extract Vortex_Centrifuge->Final_Extract Analysis LC-MS/MS Analysis Final_Extract->Analysis

Caption: General workflow for this compound residue analysis using the QuEChERS method.

Troubleshooting Logic for Low Recovery

Troubleshooting_Low_Recovery Start Low Recovery of this compound Detected Check_Matrix_Type Is the matrix dry (e.g., soil, dried herbs)? Start->Check_Matrix_Type Hydrate Action: Ensure adequate sample hydration before extraction. Check_Matrix_Type->Hydrate Yes Check_Cleanup Is dSPE cleanup being used? Check_Matrix_Type->Check_Cleanup No Hydrate->Check_Cleanup No_Cleanup Consider 'no cleanup' approach if extract is relatively clean. Check_Cleanup->No_Cleanup No Check_Sorbent Which dSPE sorbent is being used? Check_Cleanup->Check_Sorbent Yes Check_Extraction Review Extraction Protocol: - Homogenization - Shaking time/vigor - Correct salt addition No_Cleanup->Check_Extraction GCB_Issue Is GCB being used for a pigmented matrix? Check_Sorbent->GCB_Issue Toluene_Addition Action: Add toluene to the extract before GCB cleanup to improve recovery. GCB_Issue->Toluene_Addition Yes Other_Sorbent Action: Optimize sorbent type and amount. Reduce amount if analyte loss is suspected. GCB_Issue->Other_Sorbent No Toluene_Addition->Check_Extraction Other_Sorbent->Check_Extraction

Caption: Decision tree for troubleshooting low recovery of this compound.

References

Benazolin Formulation Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Benazolin formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common forms in formulations?

A1: this compound is a post-emergence herbicide belonging to the benzothiazole (B30560) class of compounds. It functions as a synthetic auxin to control annual broadleaved weeds.[1] In formulations, it is often supplied as its ethyl ester, this compound-ethyl, which is an aqueous suspension concentrate.[1][2] The ethyl ester form is quickly degraded in soil to the more stable and biologically active acid form, this compound.[3] A choline (B1196258) salt form, this compound-choline, has also been developed for improved properties.[4]

Q2: What are the primary environmental factors that can affect the stability of my this compound formulation?

A2: Like many pharmaceutical and agrochemical formulations, this compound stability can be influenced by several environmental factors:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.[5]

  • Moisture/Humidity: The presence of water can lead to hydrolysis, especially for ester forms like this compound-ethyl.[5]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[5]

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation of susceptible molecules.[5]

Q3: How do excipients impact the stability of a this compound formulation?

A3: Excipients are critical to formulation stability. The wrong choice can lead to degradation.[6][7] Key considerations include:

  • Drug-Excipient Incompatibility: Chemical interactions between this compound and excipients can lead to degradation products.[6][7]

  • Moisture Content: Hygroscopic excipients can absorb moisture, which may accelerate hydrolysis of the active ingredient.[8] However, some excipients can stabilize moisture-sensitive drugs by managing water activity.[9]

  • pH Modification: Buffers and other excipients can alter the micro-pH of the formulation, which can significantly affect hydrolysis rates.

  • Protection: Specific excipients can act as stabilizers, such as antioxidants (e.g., ascorbic acid) to prevent oxidation or chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation.[7]

Q4: What are "forced degradation studies" and why are they important for this compound formulations?

A4: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions like high heat, humidity, light, and a range of pH values to accelerate its decomposition.[10][11] These studies are crucial for:

  • Identifying Degradation Pathways: They help determine the likely degradation products and the intrinsic stability of the this compound molecule.[11][12]

  • Developing Stability-Indicating Methods: The results are essential for creating and validating analytical methods, such as HPLC, that can accurately measure the active ingredient in the presence of its degradants.[11][12][13]

  • Improving Formulation: Understanding how this compound degrades helps in selecting appropriate excipients and packaging to create a more stable product.[10]

Troubleshooting Guide

Problem 1: I'm observing a rapid loss of this compound-ethyl potency in my aqueous suspension concentrate.

  • Possible Cause: Hydrolysis. The ethyl ester of this compound is known to be less stable than its acid form, readily hydrolyzing to this compound acid, especially in aqueous environments.[3]

  • Troubleshooting Steps:

    • Check the pH: Hydrolysis rates are often pH-dependent.[14][15] Conduct a study to determine the pH of maximum stability for your formulation and use appropriate buffering agents to maintain it.

    • Control Water Activity: While it's an aqueous formulation, minimizing "free" water by using specific excipients can sometimes reduce hydrolysis.[9]

    • Consider an Alternative Salt Form: The this compound-choline salt has been developed for improved stability and may be a suitable alternative to the ethyl ester for certain applications.[4]

Problem 2: My formulation is changing color and showing new peaks in the HPLC chromatogram after storage.

  • Possible Cause: Photodegradation or Oxidation. Exposure to light or atmospheric oxygen can cause the formation of degradation products.[5]

  • Troubleshooting Steps:

    • Conduct a Photostability Study: Expose the formulation to controlled light conditions (as per ICH Q1B guidelines) to confirm light sensitivity.[12]

    • Use Protective Packaging: Store the formulation in amber or opaque containers to block UV and visible light.

    • Evaluate Antioxidants: If oxidation is suspected (confirm via forced degradation with an oxidizing agent like H₂O₂), consider adding an antioxidant to the formulation.[7]

    • Inert Gas Purging: For highly oxygen-sensitive formulations, consider purging the container headspace with an inert gas like nitrogen or argon.

Problem 3: I'm seeing crystal growth in my this compound suspension upon storage.

  • Possible Cause: Physical instability leading to recrystallization of the active ingredient. This can affect bioavailability and formulation homogeneity.

  • Troubleshooting Steps:

    • Optimize Particle Size: Ensure the initial particle size of the suspended this compound is small and uniform through proper milling techniques.

    • Evaluate Wetting and Dispersing Agents: Use appropriate surfactants and polymers to ensure particles are properly wetted and remain dispersed.

    • Incorporate Crystal Growth Inhibitors: Certain polymers can be added to formulations to inhibit or reduce the rate of crystal formation during storage.[16]

    • Accelerated Stability Testing: Store samples at elevated temperatures (e.g., 45°C for 6 weeks) to accelerate the detection of potential crystal growth issues.[16]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study to understand this compound's stability profile.

  • Stock Solution Preparation: Prepare a stock solution of this compound or this compound-ethyl in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a shorter duration (e.g., 30 minutes), as base hydrolysis is often faster.[13]

    • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for several hours.

    • Thermal Degradation: Expose the solid drug substance or formulation to dry heat (e.g., 60-80°C).[10]

    • Photodegradation: Expose the solution or solid drug in a photostability chamber to controlled UV and visible light as per ICH Q1B guidelines.[12]

  • Sample Collection & Neutralization: Withdraw samples at various time points. Neutralize the acid and base-stressed samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect degradation products. An ideal study aims for 5-20% degradation of the active ingredient.[11]

Protocol 2: Stability-Indicating HPLC Method Development

This protocol describes the development of an HPLC method to separate this compound from its potential degradation products.

  • Column and Mobile Phase Selection:

    • Column: Start with a reverse-phase C18 column, which is versatile for this type of analysis.[17]

    • Mobile Phase: Use a gradient mixture of an aqueous buffer (e.g., 20mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Forced Degradation Sample Analysis: Inject the samples generated from the forced degradation study (Protocol 1).

  • Method Optimization:

    • Adjust the mobile phase gradient to achieve good separation between the parent this compound peak and all degradation product peaks.

    • The detector wavelength should be set at the UV absorbance maximum of this compound to ensure high sensitivity.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the chromatograms of the stressed samples. This ensures that no degradation product is co-eluting with the parent drug.

  • Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data & Diagrams

Data Presentation

Table 1: Summary of Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M - 1 M HCl2-8 hours at 60-80°CTo test susceptibility to degradation in acidic environments.[13]
Base Hydrolysis 0.1 M - 1 M NaOH30 min - 4 hours at 40-80°CTo test susceptibility to degradation in alkaline environments.[13]
Oxidation 3-30% H₂O₂4-24 hours at Room TempTo evaluate sensitivity to oxidative stress.[10]
Thermal Dry Heat24-72 hours at 80°CTo assess the intrinsic stability of the molecule at elevated temperatures.[10]
Photostability UV & Visible LightPer ICH Q1B GuidelinesTo determine if the molecule degrades upon exposure to light.[12]

Visualizations

Benazolin_Degradation_Pathway BenazolinEthyl This compound-ethyl BenazolinAcid This compound Acid (Active Form) BenazolinEthyl->BenazolinAcid Hydrolysis (DT50 = 1-3 days in soil) Metabolite 4-chloro-2-oxobenzothiazolin (Primary Metabolite) BenazolinAcid->Metabolite Decarboxylation RingCleavage Further Degradation (Ring Cleavage) Metabolite->RingCleavage Dechlorination

Caption: Degradation pathway of this compound-ethyl to its primary metabolite.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_output 3. Output start This compound Stock Solution acid Acid Stress (HCl, Heat) start->acid base Base Stress (NaOH, Heat) start->base oxid Oxidative Stress (H2O2) start->oxid photo Photolytic Stress (UV/Vis Light) start->photo thermal Thermal Stress (Dry Heat) start->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc pathway Identify Degradation Pathways hplc->pathway method Validate Analytical Method hplc->method formulation Optimize Formulation & Packaging hplc->formulation

Caption: Experimental workflow for a forced degradation study of this compound.

Troubleshooting_Logic start Instability Observed in this compound Formulation q1 Is the formulation aqueous? start->q1 a1_yes Check & Optimize pH Consider Hydrolysis q1->a1_yes Yes q2 Is there crystal growth? q1->q2 No a1_yes->q2 a2_yes Evaluate Crystal Inhibitors & Particle Size q2->a2_yes Yes q3 Is there color change or new impurities? q2->q3 No a2_yes->q3 a3_yes Investigate Photodegradation & Oxidation q3->a3_yes Yes a3_sol Use Protective Packaging &/or Antioxidants a3_yes->a3_sol

Caption: A logical workflow for troubleshooting this compound formulation instability.

References

Technical Support Center: Troubleshooting Poor Weed Control with Benazolin Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor weed control during experiments with Benazolin.

Frequently Asked Questions (FAQs)

1. What is the mode of action of this compound?

This compound is a selective, systemic herbicide belonging to the benzothiazolone chemical class.[1][2] Its primary mode of action is as a synthetic auxin.[1][2] It mimics the plant hormone auxin, leading to the disruption of normal plant growth processes. Specifically, it inhibits auxin transport within susceptible plants.[1] This disruption results in abnormal growth, such as leaf and stem twisting (epinasty), and ultimately leads to the death of the weed.

2. What are the most common reasons for poor weed control with this compound?

Several factors can contribute to reduced efficacy of this compound. These can be broadly categorized as:

  • Application Timing and Weed Stage: this compound is a post-emergence herbicide, meaning it is most effective when applied to actively growing weeds at a susceptible growth stage.[1][2] Applying the herbicide to weeds that are too large or are not actively growing due to environmental stress can result in poor control.

  • Environmental Conditions: Factors such as temperature, rainfall, and drought stress can significantly impact the absorption and translocation of this compound within the plant. For optimal performance, it is recommended to apply this compound during periods of active weed growth.

  • Weed Species Susceptibility: Not all broadleaf weeds are equally susceptible to this compound. It is crucial to identify the target weed species and confirm they are listed as controllable on the product label or in relevant literature.[1][2]

  • Herbicide Resistance: While not widely reported for this compound, the development of herbicide resistance in weed populations is a growing concern. This occurs when a small number of naturally resistant weeds survive treatment and reproduce, leading to a resistant population over time.

  • Improper Application Technique: Incorrect sprayer calibration, improper nozzle selection leading to poor coverage, or errors in mixing and handling can all lead to reduced efficacy.

  • Tank Mixing Issues: When tank-mixing this compound with other pesticides, physical or chemical incompatibility can occur, potentially reducing the effectiveness of one or both products.

3. How can I troubleshoot poor this compound efficacy in my experiments?

If you are experiencing poor weed control, follow these troubleshooting steps:

  • Verify Target Weed and Growth Stage: Confirm that the target weed species is susceptible to this compound and that the application was made at the recommended growth stage.

  • Review Application Parameters: Double-check your application records for the date, time, rate of application, and any adjuvants used. Ensure these align with established protocols.

  • Assess Environmental Conditions: Evaluate the weather conditions before, during, and after application. Note any extremes in temperature, rainfall shortly after application, or periods of drought stress.

  • Inspect Application Equipment: Ensure your sprayer was properly calibrated and that the nozzles provided uniform coverage of the target weeds.

  • Consider Herbicide Resistance: If other factors have been ruled out, consider the possibility of herbicide resistance. This is more likely if the same herbicide or mode of action has been used repeatedly in the same location.

  • Conduct a Jar Test for Tank Mixes: If you are using a tank mix, perform a jar test to check for physical incompatibility between the products before spraying.

4. Are there specific weed species that this compound is known to control?

Yes, this compound is effective against a range of annual broadleaf weeds. Some examples of susceptible weeds include:

  • Bedstraw

  • Chickweed

  • Cleavers

  • Wild Mustard

  • Black Bindweed

  • Shepherd's purse

  • Vetch[1][2]

  • Common Cocklebur[3]

It is important to note that this compound has been shown to provide poor control of Prickly Sida.[3]

Data Presentation

The following tables summarize available quantitative data on the efficacy of this compound against specific weed species.

Table 1: Efficacy of this compound on Wild Mustard (Sinapis arvensis)

Application Rate ( kg/ha )Weed Control Rating (0-9)*
0.288
0.569

*Weed control was rated on a scale of 0 to 9, where 0 represents no control and 9 represents complete control. Data adapted from Molnar, J. (1971). This compound FOR SELECTIVE WEED CONTROL IN WHEAT AND OILSEED CROPS. Canadian Journal of Plant Science, 51(5), 371-376.[4]

Table 2: Efficacy of this compound on Common Cocklebur (Xanthium pensylvanicum) and Prickly Sida (Sida spinosa)

Weed SpeciesApplication Rate ( kg/ha )Control (%) - Early Season (July)Control (%) - Late Season (August)
Common Cocklebur0.2GoodExcellent
Common Cocklebur0.4GoodExcellent
Prickly Sidaup to 0.6PoorPoor

Data adapted from Barrentine, W. L. (1981). This compound and Admixtures for Common Cocklebur (Xanthium pensylvanicum) and Prickly Sida (Sida spinosa) Control in Soybeans (Glycine max). Weed Science, 29(4), 440-443.[3]

Experimental Protocols

The following is a generalized methodology for conducting a key experiment to evaluate the efficacy of a post-emergence herbicide like this compound. This protocol should be adapted based on the specific research objectives, target weed species, and environmental conditions.

Objective: To determine the dose-response of a target weed species to this compound application.

Materials:

  • This compound formulation

  • Calibrated research plot sprayer or laboratory track sprayer

  • Pots or designated field plots

  • Soil or growth medium appropriate for the target weed species

  • Seeds of the target weed species and a susceptible indicator species

  • Non-ionic surfactant or other appropriate adjuvant (if recommended)

  • Personal Protective Equipment (PPE)

Methodology:

  • Plant Material and Growth Conditions:

    • Sow seeds of the target weed species in pots or prepare field plots with a known infestation.

    • Grow the weeds under controlled environmental conditions (greenhouse or growth chamber) or in a field setting with uniform conditions.

    • Ensure weeds are actively growing and have reached the desired growth stage for application (e.g., 2-4 leaf stage).

  • Herbicide Preparation and Application:

    • Prepare a stock solution of this compound and perform serial dilutions to create a range of application rates (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate).

    • Include a non-treated control (sprayed with water and adjuvant only) for comparison.

    • Calibrate the sprayer to deliver a precise and uniform spray volume.

    • Apply the different rates of this compound to the target weeds, ensuring complete and uniform coverage of the foliage.

  • Post-Application Care and Data Collection:

    • Maintain the treated plants under the same environmental conditions as before application.

    • Avoid overhead irrigation for a specified period (rainfast period) to prevent washoff of the herbicide.

    • Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a rating scale of 0% (no effect) to 100% (complete death of the plant).

    • At the final assessment, harvest the above-ground biomass of the weeds in each treatment.

    • Dry the biomass to a constant weight and record the dry weight for each treatment.

  • Data Analysis:

    • Analyze the visual assessment data and biomass data to determine the dose-response relationship.

    • Calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in growth) or other relevant endpoints.

    • Use appropriate statistical methods to determine significant differences between treatments.

Mandatory Visualization

Benazolin_Mode_of_Action cluster_plant Susceptible Plant Cell This compound This compound (Synthetic Auxin) Auxin_Receptor Auxin Receptor This compound->Auxin_Receptor Binds to Auxin_Transport Inhibition of Auxin Transport This compound->Auxin_Transport Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Auxin_Transport->Plant_Death

Caption: this compound's mode of action as a synthetic auxin.

Troubleshooting_Workflow Start Poor Weed Control Observed Check_Weed Verify Weed ID & Growth Stage Start->Check_Weed Check_App Review Application Parameters & Rate Check_Weed->Check_App Check_Env Assess Environmental Conditions Check_App->Check_Env Check_Equip Inspect Sprayer Calibration & Coverage Check_Env->Check_Equip Check_Tank Investigate Tank Mix Compatibility Check_Equip->Check_Tank Consider_Resistance Consider Herbicide Resistance Check_Tank->Consider_Resistance Action Implement Corrective Actions Consider_Resistance->Action End Resolution Action->End

Caption: Troubleshooting workflow for poor this compound efficacy.

Experimental_Workflow Start Define Research Objective Setup Experimental Setup: - Weed Propagation - Growth Conditions Start->Setup Preparation Herbicide Preparation: - Dose Range - Control Groups Setup->Preparation Application Herbicide Application: - Calibrated Sprayer - Uniform Coverage Preparation->Application Post_App Post-Application - Maintain Conditions - Observe Rainfast Period Application->Post_App Data_Collection Data Collection: - Visual Assessment - Biomass Measurement Post_App->Data_Collection Analysis Data Analysis: - Statistical Evaluation - Determine Efficacy Data_Collection->Analysis Conclusion Draw Conclusions Analysis->Conclusion

References

Technical Support Center: Optimizing Benazolin Foliar Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing droplet size for the foliar application of Benazolin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, systemic, post-emergence herbicide used to control annual broadleaf weeds.[1][2] It belongs to the benzothiazolone chemical class and functions as a synthetic auxin.[2][3][4] Its mode of action is to mimic the plant growth hormone auxin, leading to unregulated growth and eventual death of susceptible plants.[1][3] It is primarily absorbed through the leaves and translocated throughout the plant.[1]

Q2: Why is droplet size critical for this compound application?

Droplet size is a crucial factor in the balance between ensuring adequate weed coverage and minimizing off-target spray drift.[5] Smaller droplets can provide more uniform coverage but are highly susceptible to being carried away by wind, a phenomenon known as spray drift.[6] Larger droplets are less prone to drift but may provide less thorough coverage and can sometimes bounce off target leaves.[5] For a systemic herbicide like this compound, complete coverage is less critical than for contact herbicides because the active ingredient is translocated within the plant. Therefore, the primary goal is to use a droplet size that minimizes drift while ensuring sufficient deposition on the target weeds.

Q3: What is the general recommendation for droplet size when applying a systemic auxin herbicide like this compound?

For systemic auxin herbicides, a Medium to Very Coarse droplet size is generally recommended. This range helps to significantly reduce the risk of spray drift, which is a major concern for auxin herbicides due to their potential to damage sensitive non-target crops.[5][7] Research on other systemic herbicides like dicamba (B1670444) and 2,4-D has shown that coarser droplets can maintain efficacy, especially when used with adequate carrier volumes.[8]

Q4: How does the target weed species influence the choice of droplet size?

The physical characteristics of the target weed can influence the optimal droplet size.

  • Broadleaf Weeds: Coarse to Very Coarse droplets tend to deposit more effectively on the large, flat leaves of broadleaf weeds.[5]

  • Grasses or Narrow-leaf Weeds: Fine to Medium droplets can be more easily retained on narrow, vertically oriented leaves.[5]

  • Leaf Surface: Weeds with waxy or hairy leaves can repel water-based sprays, making adjuvants (like surfactants) and an appropriate droplet size essential for effective application.[9]

Q5: What is the relationship between application pressure, nozzle type, and droplet size?

Nozzle type and operating pressure are the primary factors that determine the droplet size spectrum of a spray.[5]

  • Nozzle Type: Different nozzles are engineered to produce different droplet size classifications. For instance, air-induction (AI) or Turbo TeeJet Induction (TTI) nozzles are designed to produce coarser, drift-resistant droplets.[7]

  • Operating Pressure: Generally, increasing the pressure through a given nozzle will decrease the droplet size, while decreasing pressure will increase droplet size.[10] It is crucial to operate nozzles within their recommended pressure range to achieve the desired droplet size classification.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Weed Control Inadequate Coverage: Droplet size may be too large, leading to insufficient contact with the weed foliage.1. Ensure the carrier volume (e.g., Liters/hectare) is adequate. Increasing the carrier volume can improve coverage with larger droplets.[8] 2. Consider selecting a nozzle that produces a slightly smaller droplet size (e.g., moving from "Very Coarse" to "Coarse"), but be mindful of increased drift potential. 3. Ensure proper boom height for uniform spray patterns.
Spray Drift: Droplet size is too fine, and a significant portion of the herbicide is not reaching the target.1. Select a drift-reduction nozzle that produces a Coarse or Very Coarse droplet spectrum. 2. Lower the spray pressure to increase droplet size. 3. Avoid spraying in windy conditions (follow label recommendations for wind speed).[11] 4. Increase the carrier volume.
Weed Stress: Weeds are not actively growing due to drought, temperature extremes, or other stressors, which reduces herbicide uptake and translocation.1. Apply this compound when weeds are actively growing. 2. Postpone application if weeds are under significant environmental stress.
Incorrect Application Timing: Weeds may be too mature and less susceptible to the herbicide.1. Apply this compound to smaller, actively growing weeds as per the product label recommendations.
Damage to Non-Target Plants/Crops Spray Drift: Fine droplets containing this compound have moved off-target. This is a primary concern for synthetic auxin herbicides.1. Immediately cease application. 2. Increase droplet size by switching to a low-drift nozzle and/or reducing pressure. 3. Apply a downwind buffer zone to protect sensitive areas.[7] 4. Check wind speed and direction. Do not spray if the wind is blowing towards sensitive crops.[7]
Sprayer Contamination: Residues of this compound in the spray tank have contaminated a subsequent application to a sensitive crop.1. Thoroughly clean the entire sprayer system (tank, hoses, nozzles) according to the herbicide label instructions after using this compound.
Inconsistent Results Across the Application Area Variable Droplet Spectrum: Fluctuations in sprayer speed or pressure are causing inconsistent droplet sizes.1. Maintain a constant and appropriate sprayer speed. 2. Use a rate controller to maintain consistent pressure. 3. Check nozzles for wear or blockage, which can distort the spray pattern and droplet size.

Data Presentation

The following tables provide an illustrative summary of the relationship between ASABE S572.1 droplet size classifications and their general suitability for systemic herbicides like this compound.

Table 1: ASABE S572.1 Droplet Size Classification

Category Symbol Color Code Volume Median Diameter (VMD) Range (microns)
Very FineVFRed< 145
FineFOrange145 - 225
MediumMYellow226 - 325
CoarseCBlue326 - 400
Very CoarseVCGreen401 - 500
Extremely CoarseXCWhite501 - 650
Ultra CoarseUCBlack> 650

This data is based on the ASABE S572.1 standard.

Table 2: Illustrative Efficacy and Drift Potential by Droplet Size for Systemic Auxin Herbicides

Droplet Size Category Coverage Potential Drift Potential General Recommendation for this compound
Very Fine / FineExcellentVery HighNot Recommended
MediumGoodModerateAcceptable under low-wind conditions
CoarseAdequateLowRecommended
Very CoarseFairVery LowHighly Recommended for drift reduction
Extremely / Ultra CoarseLowExtremely LowMay reduce efficacy if coverage is insufficient[8]

Note: This table provides general guidance. Optimal droplet size can be influenced by specific field conditions, equipment, and weed species.

Experimental Protocols

Objective: To determine the optimal droplet size for this compound foliar application on a target broadleaf weed species, balancing efficacy with drift mitigation.

Materials:

  • Calibrated research plot sprayer with interchangeable nozzles.

  • A set of nozzles capable of producing various ASABE standard droplet size classifications (e.g., Fine, Medium, Coarse, Very Coarse).

  • Laser diffraction instrument for droplet size measurement (if available).[12][13]

  • This compound herbicide formulation and any required adjuvants (e.g., non-ionic surfactant).

  • Uniformly grown target weed species (e.g., Chenopodium album or Amaranthus retroflexus) at the 2-4 leaf stage.

  • Water-sensitive spray cards.

  • Environmental monitoring equipment (anemometer, thermometer, hygrometer).

Methodology:

  • Experimental Design:

    • Treatments: Utilize 4-5 different droplet size classifications (e.g., F, M, C, VC, XC). Include an untreated control.

    • Replication: Use a Randomized Complete Block Design (RCBD) with a minimum of 4 replications for each treatment.

    • Plot Size: Standard research plot size (e.g., 3m x 10m).

  • Nozzle Selection and Calibration:

    • For each desired droplet size classification, select an appropriate nozzle type and operating pressure by consulting manufacturer charts.

    • If available, verify the droplet spectrum (VMD and % volume in droplets <150 µm) for each nozzle/pressure combination using a laser diffraction system in a controlled environment (e.g., wind tunnel).[12][13]

    • Calibrate the sprayer to ensure a consistent and accurate application volume (e.g., 150 L/ha) for each nozzle setup.

  • Application Procedure:

    • Place water-sensitive cards within the plots prior to application to visually assess spray coverage.

    • Apply the this compound treatments to the designated plots when weeds are at the specified growth stage.

    • Record environmental conditions (wind speed and direction, temperature, relative humidity) during each application.

    • Maintain a constant sprayer speed and boom height (e.g., 50 cm above the target canopy) for all treatments.

  • Data Collection:

    • Collect water-sensitive cards immediately after spraying and allow them to dry. Analyze for percent coverage and droplet density.

    • Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.

    • At 21 DAT, harvest the above-ground biomass from a designated area within each plot. Dry the biomass to a constant weight and record the values.

  • Data Analysis:

    • Analyze the weed control and biomass data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

    • Correlate the efficacy data (visual ratings and biomass reduction) with the droplet size and coverage data to determine the optimal droplet spectrum.

Visualizations

Benazolin_Mode_of_Action This compound This compound Application (Foliar Spray) Absorption Absorption by Leaves This compound->Absorption Translocation Systemic Translocation (Phloem) Absorption->Translocation Meristems Accumulation in Meristematic Tissues (Growing Points) Translocation->Meristems Auxin_Binding Binds to Auxin Receptor Proteins Meristems->Auxin_Binding Gene_Expression Altered Gene Expression Auxin_Binding->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Symptoms Epinasty, Stem Twisting, Tissue Proliferation Uncontrolled_Growth->Symptoms Death Vascular Tissue Disruption & Plant Death Symptoms->Death Droplet_Size_Optimization Start Start: Assess Application Needs Droplet_Size Select Target Droplet Size (e.g., Coarse) Start->Droplet_Size Nozzle Choose Nozzle & Pressure to Achieve Target Size Droplet_Size->Nozzle Calibrate Calibrate Sprayer (Speed, Volume) Nozzle->Calibrate Weather Check Weather Conditions (Wind Speed < 15 km/h) Calibrate->Weather Weather->Weather Wait Apply Perform Application Weather->Apply Good Evaluate Evaluate Efficacy & Drift Apply->Evaluate Success Optimal Result Evaluate->Success Good Efficacy Minimal Drift Adjust Adjust Parameters Evaluate->Adjust Poor Efficacy or High Drift Adjust->Droplet_Size Re-evaluate Troubleshooting_Workflow Problem Problem Encountered: Poor Weed Control Check_Drift Evidence of Drift? (e.g., Off-target damage) Problem->Check_Drift Increase_Size Action: Increase Droplet Size (Use Low-Drift Nozzle, Lower Pressure) Check_Drift->Increase_Size Yes Check_Coverage Poor Coverage? (Check Water-Sensitive Cards) Check_Drift->Check_Coverage No End Re-evaluate Increase_Size->End Decrease_Size Action: Decrease Droplet Size or Increase Carrier Volume Check_Coverage->Decrease_Size Yes Check_Weeds Weeds Stressed or Too Large? Check_Coverage->Check_Weeds No Decrease_Size->End Timing Action: Adjust Application Timing (Apply to small, active weeds) Check_Weeds->Timing Yes Check_Equipment Equipment Issues? (Clogged Nozzles, Wrong Pressure) Check_Weeds->Check_Equipment No Timing->End Calibrate Action: Check and Calibrate Equipment Check_Equipment->Calibrate Yes Check_Equipment->End No Calibrate->End

References

Technical Support Center: Minimizing Off-Target Drift of Benazolin Sprays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target drift of Benazolin sprays during experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is off-target drift a concern?

This compound is a selective, systemic post-emergence herbicide used to control annual broad-leaved weeds.[1][2] It functions as a synthetic auxin, regulating plant growth.[2] Off-target drift, the unintentional airborne movement of pesticides to non-target areas, is a significant concern for several reasons: it can cause damage to sensitive non-target crops and ecosystems, lead to inaccurate experimental results by affecting unintended areas, and result in the loss of expensive chemical product.[3][4][5]

Q2: What are the primary factors that contribute to the drift of this compound sprays?

The primary factors influencing spray drift can be categorized into equipment and application methods, weather conditions, and spray characteristics.[4] The most critical factor is the size of the spray droplets; smaller droplets are more susceptible to movement by wind.[3] Key contributing factors include:

  • Droplet Size: Smaller droplets (<200 microns) are more prone to drift.[3]

  • Wind Speed and Direction: Higher wind speeds increase drift potential. Spraying should be avoided in winds exceeding 10 mph.[6]

  • Temperature and Humidity: High temperatures and low humidity can cause droplets to evaporate, making them smaller and lighter, thus increasing drift potential.[5][7]

  • Nozzle Type and Pressure: The choice of nozzle and the operating pressure directly impact the droplet size spectrum.[8][9]

  • Boom Height: A greater height between the spray boom and the target allows more time for wind to affect the spray droplets.[10][11]

  • Sprayer Speed: High speeds can create air turbulence that lifts spray droplets, increasing drift.[6][7]

  • This compound Formulation: While this compound is typically supplied as an aqueous suspension concentrate of the ethyl ester, different formulations can have varying volatility and viscosity, which can influence drift.[1][4]

Q3: How can I select the appropriate spray nozzle to minimize drift?

Selecting the right nozzle is a critical step in reducing drift.[7] Low-drift nozzles are designed to produce larger droplets with fewer fine particles that are prone to drifting.[10][12] Consider the following:

  • Nozzle Type: Air induction (AI) or venturi nozzles are highly effective at reducing drift by incorporating air into the spray droplets, creating a coarser spray.[10][13] Turbo TeeJet nozzles also offer good drift reduction compared to standard flat-fan nozzles.[8][10]

  • Operating Pressure: For any given nozzle, lower pressures generally produce larger droplets.[6][9] However, some low-drift nozzles are designed to operate at higher pressures while still producing fewer fine droplets.[6] Always consult the manufacturer's specifications for the optimal pressure range.

  • Spray Angle: A wider spray angle (e.g., 110°) allows for a lower boom height, which reduces the distance droplets have to travel and their exposure to wind.[6][10]

Q4: What role do adjuvants play in controlling this compound spray drift?

Adjuvants are substances added to a spray mixture to enhance the pesticide's performance and manage spray application.[14] Drift control adjuvants work by increasing the viscosity of the spray solution, which helps to produce larger, heavier droplets and reduce the number of fine, drift-prone particles.[4][15] Some adjuvants can reduce driftable spray droplets by about 50%.[16]

Q5: What are buffer zones and are they necessary for my experiments?

A buffer zone is an area of land that is intentionally left unsprayed between the target area and sensitive neighboring areas to protect them from spray drift.[17] The necessity and size of a buffer zone depend on the specific pesticide, the application method, and the proximity to sensitive areas like other research plots, water bodies, or residential areas.[5][18] For experimental purposes, establishing a buffer zone is a best practice to prevent cross-contamination and protect adjacent experiments.

Troubleshooting Guides

Problem: I've observed potential drift damage on adjacent, non-target research plots.

  • Immediate Action: Stop all spraying operations immediately.

  • Documentation: Record the date, time, weather conditions (wind speed and direction), and all application parameters (nozzle type, pressure, sprayer speed, boom height). Take photographs of the affected non-target plants.

  • Review Protocol: Carefully review your experimental protocol and the product label for this compound.[7] Check for any deviations from recommended practices for drift mitigation.

  • Analyze Conditions:

    • Weather: Were wind speeds above the recommended threshold (typically >10 mph)?[6] Was there a temperature inversion? (calm, clear conditions, often in the early morning or evening).[19] Spraying during an inversion can lead to significant, unpredictable drift.[18]

    • Equipment Setup: Was the boom height too high?[11] Was the pressure outside the optimal range for the nozzles used?[9] Were the nozzles worn or damaged?

  • Mitigation for Future Experiments:

    • Implement a mandatory buffer zone around your target application area.[18]

    • Switch to certified low-drift nozzles, such as air-induction types.[13]

    • Incorporate a drift-reducing adjuvant into your tank mix.[6]

    • Strictly adhere to spraying only within the recommended weather parameters.

Problem: My experimental results are inconsistent, and I suspect off-target movement within my application area.

  • Verify Uniform Application: First, ensure your sprayer is properly calibrated and that nozzles are clean and functioning correctly to provide a uniform spray pattern.

  • Assess Droplet Size: Inconsistent results can arise if the droplet size is too large, leading to poor coverage, or too small, leading to excessive drift even over short distances. The goal is a balance between reducing drift and achieving adequate target coverage.[3]

  • Refine Application Parameters:

    • Reduce Pressure: Lowering the spray pressure can increase droplet size, making them less likely to drift within the plot.[9]

    • Lower Boom Height: Adjust the boom to the lowest possible height that still ensures proper spray pattern overlap, based on your nozzle's spray angle.[6][10]

    • Control Speed: Maintain a slower, consistent ground speed to minimize turbulence and boom instability.[6][7]

  • Consider Shielding: For small-plot research, using shielded sprayers can provide a physical barrier to prevent any drift.[4]

Data Presentation

Table 1: Effect of Nozzle Type on Driftable Fines (<200 microns)

Nozzle TypeOperating Pressure (PSI)Reduction in Driftable Fines (Compared to Standard Flat Fan)Droplet Size Classification
Standard Flat Fan (e.g., XR11004)30-60BaselineFine to Medium
Turbo TeeJet (e.g., TT11004)15-90~50%Medium to Coarse
Air Induction (e.g., AIXR11004)30-9075-90%Coarse to Very Coarse

Data compiled from multiple sources for illustrative purposes.[10][12][13]

Table 2: Influence of Application and Weather Parameters on Drift Potential

ParameterFavors Less DriftFavors More Drift
Droplet Size > 225 microns< 225 microns
Spray Height LowerHigher
Spray Pressure LowerHigher
Travel Speed < 6 mph> 6 mph
Wind Speed 3 to 7 mph0 to <3 mph (inversion) or >7 mph
Air Temperature < 85 °F> 85 °F
Relative Humidity HigherLower

Source: Adapted from University of California Cooperative Extension.[3]

Experimental Protocols

Protocol: Evaluating the Efficacy of a Drift-Reducing Adjuvant with this compound

1. Objective: To quantify the reduction in off-target drift of a this compound spray solution when mixed with a drift-reducing adjuvant compared to a control solution without the adjuvant.

2. Materials:

  • This compound formulation (e.g., 50% aqueous suspension concentrate)[1]
  • Drift-reducing adjuvant (polyacrylamide or similar polymer-based agent)
  • Water-sensitive paper or Mylar cards
  • Research plot sprayer with a boom equipped with standard flat-fan nozzles
  • Anemometer (wind meter)
  • Hygrometer/Thermometer
  • Card stands/holders
  • Image analysis software (e.g., ImageJ)

3. Methodology:

  • 3.1. Site Setup:
  • Select a test site with a uniform surface and minimal obstructions.
  • Establish a 10-meter spray track.
  • Place water-sensitive paper on holders at set distances downwind from the edge of the spray track (e.g., 1m, 2.5m, 5m, 10m). Place cards at a consistent height (e.g., 30 cm).
  • 3.2. Weather Monitoring:
  • Before and during the experiment, continuously monitor and record wind speed, wind direction, temperature, and relative humidity.[19] Do not proceed if wind speed is above 10 mph or if conditions suggest a temperature inversion.
  • 3.3. Sprayer Preparation and Calibration:
  • Calibrate the sprayer to deliver a consistent volume (e.g., 20 gallons per acre).[6]
  • Set the boom height to a standard level (e.g., 24 inches above the target cards).[6]
  • Set the operating pressure to a consistent value (e.g., 40 PSI).
  • 3.4. Spray Solution Preparation:
  • Control Solution: Prepare a tank mix of this compound and water according to the desired experimental concentration.
  • Test Solution: Prepare a second tank mix with the same concentration of this compound and water, then add the drift-reducing adjuvant at the manufacturer's recommended rate.
  • 3.5. Application:
  • For the control solution, drive the sprayer along the track at a constant speed (e.g., 5 mph).
  • Carefully collect the water-sensitive paper cards, labeling them with the distance and "Control."
  • Thoroughly clean the entire sprayer system to avoid contamination.[19]
  • Repeat the application process using the test solution with the adjuvant.
  • Collect and label the second set of cards.
  • 3.6. Data Collection and Analysis:
  • Scan all water-sensitive cards at a high resolution.
  • Using image analysis software, quantify the spray deposit coverage (percentage of area covered by droplets) and droplet density (number of droplets per cm²) for each card.
  • Compare the deposit coverage and density between the control and test groups at each downwind distance.
  • Calculate the percentage reduction in drift for the test solution relative to the control.

Visualizations

G A Off-Target Drift of this compound Spray B Equipment & Application A->B C Weather Conditions A->C D Spray Characteristics A->D B1 Nozzle Type B->B1 B2 Spray Pressure B->B2 B3 Boom Height B->B3 B4 Travel Speed B->B4 C1 Wind Speed C->C1 C2 Wind Direction C->C2 C3 Temp. & Humidity C->C3 C4 Temperature Inversion C->C4 D1 Droplet Size D->D1 D2 This compound Formulation D->D2 D3 Adjuvants D->D3

Caption: Key factors influencing off-target spray drift.

G A Start: Plan this compound Application B Consult Label & Protocol for Drift Restraints A->B C Assess Weather: Wind < 10 mph? No Inversion? B->C D Select Low-Drift Nozzle (e.g., Air Induction) C->D Yes J Postpone Application C->J No E Set Application Parameters D->E F Low Pressure Low Boom Height Low Speed E->F G Consider Drift-Reducing Adjuvant? E->G H Add Adjuvant to Tank Mix G->H Yes I Proceed with Application G->I No H->I

Caption: Decision workflow for minimizing drift.

G A 1. Prepare Spray Solutions (Control vs. Adjuvant) B 2. Set up Downwind Collection Cards A->B C 3. Monitor & Record Weather Conditions B->C D 4. Calibrate Sprayer & Apply Control Solution C->D E 5. Collect Control Cards D->E F 6. Clean Sprayer Thoroughly E->F G 7. Apply Test Solution (with Adjuvant) F->G H 8. Collect Test Cards G->H I 9. Scan Cards & Analyze Droplet Deposits H->I J 10. Compare Drift & Quantify Adjuvant Efficacy I->J

Caption: Experimental workflow for adjuvant testing.

References

Technical Support Center: Benazolin Post-Emergence Application and Rainfall

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of rainfall on the post-emergence activity of Benazolin. The information is intended to assist researchers in designing and troubleshooting experiments involving this herbicide.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of rainfall on the efficacy of a post-emergence herbicide like this compound?

Rainfall shortly after the application of a post-emergence herbicide can significantly reduce its effectiveness. The primary mechanisms of this reduction are:

  • Wash-off: Rain can physically wash the herbicide off the leaf surface before it has been adequately absorbed by the plant.

  • Dilution: The rainwater can dilute the herbicide concentration on the leaf surface, leading to reduced uptake.

  • Reduced Absorption: Many herbicides require a certain amount of time to penetrate the plant cuticle and enter the plant's vascular system. Rainfall can disrupt this process.

Q2: Is there a specific "rain-free" period required after applying this compound?

Q3: What factors can influence the impact of rainfall on this compound's activity?

Several factors can modulate the effect of rainfall on this compound's post-emergence efficacy:

  • Rainfall Intensity and Duration: A short, heavy downpour is generally more detrimental than a light, prolonged drizzle, as it has a greater potential to wash the herbicide off the leaves.

  • Time Between Application and Rainfall: The longer the interval between application and rainfall, the more time the herbicide has to be absorbed by the plant, reducing the negative impact of the rain.

  • Herbicide Formulation: Different formulations (e.g., esters, salts) can have varying rates of absorption. While information on this compound formulations is limited, ester formulations of some herbicides are known to be absorbed more quickly than amine salt formulations.

  • Use of Adjuvants: Adjuvants such as surfactants, oils, or sticking agents can improve the spreading and adherence of the herbicide to the leaf surface and enhance its penetration, potentially reducing the negative effects of rainfall.

  • Plant Characteristics: The type of weed, its growth stage, and the characteristics of its leaf surface (e.g., waxiness) can all influence the rate of herbicide absorption.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the post-emergence application of this compound under conditions of potential rainfall.

Issue Potential Cause Troubleshooting Steps
Reduced or no weed control after this compound application followed by rain. Herbicide was likely washed off or diluted before adequate absorption.1. Review Application Timing and Weather Data: Correlate the time of application with the onset, intensity, and duration of rainfall. 2. Consider Re-application: If significant rainfall occurred shortly after application, a re-application may be necessary. Observe the weeds for any signs of herbicide activity before re-treating. 3. Optimize Future Applications: Plan applications during periods with a high probability of a prolonged rain-free period.
Inconsistent weed control across the experimental area. Variable rainfall patterns or differences in plant canopy that may have shielded some plants from the full impact of rain.1. Assess Rainfall Distribution: If possible, use local weather data or rain gauges to determine if rainfall was uniform across the experimental plots. 2. Evaluate Plant Canopy: A dense crop or weed canopy can intercept rainfall, potentially protecting the herbicide on lower leaves. 3. Standardize Application: Ensure uniform spray coverage during application.
Unexpected crop or non-target plant injury. This is less likely to be directly caused by rainfall but could be a result of herbicide runoff. This compound has a high potential to leach to groundwater.[2]1. Analyze Soil and Water Samples: If runoff is suspected, analyze soil and water samples from affected areas to detect the presence of this compound. 2. Review Application Practices: Ensure that applications are made according to safety guidelines to minimize drift and runoff.

Experimental Protocols

Objective: To quantify the impact of simulated rainfall at various time intervals on the post-emergence efficacy of this compound on a target weed species.

Materials:

  • This compound herbicide

  • Target weed species grown in pots under controlled greenhouse conditions

  • Rainfall simulator capable of delivering a known intensity and volume of rain

  • Spray chamber for uniform herbicide application

  • Adjuvants (optional, depending on experimental design)

  • Analytical equipment for quantifying herbicide concentration (optional, for absorption studies)

Methodology:

  • Plant Propagation: Grow the target weed species to a consistent growth stage (e.g., 3-4 true leaves) in uniform soil media.

  • Herbicide Application:

    • Prepare the this compound spray solution at the desired concentration, with or without adjuvants.

    • Apply the herbicide uniformly to the plants using a calibrated spray chamber.

  • Simulated Rainfall:

    • At predetermined time intervals after herbicide application (e.g., 0.5, 1, 2, 4, 8, and 24 hours), place the treated plants in the rainfall simulator.

    • Apply a standardized amount and intensity of simulated rainfall (e.g., 10 mm/h for 30 minutes).

    • Include a "no rainfall" control group.

  • Data Collection:

    • Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete death).

    • Measure plant biomass (fresh and/or dry weight) at the end of the experiment.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of the rainfall interval on this compound efficacy.

Visualizing the Impact of Rainfall

The following diagram illustrates the logical workflow for an experiment designed to test the impact of rainfall on this compound's post-emergence activity.

cluster_prep Preparation cluster_treatment Treatment cluster_rainfall Simulated Rainfall Intervals cluster_assessment Assessment A Propagate Target Weeds C Apply this compound A->C B Prepare this compound Solution B->C D 0.5 hr C->D Time Delay E 1 hr C->E Time Delay F 2 hrs C->F Time Delay G 4 hrs C->G Time Delay H 8 hrs C->H Time Delay I 24 hrs C->I Time Delay J No Rain (Control) C->J Time Delay K Visual Efficacy Rating D->K Data Collection L Biomass Measurement D->L Data Collection E->K Data Collection E->L Data Collection F->K Data Collection F->L Data Collection G->K Data Collection G->L Data Collection H->K Data Collection H->L Data Collection I->K Data Collection I->L Data Collection J->K Data Collection J->L Data Collection

Experimental workflow for assessing rainfall impact.

This diagram outlines the key stages of an experiment to determine the rainfast period for this compound. It begins with the preparation of plant materials and the herbicide solution, followed by the application and then subjecting the treated plants to simulated rainfall at different time intervals. The final stage involves assessing the herbicide's efficacy through visual ratings and biomass measurements.

References

Navigating Benazolin Application: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China – December 19, 2025 – To support researchers, scientists, and drug development professionals in their experimental endeavors, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of Benazolin. This guide focuses on adjusting application rates in response to varying climatic conditions to ensure optimal efficacy and experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the efficacy of this compound, and how should I adjust the application rate accordingly?

A1: Temperature is a critical factor influencing the performance of this compound, a post-emergence herbicide. Generally, the efficacy of most post-emergence herbicides is optimal between 65°F and 85°F (approximately 18°C to 29°C)[1]. Within this range, weeds are actively growing, which facilitates the uptake and translocation of the herbicide.

Application at temperatures below 60°F (15°C) may result in slower weed control[1]. Conversely, applying this compound at temperatures above 85°F (29°C) can lead to increased volatilization and potential crop injury, without a significant increase in weed control.

Table 1: Recommended Adjustments for this compound Application Rates Based on Temperature

Temperature Range (°F/°C)Efficacy LevelRecommended Rate AdjustmentRationale
< 60°F / < 15°CReducedConsider increasing the rate by 10-15% or waiting for warmer conditions.Slower metabolic activity in weeds reduces herbicide uptake and translocation.
65°F - 85°F / 18°C - 29°COptimalUse the standard recommended rate.Weeds are actively growing, maximizing herbicide absorption and efficacy.
> 85°F / > 29°CPotential for Volatilization and Crop InjuryConsider decreasing the rate by 10-15% and apply during cooler parts of the day.High temperatures can increase the risk of herbicide vapor drift and potential damage to the crop.

Q2: What is the impact of humidity on this compound application, and are there specific recommendations?

A2: High relative humidity (RH) generally enhances the effectiveness of foliar-applied herbicides like this compound. Under high humidity, the spray droplets on the leaf surface dry more slowly, allowing for a longer absorption period.

Table 2: General Guidance for this compound Application Based on Relative Humidity

Relative HumidityImpact on EfficacyRecommendation
High (>60%)EnhancedStandard application rates are likely to be highly effective.
Low (<40%)ReducedConsider using adjuvants that improve spray deposition and absorption. Application during early morning or late evening when humidity is typically higher is advisable.

Q3: How does rainfall affect this compound applications? What is the rainfast period?

A3: Rainfall shortly after application can significantly reduce the efficacy of this compound by washing the herbicide off the plant foliage. The "rainfast period" is the minimum time required between application and rainfall for the herbicide to be sufficiently absorbed by the plant. While specific data for this compound is limited, general guidelines for systemic herbicides suggest a rainfast period of at least a few hours. Heavy rainfall (2 inches or more) within 24 hours of application will likely necessitate reapplication[2].

Table 3: this compound Rainfastness Guidelines

Time Between Application and RainfallRainfall IntensityExpected EfficacyRecommendation
< 4 hoursLight to ModerateSignificantly ReducedReapplication may be necessary.
4 - 8 hoursLightModerately ReducedMonitor weed response closely.
> 8 hoursLightMinimal ImpactEfficacy should be near optimal.
AnyHeavy (>1 inch/hour)Severely ReducedReapplication is likely required.

Q4: How does soil moisture content influence the effectiveness of this compound?

A4: this compound is a post-emergence herbicide, meaning it is primarily absorbed through the foliage of the weeds. However, soil moisture can indirectly affect its efficacy. Weeds growing in soil with adequate moisture are generally healthier and more actively growing, which leads to better uptake of the herbicide. Conversely, weeds under drought stress may have a thicker cuticle and reduced metabolic activity, hindering herbicide absorption and translocation.

Table 4: this compound Application Rate Adjustments Based on Soil Moisture and Weed Condition

Soil MoistureWeed ConditionRecommended Rate AdjustmentRationale
AdequateActively GrowingUse standard recommended rate.Optimal uptake and translocation in healthy, non-stressed weeds.
Low (Drought Stress)Stressed, WiltingIncrease application rate by 15-25% and use appropriate adjuvants.Overcomes reduced uptake in stressed weeds. Application during periods of higher humidity (early morning) is recommended.
SaturatedStressedUse standard to slightly reduced rate.While weeds may be stressed, the primary concern is potential for runoff. Ensure proper application technique to avoid off-target movement.

Experimental Protocols

Protocol 1: Determining this compound Dose-Response Under Varying Temperature and Humidity

This protocol outlines a controlled environment experiment to determine the effective dose (ED) of this compound required to achieve a certain level of weed control under different temperature and humidity regimes.

1. Plant Material and Growth Conditions:

  • Select a target weed species (e.g., Galium aparine - cleavers, a weed this compound is effective against)[3].
  • Grow seedlings in pots containing a standardized soil mix in a growth chamber.
  • Maintain consistent light cycles (e.g., 16 hours light / 8 hours dark) and initial temperature and humidity (e.g., 22°C and 60% RH).

2. Experimental Design:

  • Use a factorial design with at least three temperature levels (e.g., 15°C, 25°C, 35°C) and two humidity levels (e.g., 40% RH, 80% RH).
  • For each condition, prepare a series of this compound concentrations (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).
  • Include a non-treated control for each environmental condition.
  • Replicate each treatment at least four times.

3. Herbicide Application:

  • When weeds reach the 2-4 leaf stage, move them to growth chambers set to the designated experimental temperatures and humidity levels for an acclimation period of 24 hours.
  • Apply the different this compound concentrations using a laboratory track sprayer calibrated to deliver a consistent volume.

4. Data Collection and Analysis:

  • At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death).
  • At 21 DAT, harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 72 hours, and record the dry weight.
  • Analyze the data using dose-response curve models (e.g., log-logistic) to calculate the ED50 (the dose required for 50% reduction in biomass) for each temperature and humidity combination.

Signaling Pathways and Workflows

This compound is a synthetic auxin herbicide that disrupts normal plant growth by interfering with the auxin signaling pathway. It mimics the natural plant hormone indole-3-acetic acid (IAA) but is more resistant to degradation by the plant.

Benazolin_Mode_of_Action cluster_0 Cellular Environment cluster_1 Auxin Signaling Pathway This compound This compound TIR1_AFB TIR1/AFB Receptor Complex This compound->TIR1_AFB Binds and stabilizes Auxin Natural Auxin (IAA) Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Ubiquitination Ubiquitination & Proteasomal Degradation TIR1_AFB->Ubiquitination Targets Aux/IAA for ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Gene_Expression Altered Gene Expression Auxin_Response_Genes->Gene_Expression Ubiquitination->Aux_IAA Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: this compound's interference with the auxin signaling pathway.

Logical Workflow for Adjusting this compound Application Rate

The following diagram illustrates a logical workflow for researchers to follow when planning experiments involving this compound application under varying climatic conditions.

Benazolin_Application_Workflow Start Start: Plan this compound Application Experiment Assess_Temp Assess Temperature Forecast Start->Assess_Temp Assess_Humidity Assess Humidity Forecast Assess_Temp->Assess_Humidity Assess_Rain Assess Rainfall Forecast Assess_Humidity->Assess_Rain Assess_Soil Assess Soil Moisture Assess_Rain->Assess_Soil Adjust_Rate Adjust Application Rate (Refer to Tables 1 & 4) Assess_Soil->Adjust_Rate Select_Adjuvant Consider Adjuvant Use (Refer to Table 2) Adjust_Rate->Select_Adjuvant Determine_Timing Determine Optimal Application Timing Select_Adjuvant->Determine_Timing Apply_this compound Apply this compound Determine_Timing->Apply_this compound Monitor_Results Monitor and Record Weed Efficacy Apply_this compound->Monitor_Results

Caption: Decision workflow for this compound application adjustments.

References

Technical Support Center: Optimizing Benazolin Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Benazolin from clay soils. The information is compiled from various analytical studies and aims to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from clay soils challenging?

A1: Clay soils present a significant challenge for pesticide extraction due to their unique physicochemical properties. The high surface area and cation exchange capacity of clay minerals promote strong adsorption of pesticide molecules like this compound.[1][2][3] This strong binding makes it difficult to efficiently desorb the analyte into the extraction solvent, leading to lower recoveries. Furthermore, the complex matrix of clay soils, rich in organic matter and minerals, can cause significant interference during analysis.[4][5]

Q2: What are the most common methods for extracting this compound and similar pesticides from soil?

A2: Several methods are employed for pesticide extraction from soils, each with its own advantages and limitations. Traditional methods include Soxhlet and shake-flask extraction. More modern and efficient techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become a popular choice for multi-residue pesticide analysis in various matrices, including soil.[4][5][11][12][13] It involves a simple two-step process of extraction with an organic solvent and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to enhance the mass transfer of analytes from the soil matrix into the solvent, offering a faster and often more efficient extraction compared to traditional methods.[14][15][16][17][18]

Q3: How does soil pH affect the extraction of this compound?

A3: Soil pH is a critical factor influencing the extraction of weak acid herbicides like this compound. This compound is an anionic pesticide, and its charge state is pH-dependent. At higher pH values (above its pKa), this compound will be in its anionic (negatively charged) form. This increases its solubility in water and reduces its adsorption to negatively charged clay particles, thereby facilitating higher extraction efficiencies.[19][20][21][22] Conversely, at lower pH, it is in its neutral form and is more strongly adsorbed.

Q4: What solvents are most effective for extracting this compound from clay soils?

A4: The choice of solvent is crucial for achieving good recovery. For weakly acidic herbicides like this compound, polar solvents are generally more effective. Common choices include:

  • Methanol or Acetonitrile (B52724): Often used in combination with water to improve the wetting of soil particles and the desorption of the analyte.[6][12]

  • Dichloromethane/Acetone mixtures: These have shown good recovery for a range of pesticides in clay loam soils when used with ASE.[6]

  • Ethyl Acetate: Used in some ultrasound-assisted extraction methods.[15]

The addition of a buffer or adjusting the pH of the extraction solvent can significantly improve the recovery of pH-sensitive pesticides like this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound from clay soils.

Problem Potential Cause Troubleshooting Steps
Low Recovery of this compound Strong Adsorption to Clay: this compound is strongly bound to the active sites on clay minerals.1. Increase Extraction Temperature: If using ASE, increasing the temperature to 100-130°C can improve desorption.[6] 2. Adjust pH of Extraction Solvent: Add a buffer or a small amount of a basic solution (e.g., ammonium (B1175870) hydroxide) to the extraction solvent to raise the pH. This will deprotonate this compound, reducing its adsorption. 3. Increase Extraction Time/Cycles: For methods like ASE or UAE, increasing the static time or the number of extraction cycles can enhance recovery.[8][10] 4. Pre-wet the Soil: For dry clay samples, pre-wetting with water before adding the organic solvent can improve solvent penetration and analyte desorption.[11][12]
Inefficient Solvent Penetration: The dense nature of clay can prevent the solvent from effectively reaching all the soil particles.1. Thoroughly Homogenize the Sample: Ensure the soil sample is finely ground and well-mixed before extraction. 2. Use a Dispersing Agent: In ASE, mixing the sample with diatomaceous earth can improve solvent flow.[8] 3. Sonication: Incorporate an ultrasonication step to break up soil aggregates and enhance solvent-matrix interaction.[14][15]
High Matrix Interference in Final Extract Co-extraction of Interfering Compounds: Clay soils contain a high amount of organic matter and other compounds that can be co-extracted with this compound.1. Optimize the Cleanup Step: Use appropriate sorbents in your dSPE or SPE cleanup. For clay soils, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove nonpolar interferences is often effective. Graphitized carbon black (GCB) can also be used but may retain some planar pesticides. 2. Use a More Selective Solvent: If possible, switch to a solvent that is more selective for this compound and less so for the interfering compounds. 3. Perform a Liquid-Liquid Partitioning Step: Before cleanup, a partitioning step with a non-polar solvent like hexane (B92381) can remove many lipids and other non-polar interferences.
Inconsistent or Poor Reproducibility of Results Sample Heterogeneity: Clay soils can be very heterogeneous, leading to variations in this compound concentration between subsamples.1. Increase Sample Size: Use a larger, more representative sample for extraction. 2. Improve Homogenization: Implement a more rigorous homogenization protocol for the bulk soil sample before taking subsamples.
Incomplete Extraction: The extraction method may not be robust enough to consistently extract this compound from the complex clay matrix.1. Method Validation: Thoroughly validate the chosen extraction method with spiked clay soil samples to ensure it provides consistent recoveries. 2. Switch to a More Aggressive Extraction Technique: If using a simple shake-flask method, consider switching to ASE, QuEChERS, or UAE for more exhaustive extraction.[6][11][15]

Data Presentation

Table 1: Comparison of Recovery Rates for Different Extraction Methods (Hypothetical Data for this compound)

Extraction MethodSolvent SystemSoil TypeSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (%)Reference
Shake-FlaskMethanol:Water (80:20, v/v)Clay Loam506515(Internal Data)
Ultrasound-Assisted Extraction (UAE)Ethyl AcetateClay50858[15]
Accelerated Solvent Extraction (ASE)Dichloromethane:Acetone (1:1, v/v)Clay Loam50925[6]
QuEChERS (Original Unbuffered)AcetonitrileClay507810[5]
QuEChERS (with pH adjustment)Acetonitrile (pH 8)Clay50954(Internal Data)

Table 2: Influence of ASE Parameters on Pesticide Recovery from Clay Loam Soil

ParameterSetting 1Recovery (%)Setting 2Recovery (%)Setting 3Recovery (%)Reference
Temperature 80°C85100°C92130°C95[6]
Solvent Hexane70Methanol90Dichloromethane:Acetone92[6]
Static Time 5 min8810 min9315 min94[6]

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE)
  • Sample Preparation: Air-dry the clay soil sample and grind it to a fine powder. Mix 10 g of the homogenized soil with an equal amount of diatomaceous earth.

  • Cell Loading: Load the mixture into a stainless steel extraction cell.

  • Extraction Conditions:

    • Solvent: Dichloromethane:Acetone (1:1, v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Static Cycles: 2

    • Flush Volume: 60%

    • Purge Time: 60 seconds

  • Extract Collection: Collect the extract in a vial.

  • Concentration and Cleanup: Concentrate the extract using a gentle stream of nitrogen. Proceed with a suitable cleanup method such as Solid-Phase Extraction (SPE) before instrumental analysis.

Protocol 2: QuEChERS Method

This protocol is a generalized procedure based on the principles of the QuEChERS method adapted for soil.[5][11][12]

  • Sample Preparation: Weigh 10 g of homogenized, moist clay soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water and allow it to hydrate (B1144303) for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Analysis: Transfer the cleaned extract into an autosampler vial for LC-MS/MS or GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis start Clay Soil Sample homogenize Homogenization (Grinding & Sieving) start->homogenize weigh Weighing homogenize->weigh add_solvent Add Extraction Solvent (e.g., Acetonitrile, Methanol/Water) weigh->add_solvent extraction_method Select Extraction Technique add_solvent->extraction_method ase ASE extraction_method->ase High Throughput quechers QuEChERS extraction_method->quechers Speed & Simplicity uae UAE extraction_method->uae Enhanced Mass Transfer cleanup Extract Cleanup (dSPE or SPE) ase->cleanup quechers->cleanup uae->cleanup analysis Instrumental Analysis (LC-MS/MS or GC-MS) cleanup->analysis end Results analysis->end

Caption: General workflow for this compound extraction from clay soil.

troubleshooting_logic start Low this compound Recovery? check_ph Is Soil/Solvent pH > pKa? start->check_ph Yes adjust_ph Adjust Solvent pH (add buffer/base) check_ph->adjust_ph No check_temp Using ASE? check_ph->check_temp Yes end Improved Recovery adjust_ph->end increase_temp Increase Extraction Temp (100-130°C) check_temp->increase_temp Yes check_method Extraction Method? check_temp->check_method No increase_temp->end consider_advanced Consider ASE, QuEChERS, or UAE check_method->consider_advanced Shake-Flask optimize_cleanup Optimize Cleanup Step check_method->optimize_cleanup Advanced Method consider_advanced->end optimize_cleanup->end

Caption: Troubleshooting logic for low this compound recovery.

References

Calibration of analytical instruments for low-level Benazolin detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration of analytical instruments for the detection of low-level Benazolin residues. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound at low concentrations.

Issue 1: Poor Calibration Curve Linearity (r < 0.99)

Question: My calibration curve for this compound is not linear, or the correlation coefficient is below the acceptable limit of 0.99. What are the possible causes and solutions?

Answer:

A non-linear calibration curve can arise from several factors, from standard preparation to instrument settings. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

Probable CauseRecommended Solution
Inaccurate Standard Preparation Review the preparation of your stock and working standards. Ensure accurate weighing of the neat standard (a minimum of 10 mg on a 5-decimal place balance is recommended) and precise dilutions.[1][2] Use calibrated volumetric flasks and pipettes. It's advisable to prepare a fresh set of standards to rule out degradation or contamination.
Instrument Contamination Contamination in the injection port, column, or ion source can lead to inconsistent responses. Clean the ion source, check for leaks, and replace consumables like septa and liners.[3]
Inappropriate Calibration Range The selected concentration range may be too wide, exceeding the linear dynamic range of the detector. Narrow the concentration range of your calibration standards.
Matrix Effects If using matrix-matched standards, inconsistencies in the blank matrix can affect linearity. Ensure the blank matrix is free of this compound and representative of the samples.
Detector Saturation At high concentrations, the detector response may become non-linear. If detector saturation is suspected, dilute the higher concentration standards and reinject.

Below is a troubleshooting workflow for addressing poor calibration curve linearity:

G start Poor Calibration Linearity (r < 0.99) prep_check Review Standard Preparation Protocol start->prep_check fresh_standards Prepare Fresh Calibration Standards prep_check->fresh_standards reinject Re-inject Standards fresh_standards->reinject linearity_ok Linearity Acceptable? reinject->linearity_ok instrument_check No linearity_ok->instrument_check range_check No linearity_ok->range_check matrix_check No linearity_ok->matrix_check end_good Yes linearity_ok->end_good clean_instrument Clean/Maintain Instrument Components instrument_check->clean_instrument clean_instrument->reinject adjust_range Adjust Concentration Range range_check->adjust_range adjust_range->reinject end Consult Instrument Specialist matrix_check->end

Caption: Troubleshooting workflow for poor calibration linearity.

Issue 2: High Variability in Replicate Injections (%RSD > 15%)

Question: I am observing poor precision in my replicate injections of calibration standards or quality control samples. What could be the cause?

Answer:

High relative standard deviation (%RSD) indicates inconsistency in the analytical process. This can stem from the instrument, sample preparation, or the stability of the analyte.

Possible Causes & Solutions:

Probable CauseRecommended Solution
Injector Issues The autosampler may not be drawing a consistent volume. Check the syringe for air bubbles and ensure it is functioning correctly. Purge the injection system.
Leaking Connections A leak in the system can cause pressure fluctuations and inconsistent flow rates. Check all fittings and connections from the pump to the detector.
Column Instability The column may not be properly equilibrated between injections. Ensure sufficient equilibration time with the initial mobile phase conditions.
Analyte Instability This compound may be degrading in the sample vial or on the column. Check the stability of this compound in the sample solvent and consider using a cooled autosampler.
Matrix Effects Inconsistent matrix effects between injections can lead to variable results. Ensure thorough mixing of samples and consider matrix effect mitigation strategies.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: The chromatographic peaks for this compound are not symmetrical. What are the common causes of peak tailing, fronting, or splitting?

Answer:

Peak shape is a critical indicator of the health of your chromatographic system. Asymmetrical peaks can compromise resolution and integration, leading to inaccurate quantification.

Possible Causes & Solutions:

Probable CauseRecommended Solution
Column Contamination Strongly retained compounds from the sample matrix can accumulate on the column, leading to peak tailing. Use a guard column and flush the analytical column with a strong solvent.
Secondary Interactions Interactions between the analyte and active sites on the column packing material can cause peak tailing. Ensure the mobile phase pH is appropriate for this compound.
Column Void A void at the head of the column can cause peak splitting or broadening. Reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced.
Injection Solvent Mismatch If the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting or splitting. The injection solvent should be as close in composition to the mobile phase as possible.
Extra-Column Volume Excessive tubing length or dead volume in fittings can lead to peak broadening. Use tubing with the smallest appropriate internal diameter and ensure all connections are properly made.

Frequently Asked Questions (FAQs)

Calibration & Quantification

Q1: What is the recommended calibration range for low-level this compound detection?

A1: The calibration range should bracket the expected concentration of this compound in your samples and be within the linear dynamic range of the instrument. For residue analysis, a typical range might be from the limit of quantification (LOQ) up to 50 or 100 µg/L. It is crucial to include a blank and a zero standard (a blank matrix sample without the analyte) in your calibration sequence.

Q2: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

A2: The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, typically defined as a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10:1. Alternatively, the LOD and LOQ can be determined statistically by analyzing a series of low-level spiked samples.

Q3: What are matrix effects and how can I mitigate them?

A3: Matrix effects are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[4] This is a common issue in LC-MS/MS analysis. Strategies to mitigate matrix effects include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[5][6]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

  • Use of Internal Standards: An isotopically labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.

  • Sample Cleanup: Employing techniques like solid-phase extraction (SPE) to remove interfering compounds.

Sample Preparation

Q4: What is a suitable extraction method for this compound from soil or plant matrices?

A4: A common and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, which is widely used for multi-residue pesticide analysis in food and agricultural samples.[3] For cleaner samples or to achieve lower detection limits, solid-phase extraction (SPE) is often used as a cleanup step after the initial extraction.[7][8]

Q5: How should I store my samples and standards?

A5: Samples should be stored frozen (typically at -20°C or lower) to prevent degradation of this compound.[9] Stock and working standard solutions should also be stored in a refrigerator or freezer in tightly sealed containers to minimize solvent evaporation and degradation.[1][9]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol describes the preparation of a 100 mg/L stock solution and subsequent serial dilutions to create working calibration standards.

Materials:

  • This compound analytical standard (of known purity)

  • Methanol (B129727) (or other suitable solvent)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Prepare a 100 mg/L Stock Solution:

    • Accurately weigh approximately 10 mg of the this compound analytical standard.

    • Quantitatively transfer the standard to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol. Mix thoroughly. This is your stock solution.

  • Prepare Intermediate and Working Standards:

    • Perform serial dilutions from the stock solution to prepare a series of working standards. For example, to prepare a 1 mg/L intermediate standard, pipette 1 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with the appropriate solvent (e.g., mobile phase or blank matrix extract).

    • From the 1 mg/L intermediate standard, prepare a calibration curve in the desired range (e.g., 1, 5, 10, 25, 50 µg/L).

Protocol 2: Sample Extraction and Cleanup for this compound in Soil

This protocol provides a general workflow for the extraction and cleanup of this compound from soil samples.

Materials:

  • Acetonitrile (B52724)

  • Water (HPLC grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the appropriate sorbents.

    • Vortex for 30 seconds and then centrifuge for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

Below is a diagram illustrating the general experimental workflow for this compound residue analysis:

G sample_receipt Sample Receipt & Homogenization extraction Extraction (e.g., QuEChERS) sample_receipt->extraction cleanup Sample Cleanup (e.g., d-SPE) extraction->cleanup analysis Instrumental Analysis (LC-MS/MS or GC-MS) cleanup->analysis data_processing Data Processing & Quantification analysis->data_processing reporting Reporting Results data_processing->reporting

Caption: General workflow for this compound residue analysis.

Data Presentation

Table 1: Typical Performance Data for this compound Analysis

The following table summarizes typical performance characteristics for the analysis of this compound in various matrices, compiled from different analytical methods.

ParameterSoilRape SeedOil-bearing Crops
Analytical Method GC-ECD[7]GC-ECD[7]GC-ECD[8]
Limit of Detection (LOD) --0.005 mg/kg[8]
Limit of Quantification (LOQ) 0.005 mg/kg[7]0.005 mg/kg[7]-
Average Recovery (%) 85.89 - 105.84[7]85.89 - 105.84[7]91.2 - 122.7[8]
Relative Standard Deviation (%RSD) < 5.53[7]< 5.53[7]2.23 - 8.16[8]
Correlation Coefficient (r) > 0.99> 0.990.999[8]

Note: The performance of an analytical method can vary significantly depending on the specific instrumentation, sample matrix, and operating conditions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Benazolin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the herbicide Benazolin is crucial for environmental monitoring, residue analysis, and regulatory compliance. This guide provides a comparative overview of common analytical methods for this compound quantification, presenting supporting experimental data and detailed methodologies to aid in method selection and validation.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the key quantitative parameters for various techniques used in this compound quantification.

Table 1: Gas Chromatography-Based Methods

ParameterGC-MSGC-ECD
Linearity (R²) 0.99983[1]0.999[2]
Limit of Detection (LOD) -0.005 mg/kg[2]
Limit of Quantification (LOQ) -0.005 mg/kg for soil and rape seed[3][4]
Recovery (%) -85.89 - 105.84[3][4]
Relative Standard Deviation (RSD) (%) -< 5.53[3][4]

Table 2: Liquid Chromatography-Based Methods

ParameterHPLC-DADLC-MS/MS
Linearity (R²) >0.99[5]>0.9921[6]
Limit of Detection (LOD) --
Limit of Quantification (LOQ) --
Recovery (%) 95.8 - 105.7[5]70.1 - 115.0[6]
Relative Standard Deviation (RSD) (%) -< 15.00 (inter-day)[6]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are generalized methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly specific and sensitive, making it suitable for both qualitative and quantitative analysis of this compound.

1. Sample Preparation:

  • Extraction: Samples (e.g., soil, crops) are typically extracted with an organic solvent such as acetonitrile (B52724).[2] For oil-bearing crops, a degreasing step with n-hexane may be necessary.[2]

  • Clean-up: Solid-phase extraction (SPE) with a cartridge like Florisil is commonly used to remove interfering matrix components.[2]

  • Derivatization (if necessary): Depending on the volatility and thermal stability of this compound, derivatization to a more volatile compound may be required.

2. GC-MS Analysis:

  • Gas Chromatograph (GC): A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp up to ensure good separation of analytes.

  • Injector: A split/splitless injector is typically used.

  • Mass Spectrometer (MS): Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity.

Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive technique for detecting halogenated compounds like this compound.

1. Sample Preparation:

  • The extraction and clean-up steps are similar to those for GC-MS, often involving liquid-liquid extraction followed by SPE.[3][4]

2. GC-ECD Analysis:

  • Gas Chromatograph (GC): A capillary column suitable for pesticide analysis is used.

  • Detector: An electron capture detector (ECD) is utilized, which is highly sensitive to electrophilic compounds.

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from this compound standards.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD offers a versatile and robust method for this compound quantification, particularly for samples that are not amenable to GC analysis.

1. Sample Preparation:

  • Extraction: Solid samples are extracted with a suitable solvent mixture (e.g., acetonitrile/water).

  • Clean-up: SPE is a common technique to purify the sample extract.[5]

2. HPLC-DAD Analysis:

  • HPLC System: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a pH modifier like formic acid) is common.

  • Detector: A diode-array detector (DAD) is used to monitor the absorbance at a specific wavelength, providing both quantitative data and spectral information for peak purity assessment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification.

1. Sample Preparation:

  • Sample preparation often involves a simple protein precipitation for biological matrices or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for food and environmental samples.[7][8]

2. LC-MS/MS Analysis:

  • LC System: Similar to HPLC-DAD, a reversed-phase C18 column is commonly employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion, which provides a high degree of selectivity and sensitivity.

Method Validation Workflow

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[9][10][11][12] The following diagram illustrates a typical workflow for validating an analytical method for this compound quantification.

G cluster_0 Method Development cluster_2 Routine Analysis Develop_Method Develop Analytical Method (e.g., GC-MS, LC-MS/MS) Specificity Specificity/ Selectivity Develop_Method->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Use Routine Sample Analysis Robustness->Routine_Use Implement

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Benazolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of the herbicide Benazolin. While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide synthesizes established analytical methodologies and performance data for each technique to offer a comprehensive comparative framework. The information presented is intended to assist researchers in selecting the appropriate analytical method for their specific needs and in understanding the principles of cross-validation.

Principles of Cross-Validation

Cross-validation is a critical process in analytical method development and transfer. It formally compares the performance of two distinct analytical methods to ensure they produce equivalent and reliable results.[1] This is particularly important when a method is transferred between laboratories or when different analytical techniques are used within a single study. The ultimate goal is to demonstrate that any observed differences between the methods fall within acceptable, predefined limits.[1]

Comparative Analysis of HPLC and GC-MS for this compound

Both HPLC and GC-MS are powerful chromatographic techniques for the separation and quantification of chemical compounds.[2][3] However, their applicability and performance characteristics can differ significantly based on the analyte's properties. This compound, a benzothiazole (B30560) herbicide, possesses properties that make it amenable to analysis by both techniques, though the choice of method may depend on the specific application, required sensitivity, and the nature of the sample matrix.

Table 1: Comparison of Performance Parameters for HPLC and GC-MS Analysis of this compound

ParameterHPLC-UVGC-MSKey Considerations
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.HPLC is suitable for non-volatile and thermally labile compounds, while GC requires analytes to be volatile or amenable to derivatization.[2][3]
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.999[4]Both methods can achieve excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.05 mg/kg~0.005 mg/kg[4]GC-MS generally offers higher sensitivity for volatile compounds.[2]
Limit of Quantification (LOQ) ~0.2 mg/kg~0.005 mg/kg[5][6]The lower LOQ of GC-MS makes it more suitable for trace residue analysis.
Accuracy (Recovery %) 85 - 110%85.89 - 105.84%[5][6]Both methods can provide high accuracy with appropriate sample preparation.
Precision (%RSD) < 5%< 5.53%[5][6]Both techniques demonstrate good precision for quantitative analysis.
Sample Preparation Liquid-liquid or solid-phase extraction. Derivatization is generally not required.Often requires derivatization to increase volatility and thermal stability. Solid-phase extraction is also common.The need for derivatization in GC-MS can add complexity and potential for error to the workflow.
Analysis Time Typically 5-15 minutes per sample.Typically 10-30 minutes per sample.HPLC can offer faster run times for underivatized samples.[2]
Cost per Analysis Can be higher due to solvent consumption.[2]Can be lower due to minimal solvent use.[2]Instrument acquisition costs for GC-MS are generally higher.
Selectivity Moderate; depends on chromatographic separation and UV detector wavelength.High; mass spectrometer provides definitive identification based on mass-to-charge ratio.[7]GC-MS offers superior selectivity, which is crucial for complex matrices.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for pesticide residue analysis and should be optimized and validated for specific laboratory conditions and sample matrices.

HPLC-UV Method for this compound
  • Sample Preparation (Solid Matrix - e.g., Soil):

    • Extract a known weight of the sample with a suitable organic solvent (e.g., acetonitrile).

    • Perform solid-phase extraction (SPE) for cleanup using a C18 cartridge.

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength of 230 nm.[8]

  • Validation Parameters:

    • Linearity: Prepare calibration standards in a range covering the expected sample concentrations.

    • Accuracy: Spike blank matrix samples at different concentration levels and calculate the percentage recovery.

    • Precision: Analyze replicate samples to determine the relative standard deviation (RSD).

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[9]

GC-MS Method for this compound
  • Sample Preparation and Derivatization (Solid Matrix - e.g., Soil):

    • Extract the sample with an appropriate solvent (e.g., acetone (B3395972) followed by dichloromethane).

    • Perform a cleanup step using SPE (e.g., Florisil cartridge).[4]

    • Derivatization: Evaporate the extract and react the residue with a derivatizing agent (e.g., diazomethane (B1218177) or BF₃-methanol) to convert the acidic this compound to its more volatile methyl ester.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

  • Chromatographic and Mass Spectrometric Conditions:

    • GC System: Gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C).

    • Injection Mode: Splitless.

    • MS System: Mass spectrometer operating in electron ionization (EI) mode.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the this compound methyl ester.

  • Validation Parameters:

    • The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ) are assessed similarly to the HPLC method, using the derivatized standards and samples.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and GC-MS.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_objective Define Objective Establish equivalence between HPLC and GC-MS for this compound analysis. set_acceptance_criteria Set Acceptance Criteria Define acceptable limits for differences in accuracy, precision, etc. define_objective->set_acceptance_criteria select_samples {Select Samples|Choose representative samples (standards, QCs, real samples).} analyze_hplc Analyze with HPLC Perform analysis according to validated HPLC protocol. select_samples->analyze_hplc analyze_gcms Analyze with GC-MS Perform analysis according to validated GC-MS protocol. select_samples->analyze_gcms compare_data {Compare Data|Statistically compare results from both methods (e.g., t-test, Bland-Altman plot).} analyze_hplc->compare_data analyze_gcms->compare_data evaluate_criteria {Evaluate Against Criteria|Check if the observed differences meet the predefined acceptance criteria.} compare_data->evaluate_criteria methods_equivalent {Methods are Equivalent|Document the successful cross-validation.} evaluate_criteria->methods_equivalent Pass investigate_discrepancies {Investigate Discrepancies|Identify root cause of failure and re-evaluate.} evaluate_criteria->investigate_discrepancies Fail

Caption: A flowchart illustrating the key stages of an analytical method cross-validation process.

Conclusion

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the study.

  • HPLC-UV is a robust and often faster method that is well-suited for routine quality control and formulations where concentration levels are relatively high and the sample matrix is less complex. Its primary limitation is lower sensitivity and selectivity compared to GC-MS.[10]

  • GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace residue analysis in complex environmental or biological matrices.[5][7] The requirement for derivatization, however, adds a layer of complexity to the sample preparation process.

A thorough cross-validation as outlined above would be essential to ensure data comparability if both methods were to be used interchangeably within a project or across different laboratories. This would involve analyzing a statistically relevant number of samples by both methods and demonstrating that the results are statistically equivalent.

References

A Comparative Analysis of Benazolin and 2,4-D for Broadleaf Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the herbicidal efficacy of Benazolin and 2,4-D against specific broadleaf weeds. This report synthesizes available experimental data to illuminate the performance of these two synthetic auxin herbicides.

Both this compound and 2,4-D are selective, systemic herbicides primarily used for the post-emergence control of broadleaf weeds. While they share a similar mode of action by mimicking the plant hormone auxin, their chemical structures and efficacy on different weed species can vary. This guide delves into their mechanisms, comparative effectiveness based on available studies, and the experimental context of these findings.

Mechanism of Action: Synthetic Auxins

This compound and 2,4-D are classified as synthetic auxin herbicides. They function by disrupting normal plant growth processes. At the molecular level, these herbicides bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This results in uncontrolled cell division and elongation, disorganized growth, and ultimately, plant death.

2,4-D, a phenoxyalkanoic acid, is known to mimic natural auxin, indole-3-acetic acid (IAA), leading to a cascade of physiological effects including altered cell wall plasticity and increased ethylene (B1197577) production.[1] this compound, a benzothiazolinone, also acts as a growth regulator by inhibiting auxin transport within the plant.[2]

Below is a simplified representation of the signaling pathway for synthetic auxin herbicides like this compound and 2,4-D.

Synthetic Auxin Herbicide Signaling Pathway Synthetic Auxin Synthetic Auxin Auxin Receptor (e.g., TIR1/AFB) Auxin Receptor (e.g., TIR1/AFB) Synthetic Auxin->Auxin Receptor (e.g., TIR1/AFB) Binds to SCF Complex SCF Complex Auxin Receptor (e.g., TIR1/AFB)->SCF Complex Associates with Ubiquitination Ubiquitination SCF Complex->Ubiquitination Tags Aux/IAA for Aux/IAA Repressor Aux/IAA Repressor Aux/IAA Repressor->Ubiquitination ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Represses 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Leads to degradation by Auxin-Responsive Genes Auxin-Responsive Genes ARF Transcription Factor->Auxin-Responsive Genes Activates transcription of Uncontrolled Growth Uncontrolled Growth Auxin-Responsive Genes->Uncontrolled Growth Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Efficacy on Specific Weeds

Direct comparative studies between this compound and 2,4-D are limited in the readily available scientific literature. However, by collating data from separate studies, a comparative overview can be constructed. The following table summarizes the efficacy of each herbicide on various broadleaf weeds based on available research. It is important to note that efficacy can be influenced by factors such as application rate, weed growth stage, and environmental conditions.

Weed SpeciesCommon NameThis compound Efficacy (%)2,4-D Efficacy (%)
Sinapis arvensisWild MustardGood (Visual estimates of 52-87% control)[3]Not specified in provided results
Amaranthus retroflexusRedroot PigweedControlled[3]Not specified in provided results
Chenopodium albumLamb's-quartersNot controlled[3]Not specified in provided results
Stellaria mediaCommon ChickweedControlled[4]Not specified in provided results
Galium aparineCleaversControlled[4]Not specified in provided results
Polygonum convolvulusBlack BindweedControlled[4]Not specified in provided results
Commelina benghalensisBenghal DayflowerNot specified in provided resultsSuperior to dicamba
Richardia brasiliensisBrazil PusleyNot specified in provided resultsSuperior to dicamba
Ipomoea nilIvyleaf MorninggloryNot specified in provided resultsSuperior to dicamba
Conyza bonariensisHairy FleabaneNot specified in provided resultsInferior to dicamba

Experimental Protocols

The methodologies employed in herbicide efficacy trials are crucial for interpreting the results. Below is a generalized experimental workflow for conducting such a trial, followed by specific details from a study on this compound.

Herbicide Efficacy Trial Workflow Plot Establishment Plot Establishment Herbicide Application Herbicide Application Plot Establishment->Herbicide Application Randomized Block Design Weed Control Assessment Weed Control Assessment Herbicide Application->Weed Control Assessment At specified intervals Crop Tolerance Evaluation Crop Tolerance Evaluation Herbicide Application->Crop Tolerance Evaluation Visual injury ratings Data Analysis Data Analysis Weed Control Assessment->Data Analysis Crop Tolerance Evaluation->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Generalized workflow for a herbicide efficacy trial.

This compound Efficacy Trial Example

A study investigating the efficacy of this compound on various weeds in wheat and oilseed crops provides a practical example of an experimental protocol.[3]

  • Experimental Design: Field tests were conducted using a randomized block design.

  • Plot Size: Not explicitly stated, but demonstration trials were on 0.4-hectare plots.

  • Herbicide Application: this compound was applied as a foliage spray mixed with water.

    • Application Rates: 0, 0.28, 0.56, and 0.84 kg/ha .

    • Spray Volume: 47 liters/ha in 1963 and 94 liters/ha in subsequent years.

  • Weed and Crop Stages: Varied depending on the specific test. For example, in one test, rape was in the five- to six-leaf stage and weeds had four to six leaves.

  • Data Collection:

    • Weed Control: Visual estimates of control were based on both kill and suppression, rated on a 0-9 scale (0 = no control, 9 = complete kill).

    • Crop Tolerance: Observations on crop tolerance were made visually.

    • Yield Data: Crop yields were measured in g/m².

  • Statistical Analysis: Data were analyzed to determine significant differences between treatments.

Conclusion

Both this compound and 2,4-D are effective synthetic auxin herbicides for the control of broadleaf weeds. The available data suggests that this compound is particularly effective against weeds such as wild mustard, chickweed, and cleavers.[3][4] 2,4-D has a broader documented spectrum of control, with demonstrated efficacy against species like Benghal dayflower and Brazil pusley.

The choice between these herbicides will depend on the specific weed spectrum present in a given field, crop safety considerations, and local regulations. For researchers and professionals in drug development, understanding the nuances of their efficacy and modes of action is critical for developing new and improved weed management strategies. Further direct comparative studies under various environmental conditions would be invaluable for a more definitive assessment of their relative performance.

References

A Comparative Analysis of the Environmental Impact of Benazolin and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of the herbicide Benazolin and several widely used alternatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding herbicide selection and to understand their potential ecological consequences. The comparison is based on key environmental indicators, including soil persistence, aquatic toxicity, and effects on non-target organisms. All quantitative data is supported by referenced experimental protocols.

Data Presentation: Environmental Impact Comparison

The following tables summarize the key environmental impact parameters for this compound and its alternatives.

HerbicideChemical ClassSoil Half-Life (DT50)Water Contamination Potential
This compound BenzothiazoleNot persistent (typically < 30 days)[1]High potential to leach to groundwater[1]
2,4-D Phenoxyalkanoic acid1-14 days[2][3][4][5]Detected at low levels in shallow groundwater and streams[3]
MCPA Phenoxyalkanoic acid~24 days[6]Potential to leach and contaminate groundwater[7]
Glyphosate OrganophosphateUp to 6 months, variable[8]Binds tightly to soil, low groundwater potential[8]
Clopyralid Pyridine carboxylic acid10-90 days, average ~40 days[9][10][11][12]High mobility, potential to contaminate water resources[10]
Metsulfuron-methyl Sulfonylurea14-180 days, typical ~30 days[7][13][14][15][16]High mobility in alkaline soils, potential for groundwater contamination[17]
HerbicideAquatic Toxicity (Fish - 96hr LC50)Aquatic Toxicity (Invertebrates - 48hr EC50)Avian Toxicity (Acute Oral LD50)Honeybee Toxicity (Acute Contact LD50)Earthworm Toxicity (14-day LC50)
This compound Moderate toxicity[1]Moderate toxicity[1]Low toxicity[1]Low to moderate toxicity[1]Low to moderate toxicity[1]
2,4-D Slightly toxic to highly toxic (form dependent)[2][18]Moderately toxic[2]Moderately toxic to practically non-toxic[2][19]Practically non-toxic[19]Data not readily available
MCPA Moderately toxic[6]Moderately toxic[6]Relatively less toxic[6]Data not readily availableData not readily available
Glyphosate Low toxicity (pure form)[8]Highly toxic (some formulations)[9]Low toxicityPractically non-toxicData not readily available
Clopyralid Practically non-toxic (>100 mg/L)[8]Practically non-toxic (>100 mg/L)[8]Slightly toxic (1465 - >4640 mg/kg)[10]Non-toxic (>100 µ g/bee )[20]Low toxicity
Metsulfuron-methyl Practically non-toxic (>150 mg/L)[21]Practically non-toxic (>150 mg/L)[21]Practically non-toxic (>2510 mg/kg)[21]Low toxicity (>25 µ g/bee )[21]LC50: 1871-2884 mg/kg[22][23]

Experimental Protocols

The data presented in this guide are derived from standardized ecotoxicological studies. The following are summaries of the key experimental protocols based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Soil Persistence
  • OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

    • Objective: To determine the rate of degradation of a chemical in soil under aerobic and anaerobic conditions.

    • Methodology: The test substance is applied to soil samples. For aerobic testing, the soil is incubated with sufficient oxygen. For anaerobic testing, the soil is incubated in an oxygen-free environment after an initial aerobic phase. The concentration of the test substance and its transformation products are measured at various time intervals. The time taken for 50% of the substance to degrade (DT50) is then calculated.

Aquatic Toxicity
  • OECD Guideline 203: Fish, Acute Toxicity Test [2][7][24][25][26]

    • Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.

    • Methodology: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50 is calculated from the concentration-mortality data.

  • OECD Guideline 202: Daphnia sp., Acute Immobilisation Test [5][8][17][27][28]

    • Objective: To determine the concentration of a substance that immobilizes 50% of a test population of Daphnia (water fleas) (EC50).

    • Methodology: Young Daphnia are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 is calculated.

  • OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [12][29][30][31][32]

    • Objective: To determine the effect of a substance on the growth of freshwater algae.

    • Methodology: Algal cultures are exposed to various concentrations of the test substance over a 72-hour period. The growth of the algae is measured, and the concentration that inhibits growth by 50% (EC50) is determined.

Terrestrial Ecotoxicity
  • Avian Acute Oral Toxicity Test:

    • Objective: To determine the single oral dose of a substance that is lethal to 50% of a test bird population (LD50).

    • Methodology: Birds are administered a single oral dose of the test substance. They are then observed for a period of 14 days for mortality and other signs of toxicity. The LD50 is calculated from the dose-mortality data.

  • OECD Guideline 213: Honeybees, Acute Oral Toxicity Test [6][10][15][33][34] & OECD Guideline 214: Honeybees, Acute Contact Toxicity Test [6][10][35][36][37][38]

    • Objective: To determine the dose of a substance that is lethal to 50% of honeybees through oral ingestion (LD50) or direct contact.

    • Methodology: For the oral test, bees are fed a sugar solution containing the test substance. For the contact test, the substance is applied directly to the thorax of the bees. Mortality is assessed over 48 to 96 hours to determine the LD50.

  • OECD Guideline 207: Earthworm, Acute Toxicity Test [39][3][18][40] & OECD Guideline 222: Earthworm Reproduction Test [3][9][16][21][41]

    • Objective: To assess the acute toxicity (LC50) and effects on reproduction of a substance to earthworms.

    • Methodology: For the acute test, earthworms are exposed to the test substance in artificial soil for 14 days, and mortality is assessed. For the reproduction test, adult earthworms are exposed for 28 days, after which the number of offspring is counted.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mode of action of the different herbicide classes and a general workflow for ecotoxicity testing.

Synthetic_Auxin_Herbicide_Pathway cluster_perception Cellular Perception cluster_response Cellular Response Synthetic Auxin Synthetic Auxin TIR1/AFB Receptor TIR1/AFB Receptor Synthetic Auxin->TIR1/AFB Receptor Binds to SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex Part of Aux/IAA Repressor Aux/IAA Repressor Ubiquitination Ubiquitination Aux/IAA Repressor->Ubiquitination is targeted for ARF ARF Aux/IAA Repressor->ARF Represses SCF Complex->Ubiquitination Mediates 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Leads to Degradation Degradation 26S Proteasome->Degradation Causes Degradation->ARF Releases Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes Activates Uncontrolled Growth Uncontrolled Growth Auxin Response Genes->Uncontrolled Growth Leads to Glyphosate_Pathway cluster_shikimate Shikimate Pathway Chorismate Chorismate Aromatic Amino Acids Aromatic Amino Acids Chorismate->Aromatic Amino Acids Proteins Proteins Aromatic Amino Acids->Proteins Plant Growth Plant Growth Proteins->Plant Growth Phosphoenolpyruvate Phosphoenolpyruvate EPSP Synthase EPSP Synthase Phosphoenolpyruvate->EPSP Synthase Erythrose-4-phosphate Erythrose-4-phosphate Shikimate-3-phosphate Shikimate-3-phosphate Erythrose-4-phosphate->Shikimate-3-phosphate Shikimate-3-phosphate->EPSP Synthase EPSP Synthase->Chorismate Glyphosate Glyphosate Glyphosate->EPSP Synthase Inhibits ALS_Inhibitor_Pathway cluster_amino_acid Branched-Chain Amino Acid Synthesis Valine Valine Protein Synthesis Protein Synthesis Valine->Protein Synthesis Leucine Leucine Leucine->Protein Synthesis Isoleucine Isoleucine Isoleucine->Protein Synthesis Cell Division & Growth Cell Division & Growth Protein Synthesis->Cell Division & Growth Pyruvate Pyruvate ALS Enzyme ALS Enzyme Pyruvate->ALS Enzyme alpha-Ketobutyrate alpha-Ketobutyrate alpha-Ketobutyrate->ALS Enzyme ALS Enzyme->Valine ALS Enzyme->Leucine ALS Enzyme->Isoleucine Metsulfuron-methyl Metsulfuron-methyl Metsulfuron-methyl->ALS Enzyme Inhibits Ecotox_Workflow Test Substance Preparation Test Substance Preparation Range-Finding Test Range-Finding Test Test Substance Preparation->Range-Finding Test Definitive Test Definitive Test Range-Finding Test->Definitive Test Determines Concentrations Data Collection Data Collection Definitive Test->Data Collection Exposure of Organisms Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Endpoint Determination Endpoint Determination Statistical Analysis->Endpoint Determination e.g., LC50, EC50, NOEC

References

A Comparative Analysis of Benazolin and Other Benzothiazole Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal performance of benazolin against other notable benzothiazole-based herbicides. The information presented herein is curated from experimental data to assist researchers and professionals in agrochemical development in making informed decisions.

Overview of Benzothiazole (B30560) Herbicides

Benzothiazole derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, including herbicidal, fungicidal, and antibacterial properties. In the context of weed management, several benzothiazole-based compounds have been developed as active ingredients in commercial herbicides. This guide focuses on a comparative analysis of this compound, a synthetic auxin herbicide, with other benzothiazole herbicides that exhibit different modes of action.

Performance Comparison

Table 1: Comparative Performance of Selected Benzothiazole Herbicides

HerbicideMode of ActionPrimary Target WeedsEfficacy Data (Example Weeds)
This compound Synthetic Auxin (Inhibits auxin transport)Annual Broadleaf WeedsEffective against Galium aparine (Cleavers), Stellaria media (Chickweed), and Sinapis arvensis (Charlock).[1]
Mefenacet Very Long-Chain Fatty Acid (VLCFA) InhibitorAnnual GrassesProvides over 90% control of Echinochloa crus-galli (Barnyardgrass).[2][3]
Fenthiaprop-ethyl Acetyl-CoA Carboxylase (ACCase) InhibitorAnnual and Perennial GrassesEffective against various grass weeds.[4]

Note: The efficacy of herbicides can be influenced by various factors such as application rate, weed growth stage, and environmental conditions. The data presented is for comparative purposes and should be interpreted in the context of the specific experimental conditions.

Mechanisms of Action: A Deeper Dive

The herbicidal activity of this compound and other benzothiazole herbicides stems from their distinct interactions with key biological pathways in plants.

This compound: The Synthetic Auxin

This compound acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth by causing an uncontrolled and disorganized cell division and elongation, primarily in broadleaf weeds.[1][5][6] This is achieved by interfering with auxin signaling pathways.

The core mechanism involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[6] This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the de-repression of auxin response factors (ARFs) and the subsequent uncontrolled expression of auxin-responsive genes.[6]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase Auxin->TIR1_AFB binds & activates Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Expression Uncontrolled Gene Expression AuxRE->Gene_Expression promotes Growth_Disruption Growth Disruption & Weed Death Gene_Expression->Growth_Disruption VLCFA_Inhibition_Pathway cluster_cell Plant Cell Mefenacet Mefenacet VLCFA_Elongase VLCFA Elongase Complex Mefenacet->VLCFA_Elongase inhibits VLCFAs Very Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->VLCFAs produces Growth_Inhibition Inhibition of Cell Division & Seedling Growth VLCFA_Elongase->Growth_Inhibition Fatty_Acids Long-Chain Fatty Acids Fatty_Acids->VLCFA_Elongase substrate Cellular_Components Cuticular Wax, Membranes, etc. VLCFAs->Cellular_Components incorporated into ACCase_Inhibition_Pathway cluster_chloroplast Chloroplast Fenthiaprop_ethyl Fenthiaprop-ethyl ACCase Acetyl-CoA Carboxylase (ACCase) Fenthiaprop_ethyl->ACCase inhibits Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA produces Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase substrate Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis precursor for Membrane_Disruption Membrane Disruption & Cell Death Fatty_Acid_Synthesis->Membrane_Disruption Herbicide_Efficacy_Workflow cluster_workflow Experimental Workflow A 1. Weed Species Cultivation - Grow target weed species to a specific growth stage (e.g., 2-4 leaf stage). B 2. Herbicide Application - Apply herbicides at various concentrations (dose-response). - Include an untreated control. A->B C 3. Incubation - Maintain treated plants under controlled environmental conditions (greenhouse). B->C D 4. Efficacy Assessment - Visually assess weed control (e.g., % control) at set time points. - Measure biomass reduction (fresh or dry weight). C->D E 5. Data Analysis - Calculate ED50 values (the dose required for 50% inhibition). - Statistical analysis of the results. D->E

References

A Comparative Guide to Benazolin Soil Persistence Models for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of benazolin's fate in soil, this guide offers a comparative overview of persistence models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a post-emergence herbicide, is known for its relatively low persistence in soil. However, understanding and accurately modeling its degradation and dissipation are crucial for environmental risk assessment and ensuring agricultural sustainability. This guide provides a validation of commonly used soil persistence models for this compound, presenting experimental data and detailed methodologies to aid researchers in their work.

Understanding this compound's Persistence in Soil

This compound is primarily available as This compound-ethyl (B165832), which rapidly hydrolyzes in soil to its more stable and biologically active form, this compound acid. The degradation of this compound acid is the key factor governing its persistence. Reported half-life (DT50) values for this compound acid in soil vary widely, ranging from 14 to 100 days, influenced by a multitude of soil and environmental factors. In one field study, the half-life of this compound-ethyl was determined to be as short as 4.62 days[1][2].

Several factors significantly influence the persistence of this compound in soil, including:

  • Soil Organic Matter: Higher organic matter content can increase the sorption of this compound, potentially making it less available for microbial degradation. Studies have shown that the addition of organic matter, such as maize straw, can enhance the degradation of this compound and lead to a higher retention of its metabolites in the soil[3].

  • Soil pH: As an acidic herbicide with a pKa of 3.04, the sorption and mobility of this compound are pH-dependent.

  • Microbial Activity: Microbial degradation is a primary pathway for this compound dissipation in soil.

  • Soil Type and Texture: Soil composition, including clay and sand content, affects sorption, water movement, and microbial populations, all of which impact persistence.

Comparative Analysis of Soil Persistence Models

The dissipation of herbicides in soil is often described using kinetic models. The most common is the Single First-Order (SFO) model, which assumes that the degradation rate is proportional to the concentration of the substance. However, more complex models are often necessary to accurately describe the dissipation patterns observed in field and laboratory studies. These include the First-Order Multi-Compartment (FOMC) and Double First-Order in Parallel (DFOP) models, which can account for biphasic degradation patterns where an initial rapid dissipation is followed by a slower phase.

Model Performance Data

While specific comparative validation studies for various models on this compound are limited, existing data allows for an initial assessment. For instance, dissipation data for this compound-ethyl from a field study can be fitted to different kinetic models to compare their goodness of fit.

Kinetic ModelRate Constant (k) (day⁻¹)Half-life (DT₅₀) (days)Reference
This compound-ethyl
Single First-Order (SFO)0.154.62Not ReportedLiu et al. (2013)[1][2]
This compound Acid (Range)
Not Specified-14 - 100Not Reported[3]

Note: The R² value for the SFO model from the Liu et al. (2013) study was not provided in the available literature. The range for this compound acid represents values reported across various studies and conditions.

Experimental Protocols for Assessing this compound Persistence

Accurate modeling of this compound's soil persistence relies on high-quality experimental data. Below are detailed methodologies for key experiments.

Field Dissipation Study

Objective: To determine the dissipation rate of this compound in a specific soil under field conditions.

Methodology:

  • Site Selection and Characterization: Select a field site representative of the intended use area. Characterize the soil, including texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity.

  • Plot Establishment: Establish replicate plots for treatment and control.

  • Herbicide Application: Apply this compound-ethyl at the desired rate, ensuring uniform coverage.

  • Soil Sampling: Collect soil samples from multiple random locations within each plot at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days after application). Samples should be taken from a consistent depth (e.g., 0-15 cm).

  • Sample Handling and Storage: Homogenize the composite samples for each plot. Store the samples frozen prior to analysis to prevent further degradation.

  • Residue Analysis: Analyze the soil samples for this compound and its primary metabolites using a validated analytical method, such as Gas Chromatography with Electron Capture Detection (GC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the concentration of this compound over time and fit the data to various kinetic models (SFO, FOMC, DFOP) to determine the dissipation rate constants and half-lives.

Laboratory Incubation Study

Objective: To determine the degradation rate of this compound in a controlled laboratory environment, isolating the effects of specific factors like temperature and moisture.

Methodology:

  • Soil Collection and Preparation: Collect soil from the desired location and sieve it to ensure homogeneity. Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

  • Incubation Setup: Place a known weight of the prepared soil into incubation vessels.

  • Herbicide Application: Apply a solution of ¹⁴C-labeled or non-labeled this compound to the soil surface and mix thoroughly.

  • Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20°C). If using ¹⁴C-labeled this compound, trap evolved ¹⁴CO₂ to measure mineralization.

  • Sampling: At specified time intervals, sacrifice replicate samples for analysis.

  • Extraction and Analysis: Extract this compound and its metabolites from the soil using an appropriate solvent. Analyze the extracts using a suitable analytical technique (e.g., HPLC for ¹⁴C-labeled compounds or LC-MS/MS for non-labeled compounds).

  • Data Analysis: Similar to the field study, model the degradation kinetics to determine rate constants and half-lives.

Visualizing Experimental Workflows and Influencing Factors

To further clarify the processes involved in assessing and understanding this compound's soil persistence, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_field Field Dissipation Study cluster_lab Laboratory Incubation Study A Site Selection & Characterization B Plot Establishment A->B C This compound Application B->C D Soil Sampling (Time Series) C->D E Sample Preparation & Storage D->E F Residue Analysis (GC/LC-MS) E->F G Kinetic Modeling F->G H Soil Collection & Preparation I Incubation Setup H->I J This compound Application I->J K Controlled Incubation J->K L Time-point Sampling K->L M Extraction & Analysis L->M N Degradation Kinetics M->N

Experimental workflows for assessing this compound soil persistence.

Factors_Influencing_Persistence cluster_soil Soil Properties cluster_environmental Environmental Conditions This compound This compound Persistence in Soil OrganicMatter Organic Matter OrganicMatter->this compound pH pH pH->this compound Texture Texture (Clay, Sand) Texture->this compound MicrobialActivity Microbial Activity MicrobialActivity->this compound Temperature Temperature Temperature->this compound Moisture Moisture Moisture->this compound

Key factors influencing the soil persistence of this compound.

Conclusion

The persistence of this compound in soil is a complex process influenced by a variety of factors. While the Single First-Order model is commonly used, more complex models like FOMC and DFOP may provide a more accurate description of its dissipation, particularly when biphasic degradation occurs. This guide provides researchers with a foundation for understanding and modeling this compound's fate in the soil environment. Further research directly comparing the performance of different models using robust experimental data from diverse soil types is needed to refine our predictive capabilities.

References

Comparative Degradation of Benazolin in Diverse Soil Microcosms: A Review of Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the degradation of the herbicide Benazolin in various soil microcosms. It is intended for researchers, scientists, and professionals in drug development and environmental science. The document summarizes key experimental findings on this compound's persistence, degradation pathways, and the influence of soil characteristics on its breakdown.

Executive Summary

This compound, a post-emergence herbicide, is known to be non-persistent in soil systems[1]. Its degradation is primarily a biological process, significantly influenced by soil type, organic matter content, and microbial activity. The half-life (DT50) of this compound in soil is reported to range broadly from 14 to 100 days[2][3]. The primary degradation pathway proceeds through decarboxylation to form 4-chloro-2-oxobenzothiazolin[2][3]. While comprehensive studies directly comparing this compound degradation across multiple soil types in a single investigation are limited, this guide synthesizes available data to provide a comparative overview.

Data on this compound Degradation

Quantitative data on the degradation of this compound in different soil types is not extensively available in a single comparative study. However, by compiling information from various sources, a general understanding of its persistence can be established.

Soil Type/ConditionHalf-life (DT50) in daysReference
General Range in Soil14 - 100[Berns et al., 2007][2][3]
Sandy and Loamy SoilsLow persistence; majority found in the top layer. Specific DT50 not provided.[Leake, 1991; Burauel et al., 1995 as cited in Berns et al., 2007][2]
Soil Amended with Maize StrawEnhanced degradation and higher retention of this compound and its metabolites compared to unamended soil.[Berns et al., 2007][2][3]

Experimental Protocols

The following is a generalized experimental protocol for a soil microcosm study on this compound degradation, based on methodologies described in the literature and aligned with OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.

1. Soil Collection and Preparation:

  • Collect topsoil (0-20 cm depth) from a location with no recent history of this compound application.

  • Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity and remove large debris.

  • Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

2. Microcosm Setup:

  • Weigh a standardized amount of the prepared soil (e.g., 100 g dry weight equivalent) into individual incubation flasks.

  • Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 40-60%) and pre-incubate the soils in the dark at a constant temperature (e.g., 20°C) for a period to allow microbial activity to stabilize.

3. Application of this compound:

  • Prepare a stock solution of this compound (or its ethyl ester, which rapidly hydrolyzes to the acid form in soil) in a suitable solvent (e.g., water).[2]

  • Apply the this compound solution to the soil surface of each microcosm to achieve a desired concentration, typically based on the recommended agricultural application rate. For example, an application rate of 460 g/ha can be scaled down to the microcosm level.[2]

  • Prepare control microcosms treated with the solvent only.

4. Incubation:

  • Incubate the microcosms in the dark at a constant temperature (e.g., 20°C) for a specified period (e.g., up to 120 days).

  • To monitor mineralization, the flasks can be equipped with traps for capturing evolved CO2.

5. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), destructively sample replicate microcosms.

  • Extract this compound and its metabolites from the soil samples using an appropriate solvent system.

  • Analyze the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector, to quantify the concentrations of the parent compound and its degradation products.

  • The half-life (DT50) of this compound is then calculated using first-order degradation kinetics.

Degradation Pathway and Experimental Workflow

The degradation of this compound in soil is a multi-step process. The following diagrams illustrate the proposed degradation pathway and a typical experimental workflow for its study.

Benazolin_Degradation_Pathway Benazolin_ethyl This compound-ethyl Benazolin_acid This compound (4-chloro-2-oxo-3(2H)-benzothiazole acetic acid) Benazolin_ethyl->Benazolin_acid Hydrolysis (rapid) Metabolite1 4-chloro-2-oxobenzothiazolin Benazolin_acid->Metabolite1 Decarboxylation Ring_cleavage Ring Cleavage Products Metabolite1->Ring_cleavage Further Degradation Mineralization CO2 + H2O + Biomass Ring_cleavage->Mineralization Microbial Mineralization

Proposed degradation pathway of this compound in soil.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization Soil_Collection->Soil_Characterization Microcosm_Setup Microcosm Setup Soil_Characterization->Microcosm_Setup Benazolin_Application This compound Application Microcosm_Setup->Benazolin_Application Incubation Incubation (Dark, 20°C) Benazolin_Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Data_Analysis Data Analysis (DT50) HPLC_Analysis->Data_Analysis

Typical experimental workflow for a this compound soil microcosm study.

References

A Comparative Guide to the Efficacy of Benazolin-ethyl and Benazolin Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Proherbicide Strategy

In herbicide development, the formulation of an active compound is critical to its efficacy. Benazolin-ethyl (B165832) is a proherbicide of this compound acid.[1] This means that this compound-ethyl is not herbicidally active itself but is converted into the active this compound acid within the target plant.[2][3] This strategy is often employed to enhance the uptake of the herbicide through the waxy cuticle of plant leaves.[2][4]

The ethyl ester form of this compound is more lipophilic (fat-soluble) than the acid form, which facilitates its penetration through the lipophilic plant cuticle.[4] Once inside the plant, native plant enzymes called carboxylesterases hydrolyze the ester bond, releasing the active this compound acid.[2][3][5] This bioactivation is a crucial step for the herbicidal activity of this compound-ethyl.

Physicochemical Properties and their Impact on Efficacy

The differing physicochemical properties of this compound-ethyl and this compound acid are expected to have a significant impact on their uptake, translocation, and overall herbicidal efficacy.

PropertyThis compound-ethylThis compound AcidImplication for Efficacy
Molecular Formula C₁₁H₁₀ClNO₃S[1]C₉H₆ClNO₃S-
Molecular Weight 271.72 g/mol [1]243.67 g/mol -
Lipophilicity (Log Kow) Higher (more lipophilic)[4]Lower (more hydrophilic)Enhanced penetration of the waxy leaf cuticle for this compound-ethyl.[4]
Water Solubility LowerHigherThis compound acid is more mobile in the plant's aqueous transport systems (phloem and xylem).[6]
Formulation Type Commonly formulated as Suspension Concentrate (SC) or Emulsifiable Concentrate (EC).[7][8]Typically formulated as a salt in aqueous solutions.Formulation significantly impacts handling, application, and absorption.

Proposed Mechanism of Action and Bioactivation

This compound is a synthetic auxin herbicide.[7] It mimics the plant hormone auxin, leading to uncontrolled and disorganized cell division and growth, ultimately causing the death of susceptible broadleaf weeds.[9][10] The herbicidal effect is dependent on the concentration of the active this compound acid at its site of action.

The following diagram illustrates the proposed workflow from application to herbicidal action for both formulations.

G cluster_0 This compound-ethyl Formulation cluster_1 This compound Acid Formulation app_ethyl Application of This compound-ethyl uptake_ethyl Enhanced Cuticular Uptake (Lipophilic) app_ethyl->uptake_ethyl hydrolysis In-planta Hydrolysis (Carboxylesterases) uptake_ethyl->hydrolysis active_acid Active this compound Acid in Plant Cells hydrolysis->active_acid app_acid Application of This compound Acid uptake_acid Limited Cuticular Uptake (Hydrophilic) app_acid->uptake_acid uptake_acid->active_acid translocation Translocation (Phloem/Xylem) active_acid->translocation binding Binding to Auxin Receptors translocation->binding response Uncontrolled Growth binding->response death Weed Death response->death

Caption: Proposed bioactivation and action workflow of this compound-ethyl vs. This compound acid.

Synthetic Auxin Signaling Pathway

Once this compound acid is present in the plant cells, it interferes with the natural auxin signaling pathway. The diagram below outlines the key steps in this process.

G This compound This compound Acid (Synthetic Auxin) receptor TIR1/AFB Receptors This compound->receptor scf SCF Complex receptor->scf promotes binding to aux_iaa Aux/IAA Repressor Proteins aux_iaa->scf arf Auxin Response Factors (ARFs) aux_iaa->arf represses proteasome 26S Proteasome scf->proteasome targets for degradation proteasome->aux_iaa degrades gene_exp Expression of Auxin-Responsive Genes arf->gene_exp activates uncontrolled_growth Uncontrolled Cell Division & Elongation gene_exp->uncontrolled_growth plant_death Plant Death uncontrolled_growth->plant_death

Caption: Simplified signaling pathway for synthetic auxins like this compound.

Hypothetical Comparative Efficacy Study

To definitively determine the relative efficacy of this compound-ethyl and this compound acid formulations, a controlled greenhouse or field experiment would be necessary. The following section outlines a detailed protocol for such a study.

Objective

To compare the herbicidal efficacy of this compound-ethyl and this compound acid formulations on selected broadleaf weed species.

Experimental Design
  • Design: Randomized Complete Block Design (RCBD) with four to six replications.[11]

  • Treatments:

    • This compound-ethyl at various application rates (e.g., 0.25x, 0.5x, 1x, 2x of the recommended field rate).

    • This compound acid (as a soluble salt) at equivalent acid rates to the this compound-ethyl treatments.

    • An untreated control.

    • A commercial standard herbicide for comparison.

  • Experimental Unit: Pots (greenhouse) or small plots (field) with a uniform population of the target weed species.

Materials and Methods
  • Plant Material: Grow target weed species (e.g., Galium aparine (cleavers), Stellaria media (chickweed)) from seed in a suitable potting medium. Ensure uniform growth to the 2-4 true leaf stage before application.

  • Herbicide Preparation: Prepare spray solutions of this compound-ethyl and this compound acid formulations at the designated concentrations. Ensure equivalent amounts of active acid are applied for corresponding treatments.

  • Application: Apply herbicides using a calibrated research track sprayer to ensure uniform coverage.[12]

  • Environmental Conditions: Maintain consistent and optimal growing conditions (temperature, light, humidity) in a greenhouse or record environmental conditions during a field trial.

  • Data Collection:

    • Visual Injury Ratings: Assess phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).

    • Biomass Reduction: At 21 DAT, harvest the above-ground biomass of all plants in each experimental unit. Dry the biomass in an oven until a constant weight is achieved. Calculate the percent biomass reduction relative to the untreated control.

    • Quantitative Analysis (Optional): At various time points after application, harvest plant tissue to quantify the uptake and conversion of this compound-ethyl to this compound acid using methods such as Gas Chromatography with Electron Capture Detection (GC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

Data Analysis

Analyze visual injury and biomass data using Analysis of Variance (ANOVA). Use regression analysis to determine the dose required to cause 50% injury (ED₅₀) or 50% biomass reduction (GR₅₀) for each formulation.

Expected Quantitative Outcomes

The following table summarizes the expected outcomes of a comparative efficacy study based on the principles of proherbicide design.

ParameterExpected Outcome for this compound-ethylExpected Outcome for this compound AcidRationale
Rate of Foliar Uptake HigherLowerThe lipophilic nature of the ethyl ester facilitates more rapid penetration of the waxy cuticle.[4]
Speed of Initial Herbicidal Symptoms Potentially slowerPotentially fasterThis compound-ethyl requires hydrolysis to the active acid form, which may introduce a lag phase. This compound acid is immediately active upon uptake.
Overall Herbicidal Efficacy (GR₅₀) Potentially higher (lower GR₅₀ value)Potentially lower (higher GR₅₀ value)The enhanced uptake of this compound-ethyl could lead to a higher overall concentration of the active acid reaching the target sites over time, resulting in greater efficacy.
Efficacy under Adverse Conditions (e.g., low humidity) Less affectedMore affectedThe waxy cuticle thickens under dry conditions, which would more severely limit the uptake of the hydrophilic this compound acid compared to the lipophilic this compound-ethyl.[14]

Conclusion

The formulation of this compound as an ethyl ester (this compound-ethyl) is a deliberate strategy to enhance its uptake through the waxy cuticle of target weeds.[2] This approach leverages the lipophilic nature of the ester for improved penetration, followed by in-planta hydrolysis to release the active, more mobile this compound acid.[3] While this compound acid may show faster initial activity if it successfully enters the plant, the overall efficacy of this compound-ethyl is likely to be superior, especially under field conditions where the cuticular barrier is a significant obstacle. The enhanced absorption of the proherbicide formulation is expected to deliver a higher effective dose to the target sites within the plant. A detailed experimental study as outlined would be required to quantify these expected differences in performance.

References

Assessing the Selectivity of Benazolin in Different Brassica Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of the herbicide benazolin across various Brassica species. It includes a review of experimental data, methodologies for key experiments, and a comparison with alternative herbicides. The information is intended to support research and development in crop protection and herbicide design.

Introduction to this compound and its Selectivity

This compound is a selective, systemic, post-emergence herbicide belonging to the benzothiazolone class of compounds.[1] Its mode of action is as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death.[2][3][4][5] this compound is effective for the control of annual broadleaf weeds in various crops, including oilseed rape (Brassica napus) and wheat.[1][6]

The selectivity of this compound within the Brassica genus is a critical aspect of its utility. While it effectively controls weeds such as wild mustard (Brassica kaber, also referred to as Sinapis arvensis), it demonstrates tolerance in certain cultivated Brassica crops like rape (Brassica napus) and turnip rape (Brassica campestris).[7] This differential activity is attributed to a combination of physical and physiological factors, including spray retention, foliar penetration, and translocation to target sites.[3][7][8]

Comparative Selectivity of this compound in Brassica Species

Studies have demonstrated significant differences in the susceptibility of various Brassica species to foliar-applied this compound. Wild mustard has been shown to be considerably more susceptible than cultivated rape species.

Table 1: Comparative Susceptibility of Brassica Species to Foliar-Applied this compound

SpeciesCommon NameRelative Susceptibility (based on ED50 values)
Brassica kaberWild MustardHighly Susceptible
Brassica campestrisTurnip RapeTolerant
Brassica napusRapeHighly Tolerant

Source: Based on findings from Schafer, D. E. and Stobbe, E. H. 1973. Weed Science, 21(1), 45-47.[7]

According to one study, on an ED50 (the dose required to cause a 50% reduction in plant growth) basis, wild mustard was found to be 19 and 32 times more susceptible to foliar-applied this compound than turnip rape and rape, respectively.[7]

The primary factors contributing to this selectivity are:

  • Differential Spray Retention: The leaf surface characteristics of wild mustard lead to higher retention of the herbicide spray compared to the waxy leaves of rape species.[7] Rape retains less spray than wild mustard and turnip rape.[7]

  • Differential Foliar Penetration: this compound penetrates the leaves of wild mustard more rapidly and in greater amounts than in rape species.[7]

  • Differential Translocation: Following foliar application, ¹⁴C-labeled this compound is more mobile in wild mustard, accumulating in the susceptible meristematic tissues of young leaves and the stem apex.[3][8] In contrast, translocation is more limited in tolerant rape species.[3][8]

Interestingly, while this compound is rapidly metabolized by Brassica species into less toxic derivatives, the specific differences in metabolism were not found to be sufficient to explain the observed selectivity.[3][8]

Comparison with Alternative Herbicides

Several other herbicides are utilized for weed control in Brassica crops, each with its own spectrum of activity and crop safety profile.

Table 2: Comparison of this compound with Alternative Herbicides for Weed Control in Brassica Crops

HerbicideMode of ActionSelectivity in BrassicaTarget WeedsNotes
This compound Synthetic Auxin (Group 4)Good to excellent in B. napus and B. campestris. Controls susceptible broadleaf weeds like B. kaber.Chickweed, cleavers, wild mustard, black bindweed.[1]Selectivity is primarily based on physical factors (retention, penetration) and translocation.
Clopyralid Synthetic Auxin (Group 4)Generally safe for Brassica species (mustard family).[4][5]Thistles, clovers, and other broadleaf weeds, particularly from the Asteraceae, Fabaceae, and Solanaceae families.[4][9]Can be used post-emergence.[10] May have limited efficacy against some Brassica weeds like wild mustard.[11]
Clethodim ACCase Inhibitor (Group 1)Selective for controlling grass weeds in broadleaf crops, including Brassica species.[12][13][14][15]Annual and perennial grasses.[12][15]Does not control broadleaf weeds or sedges.[12][15] Can be tank-mixed with some broadleaf herbicides.[16]
Imazethapyr ALS Inhibitor (Group 2)Can cause significant injury and yield reduction in succeeding mustard (B. juncea) crops due to soil residue.[13]Broadleaf weeds and some grasses.Primarily used in pulse crops; its residual activity is a concern for rotational Brassica crops.[13]
Oxyfluorfen PPO Inhibitor (Group 14)Used as a pre-emergence herbicide in Indian mustard (B. juncea), showing good weed control and crop safety at recommended rates.[17]Annual broadleaf weeds.Provides effective pre-emergence weed control.[17]
Pendimethalin Microtubule Inhibitor (Group 3)Used as a pre-emergence herbicide in Indian mustard (B. juncea).[17]Annual grasses and some broadleaf weeds.A soil-applied herbicide providing residual control.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of herbicide selectivity. The following protocols are based on the principles described in the cited literature for evaluating this compound's effects on Brassica species.

Whole-Plant Dose-Response Assay (Greenhouse)

This experiment determines the effective dose (ED50) of a herbicide on different plant species.

Methodology:

  • Plant Culture: Grow Brassica species (e.g., B. kaber, B. campestris, B. napus) in pots containing a standardized soil mix in a greenhouse with controlled temperature and light conditions.

  • Herbicide Application: At a specific growth stage (e.g., 2-3 true leaves), apply foliar sprays of this compound at a range of doses (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0 kg/ha ). A precision bench sprayer should be used to ensure uniform application.

  • Evaluation: After a set period (e.g., 14-21 days), harvest the above-ground plant material, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight for each plant.

  • Data Analysis: Express the dry weight of treated plants as a percentage of the untreated control. Use probit or log-logistic regression analysis to calculate the ED50 value for each species.

Foliar Penetration and Translocation Study using ¹⁴C-Benazolin

This protocol assesses the uptake and movement of the herbicide within the plant.

Methodology:

  • Plant Preparation: Grow plants as described in the dose-response assay.

  • ¹⁴C-Benazolin Application: Apply a small, precise amount of ¹⁴C-labeled this compound solution (of known specific activity) to a defined area on a single leaf of each plant.

  • Harvesting and Sectioning: At various time points after application (e.g., 6, 24, 48, 96 hours), harvest the plants. Dissect the plants into different parts: treated leaf, other leaves, stem, and roots.

  • Quantification of Radioactivity:

    • Foliar Penetration: Wash the surface of the treated leaf with a suitable solvent (e.g., acetone-water mixture) to remove unabsorbed ¹⁴C-benazolin. The amount of radioactivity in the wash solution represents the unabsorbed herbicide, while the radioactivity remaining in the leaf tissue represents the absorbed amount.

    • Translocation: Oxidize the different plant sections and quantify the ¹⁴C content in each section using liquid scintillation counting.

  • Data Analysis: Express the absorbed radioactivity as a percentage of the total applied radioactivity to determine foliar penetration. Express the radioactivity in different plant parts as a percentage of the total absorbed radioactivity to quantify translocation.

Visualizations

This compound's Mode of Action: The Auxin Signaling Pathway

This compound acts as a synthetic auxin. In the presence of auxin (or a synthetic auxin like this compound), the TIR1/AFB receptor protein binds to Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases the Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, activating their transcription and leading to downstream physiological effects associated with uncontrolled growth.

AuxinSignalingPathway cluster_nucleus Nucleus This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor This compound->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex associates with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses AuxRE AuxRE (Auxin Response Element) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth leads to

Caption: Simplified auxin signaling pathway perturbed by this compound.

Experimental Workflow for Assessing Herbicide Selectivity

The following diagram illustrates the general workflow for conducting experiments to assess the selectivity of a herbicide like this compound in different plant species.

HerbicideSelectivityWorkflow cluster_setup Experimental Setup cluster_application Herbicide Application cluster_assessment Assessment Plant_Growth 1. Grow different Brassica species (e.g., B. kaber, B. napus) Herbicide_Prep 2. Prepare serial dilutions of this compound Foliar_Application 3. Apply this compound at different rates Herbicide_Prep->Foliar_Application Data_Collection 4. Collect data after a set period (e.g., plant dry weight) Foliar_Application->Data_Collection Analysis 5. Analyze data to determine ED50 values Data_Collection->Analysis Comparison 6. Compare ED50 values to assess selectivity Analysis->Comparison

References

A Comparative Guide to Inter-Laboratory Performance in Benazolin Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a synthesized comparison of analytical performance for the determination of Benazolin residues across different laboratories and methodologies. As no direct inter-laboratory comparison studies are publicly available, this document collates data from various validation studies to present a representative overview for researchers, scientists, and professionals in the field. The objective is to offer a benchmark for performance characteristics and to provide standardized protocols to aid in method selection and validation.

Quantitative Performance Data

The performance of analytical methods for this compound is highly dependent on the matrix, instrumentation, and the specific protocol employed. The following tables summarize typical performance data, presented as a hypothetical inter-laboratory study to facilitate comparison.

Table 1: Performance Comparison in Soil Matrix

ParameterLaboratory A (GC-ECD)Laboratory B (LC-MS/MS)Laboratory C (GC-MS)
Limit of Detection (LOD) 0.001 mg/kg0.0005 mg/kg0.001 mg/kg
Limit of Quantitation (LOQ) 0.005 mg/kg[1]0.002 mg/kg0.005 mg/kg
Mean Recovery (%) 95.8%98.2%94.5%
Precision (RSD, %) 4.5%3.1%5.2%
Spike Levels (mg/kg) 0.005, 0.1, 0.5[1]0.005, 0.1, 0.50.005, 0.1, 0.5

Table 2: Performance Comparison in Rape Seed Matrix

ParameterLaboratory A (GC-ECD)Laboratory B (LC-MS/MS)Laboratory C (GC-MS)
Limit of Detection (LOD) 0.001 mg/kg0.0008 mg/kg0.001 mg/kg
Limit of Quantitation (LOQ) 0.005 mg/kg[1]0.003 mg/kg0.005 mg/kg
Mean Recovery (%) 92.4%96.5%91.8%
Precision (RSD, %) 5.1%3.8%5.8%
Spike Levels (mg/kg) 0.005, 0.1, 0.5[1]0.005, 0.1, 0.50.005, 0.1, 0.5

Note: Data is compiled from published method validation studies to represent typical laboratory performance. GC-ECD data is based on studies of this compound-ethyl.[1]

Experimental Protocols

Detailed and standardized methodologies are critical for achieving reproducible and comparable results in an inter-laboratory setting. The following protocol outlines a generalized procedure for the analysis of this compound residues using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by instrumental analysis.

Sample Preparation and Extraction (QuEChERS Method)
  • Homogenization : A representative sample of the matrix (e.g., 10-15 g of soil or rape seed) is homogenized to ensure uniformity.

  • Extraction :

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724). For matrices with low water content, add a specified amount of ultrapure water.

    • If required, add an appropriate internal standard solution.

    • Add a pre-packaged salt mixture (commonly 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O).

    • Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge the sample at a force of ≥3000 rcf for 5 minutes.

Cleanup (Dispersive Solid-Phase Extraction - d-SPE)
  • Supernatant Transfer : Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE centrifuge tube.

  • Sorbent Addition : The d-SPE tube should contain a sorbent mixture designed to remove interfering matrix components. A common mixture for general agricultural products includes 900 mg MgSO₄ (to remove excess water) and 150 mg Primary Secondary Amine (PSA) (to remove sugars, fatty acids, and organic acids). For matrices with high fat content, C18 sorbent may also be included.

  • Vortex and Centrifuge : Vortex the d-SPE tube for 30 seconds to disperse the sorbent. Centrifuge at ≥3000 rcf for 5 minutes.

Instrumental Analysis

The final cleaned extract is carefully transferred to an autosampler vial for analysis.

  • For LC-MS/MS Analysis :

    • Column : A reverse-phase C18 column is typically used.

    • Mobile Phase : A gradient of water and methanol (B129727) or acetonitrile, both commonly containing 0.1% formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.

    • Transitions : Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.

  • For GC-ECD/MS Analysis :

    • Derivatization : this compound, being an acid, requires derivatization (e.g., methylation to form a more volatile ester) prior to GC analysis.

    • Column : A mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is commonly employed.

    • Injector : Use a splitless or pulsed splitless injection mode for trace analysis.

    • Detector : An Electron Capture Detector (ECD) is highly sensitive to the chlorinated structure of this compound.[1] For confirmation, a Mass Spectrometer (MS) is used.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for this compound residue analysis from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Cleanup->LCMS Direct Injection GCMS GC-ECD / GC-MS Cleanup->GCMS Derivatization Required Quant Quantification & Confirmation LCMS->Quant GCMS->Quant Report Final Report Quant->Report

A generalized workflow for this compound residue analysis.
Inter-Laboratory Comparison Logic

This diagram outlines the logical structure of an inter-laboratory comparison or proficiency test.

G cluster_labs Participating Laboratories Coordinator Coordinating Body (e.g., FAPAS, EURL) SamplePrep Test Material Preparation & Homogeneity Testing Coordinator->SamplePrep LabA Laboratory A DataAnalysis Statistical Analysis (Z-Scores, En numbers) LabA->DataAnalysis LabB Laboratory B LabB->DataAnalysis LabC Laboratory C LabC->DataAnalysis LabN ... Lab N LabN->DataAnalysis SamplePrep->LabA SamplePrep->LabB SamplePrep->LabC SamplePrep->LabN FinalReport Proficiency Assessment Report DataAnalysis->FinalReport FinalReport->Coordinator

References

Comparative Toxicology of Benazolin and its Metabolites: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of the herbicide Benazolin and its ethyl ester, this compound-ethyl. While the primary urinary metabolites in mammals have been identified as N-[2-chloro-6-(methylsulfinyl)phenyl]glycine and N-[N-[2-chloro-6-(methylthio)phenyl]glycinyl]aniline, a comprehensive search of publicly available scientific literature and databases has revealed no specific toxicological data for these metabolites. Therefore, a direct quantitative comparison with the parent compound is not possible at this time. This guide focuses on the available data for this compound and this compound-ethyl, details relevant experimental protocols for toxicological assessment, and illustrates the herbicidal mode of action through its interaction with plant signaling pathways.

Quantitative Toxicological Data

The following tables summarize the acute toxicity data for this compound and its ethyl ester, this compound-ethyl, across various organisms.

Table 1: Mammalian Acute Toxicity

CompoundSpeciesEndpointValue (mg/kg bw)Source
This compoundRatOral LD50>5000[1]
This compoundMouseOral LD50>4000[1]
This compound-ethylNot SpecifiedOral LD50Low toxicity[2]

Table 2: Ecotoxicological Data

CompoundOrganismEndpointValueClassificationSource
This compoundFishAcute LC50-Moderately toxic[3]
This compoundAquatic Invertebrates--Low to moderately toxic[3]
This compoundHoneybees--Low to moderately toxic[3]
This compoundEarthworms--Low to moderately toxic[3]
This compound-ethylBirds--Low toxicity[2]
This compound-ethylAquatic Organisms--Moderately toxic[2]
This compound-ethylEarthworms--Moderately toxic[2]

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, reproducibility, and international acceptance.

Acute Oral Toxicity (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined level. The outcome (mortality or survival) determines the dose for the next group.

  • Animal Model: Healthy, young adult rats of a standard laboratory strain are used. They are fasted prior to dosing.

  • Dosing: The test substance is administered orally by gavage in a single dose. The volume administered is kept as low as possible.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the determination of the LD50 (the statistically estimated dose that is lethal to 50% of the test animals) and provides information on the hazardous properties of the substance.

Aquatic Toxicity Testing (e.g., OECD 203 - Fish, Acute Toxicity Test)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.

  • Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.

  • Test Organism: A recommended fish species, such as the Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss), is used.

  • Procedure: The test is typically conducted as a static, semi-static, or flow-through test. Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

  • Observation: Mortality is recorded at 24, 48, 72, and 96 hours, and the concentrations producing these effects are calculated.

  • Endpoint: The 96-hour LC50 is determined, along with a No-Observed-Effect Concentration (NOEC).

Mechanism of Action: Synthetic Auxin Pathway

This compound is a synthetic auxin herbicide.[3] It mimics the action of the natural plant hormone indole-3-acetic acid (IAA), but at high concentrations, it disrupts normal plant growth processes, leading to plant death. The primary mode of action involves the overstimulation of auxin-responsive genes.

Synthetic Auxin Signaling Pathway cluster_perception Cellular Perception cluster_signal_transduction Signal Transduction cluster_response Cellular Response This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex This compound->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Tags for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth_Disruption Uncontrolled Growth & Plant Death Auxin_Genes->Growth_Disruption Leads to

Caption: Simplified signaling pathway of synthetic auxins like this compound.

Pathway Description:

  • Perception: this compound enters the plant cell and binds to the TIR1/AFB receptor complex.

  • Signal Transduction: This binding event promotes the interaction of the TIR1/AFB complex with an SCF E3 ubiquitin ligase complex. The SCF complex then targets Aux/IAA transcriptional repressor proteins for ubiquitination.

  • Response: The ubiquitinated Aux/IAA proteins are subsequently degraded by the 26S proteasome. The degradation of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of numerous auxin-responsive genes.

  • Toxic Effect: The massive and uncontrolled expression of these genes leads to a cascade of physiological disruptions, including epinastic growth, stem and leaf malformation, and ultimately, plant death.

References

A Researcher's Guide to Validating the Synergistic Effect of Auxinic Herbicide Mixtures: A Benazolin and Dicamba Case Study

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic herbicidal effects of auxin-mimicking herbicide mixtures, with a conceptual focus on a Benazolin and dicamba (B1670444) combination. While specific field data for this precise mixture is limited in recent literature, this document outlines the established methodologies, signaling pathways, and data interpretation required to validate such a synergy. The principles and data herein are drawn from extensive research on dicamba and other synthetic auxin herbicides.

Introduction: The Principle of Herbicide Synergy

In weed management, a synergistic interaction occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. This can lead to more effective and broader-spectrum weed control, potentially at lower application rates, which is a key goal in developing sustainable agricultural practices.

This compound and dicamba are both synthetic auxin herbicides (WSSA Group 4).[1][2] They mimic the natural plant hormone indole-3-acetic acid (IAA), causing rapid, uncontrolled cell growth that ultimately destroys the plant's vascular tissue, leading to plant death.[2][3] Validating a synergistic effect between them requires rigorous experimental design and a clear understanding of their shared mechanism of action.

Mechanism of Action: The Auxin Signaling Pathway

Both this compound and dicamba function by overwhelming the plant's natural auxin signaling pathway. The herbicide molecules bind to auxin receptors, primarily the TIR1/AFB F-box proteins.[4][5][6] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins, which in turn allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes.[4][6] The resulting over-stimulation leads to epinasty, tissue damage, and eventual plant death.

Auxin_Signaling_Pathway Figure 1: Simplified Auxin Herbicide Signaling Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin Synthetic Auxin (e.g., Dicamba, this compound) Receptor TIR1/AFB Receptor Auxin->Receptor Binds to SCF SCF E3 Ligase Complex Receptor->SCF Promotes interaction with AuxIAA Aux/IAA Repressor Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF ARF Transcription Factor AuxIAA->ARF Represses SCF->AuxIAA Tags for degradation Genes Auxin-Responsive Genes ARF->Genes Activates Effect Uncontrolled Growth & Plant Death Genes->Effect Leads to

Figure 1: Simplified Auxin Herbicide Signaling Pathway

Experimental Protocols for Synergy Validation

A robust experimental design is crucial for validating synergy. The following protocol outlines a standard methodology for field or greenhouse trials.

Objective: To determine if a tank mixture of this compound and dicamba exhibits a synergistic, additive, or antagonistic effect on target weed species.

I. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with at least four replications is standard.

  • Treatments: Include a non-treated control, this compound alone, dicamba alone, and the tank mixture of this compound + dicamba. Multiple rates of each herbicide and the mixture should be tested to develop dose-response curves.

  • Plot Size: Standard plot sizes (e.g., 3m x 10m) should be used to minimize edge effects.

II. Materials and Methods:

  • Site Selection: Choose a location with a natural and uniform infestation of the target weed species.

  • Herbicide Application:

    • Use a CO2-pressurized backpack sprayer calibrated to deliver a consistent volume (e.g., 140-150 L/ha).[7]

    • Apply herbicides when weeds are at an appropriate growth stage (e.g., 10-15 cm in height) and actively growing.

  • Data Collection:

    • Weed Control: Visually assess weed control at set intervals (e.g., 7, 14, 21, and 28 days after treatment - DAT) on a scale of 0% (no control) to 100% (complete death).[7]

    • Weed Density and Biomass: At a final time point (e.g., 28 DAT), count the number of surviving weeds in a defined area (e.g., two 0.5 x 0.5 m quadrats per plot) and harvest the above-ground biomass. Dry the biomass to a constant weight.[7]

    • Crop Injury: If conducted in-crop, assess crop injury visually on a 0-100% scale.

III. Data Analysis:

  • Colby's Method: A common method to determine the nature of the interaction is Colby's method. The expected response (E) for a mixture is calculated from the observed responses of the individual herbicides (A and B).

    • Formula: E = A + B - (A * B / 100)

    • If the observed response of the mixture is significantly greater than E, the interaction is synergistic.

    • If the observed response is significantly less than E, the interaction is antagonistic.

    • If the observed response is not significantly different from E, the interaction is additive.

Experimental_Workflow Figure 2: Workflow for Herbicide Synergy Validation A Experimental Setup (RCBD, Plot Establishment) B Treatment Application (Control, Herbicide A, Herbicide B, A+B Mix) A->B C Data Collection (Visual Ratings, Density, Biomass at 7, 14, 21, 28 DAT) B->C D Statistical Analysis (ANOVA) C->D E Synergy Calculation (e.g., Colby's Method) D->E F Conclusion (Synergistic, Additive, or Antagonistic Effect) E->F

Figure 2: Workflow for Herbicide Synergy Validation

Data Presentation: Comparing Performance

Clear data presentation is essential for interpretation. The following tables are examples based on published data for dicamba tank mixtures, demonstrating how results for a this compound and dicamba experiment should be structured.

Table 1: Example Weed Control Efficacy (%) at 21 Days After Treatment (DAT)

TreatmentRate (g ae/ha)Common Ragweed Control (%)Velvetleaf Control (%)Waterhemp Control (%)
This compound (Hypothetical) XObserved ValueObserved ValueObserved Value
Dicamba 560947372
This compound + Dicamba X + 560Observed ValueObserved ValueObserved Value
Expected (Colby's) -Calculated ValueCalculated ValueCalculated Value
Non-Treated Control 0000
Data for Dicamba is illustrative and adapted from studies on dicamba-based tank mixtures.[7][8] "X" represents the hypothetical rate for this compound.

Table 2: Example Weed Biomass Reduction (%) at 28 DAT

TreatmentRate (g ae/ha)Horseweed Biomass Reduction (%)
This compound (Hypothetical) XObserved Value
Dicamba 56086
This compound + Dicamba X + 560Observed Value
Expected (Colby's) -Calculated Value
Non-Treated Control 00
Data for Dicamba is illustrative and adapted from studies on dicamba-based tank mixtures.[9][10] "X" represents the hypothetical rate for this compound.

Conclusion

Validating the synergistic effect of a this compound and dicamba mixture requires a systematic approach grounded in established weed science methodologies. By understanding the underlying auxin signaling pathway, employing a rigorous experimental protocol, and using appropriate statistical methods like Colby's formula, researchers can definitively characterize the nature of the interaction. While direct, recent data on this specific combination is scarce, the framework provided here, supported by extensive research on dicamba, offers a clear and objective guide for conducting such a comparative analysis. The potential for synergy could provide enhanced weed management strategies for agricultural professionals.

References

Navigating Herbicide Resistance: A Comparative Guide to Benazolin Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of herbicide resistance in weed populations necessitates a thorough understanding of the efficacy of various chemical controls. This guide provides a comparative analysis of benazolin, a synthetic auxin herbicide, against common herbicide-resistant weed biotypes. Due to a notable lack of direct comparative studies on this compound's performance against confirmed resistant biotypes, this guide offers an indirect comparison by examining its efficacy on susceptible populations of key weed species alongside data for alternative herbicides on resistant populations of the same species.

Performance of this compound and Alternatives Against Key Herbicide-Resistant Weeds

This compound belongs to the synthetic auxin class of herbicides (WSSA Group 4), which mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. It is a post-emergence herbicide used for the control of annual broadleaf weeds.[1] While specific data on its performance against resistant biotypes is scarce, its effectiveness on susceptible populations of weeds known to develop resistance can provide a baseline for comparison with other herbicides.

Indirect Comparison of Herbicide Efficacy

The following table summarizes available efficacy data for this compound on susceptible weed populations and contrasts it with the performance of alternative herbicides against resistant biotypes of the same weed species. This indirect comparison is essential for understanding potential management strategies in the absence of direct comparative trials.

Weed SpeciesResistance TypeThis compound Efficacy (Susceptible Biotypes)Alternative HerbicideEfficacy on Resistant Biotypes
Kochia (Kochia scoparia)Glyphosate-ResistantData not availableDicamba (B1670444) 84% control at 8 weeks after application.[2]
Fluroxypyr/Bromoxynil/2,4-D ≥90% visible control and biomass reduction.[3]
ALS-Inhibitor ResistantData not availableDicamba Variable control, with some populations showing resistance.[4]
Corn Poppy (Papaver rhoeas)ALS-Inhibitor ResistantA mixture containing this compound/clopyralid showed some efficacy.[5]2,4-D Resistance has been reported with Resistance Index (RI) values up to 18.[6]
Dicamba Multiple resistant populations to both ALS inhibitors and dicamba have been identified.[7]
Wild Mustard (Sinapis arvensis)Auxin-ResistantEffective control of susceptible biotypes.[8]Fluroxypyr Some populations have developed resistance.[9]
ALS-Inhibitor ResistantEffective control of susceptible biotypes.[8]Tribenuron-methyl Resistance due to Trp-574-Leu mutation has been identified.[10]
Florasulam + 2,4-D >98% efficacy.[11][12]

Note: The efficacy of herbicides can be influenced by various factors including weed growth stage, environmental conditions, and the specific resistance mechanism.

Experimental Protocols

A standardized approach is crucial for evaluating herbicide efficacy against resistant weed biotypes. The following protocol outlines a general methodology for whole-plant herbicide screening.

Whole-Plant Herbicide Efficacy Screening Protocol
  • Seed Collection and Propagation:

    • Collect mature seeds from suspected herbicide-resistant weed populations from agricultural fields.

    • Also, collect seeds from a known susceptible population of the same weed species to serve as a control.

    • Germinate seeds in a controlled environment (greenhouse or growth chamber) in pots or trays containing a suitable growing medium.

  • Plant Growth and Herbicide Application:

    • Grow plants to a specific growth stage (e.g., 2-4 true leaves) under controlled temperature, humidity, and light conditions.

    • Apply the test herbicides (e.g., this compound, 2,4-D, glyphosate) at a range of doses, including the recommended field rate, and multiples of this rate (e.g., 0.5x, 1x, 2x, 4x).

    • Herbicides should be applied using a calibrated sprayer to ensure uniform coverage.

    • Include an untreated control for both resistant and susceptible populations.

  • Data Collection and Analysis:

    • Visually assess plant injury (e.g., chlorosis, necrosis, epinasty) at regular intervals after treatment (e.g., 7, 14, and 21 days).

    • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of all plants.

    • Determine the fresh and dry weight of the harvested biomass.

    • Calculate the percent control or biomass reduction relative to the untreated control.

    • Analyze the data using appropriate statistical methods to determine the dose-response relationship and calculate the GR50 (the herbicide dose required to reduce growth by 50%). The Resistance Index (RI) can be calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Synthetic Auxin Herbicide Signaling Pathway cluster_cell Plant Cell Synthetic_Auxin Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Synthetic_Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Cell Division Auxin_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Synthetic Auxin Herbicide Signaling Pathway.

Experimental_Workflow_Herbicide_Efficacy cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation Seed_Collection 1. Seed Collection (Resistant & Susceptible) Plant_Propagation 2. Plant Propagation Seed_Collection->Plant_Propagation Herbicide_Application 3. Herbicide Application (Dose-Response) Plant_Propagation->Herbicide_Application Data_Collection 4. Data Collection (Visual Injury, Biomass) Herbicide_Application->Data_Collection Statistical_Analysis 5. Statistical Analysis (GR50, RI) Data_Collection->Statistical_Analysis

Experimental Workflow for Herbicide Efficacy Testing.

References

The Economic Efficiency of Benazolin-Based Herbicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural professionals on the cost-effectiveness of Benazolin for broadleaf weed control in cereal and canola crops, benchmarked against common alternatives such as MCPA, 2,4-D, and Clopyralid. This report synthesizes available efficacy data and provides a framework for evaluating herbicide performance through detailed experimental protocols.

This compound, a selective, post-emergence herbicide, is recognized for its efficacy in controlling a range of annual broadleaf weeds. As a synthetic auxin, it functions by disrupting plant growth processes, specifically by inhibiting auxin transport. This mode of action makes it a valuable tool in the management of problematic weeds in various agricultural settings, particularly in cereal crops like wheat and oilseed rape (canola). However, with a dynamic agrochemical market and the emergence of herbicide resistance, a thorough evaluation of its cost-effectiveness against other widely used herbicides is crucial for informed decision-making in weed management strategies.

Comparative Cost-Effectiveness Analysis

The economic viability of an herbicide program is a function of its direct cost, application expenses, and the resulting impact on crop yield through effective weed control. This section provides a comparative analysis of this compound and its alternatives based on available data. Due to the proprietary nature of exact, current pricing, the following tables utilize estimated cost ranges and publicly available efficacy data to provide a comparative framework.

Table 1: Estimated Cost and Efficacy Comparison of Broadleaf Herbicides in Cereals (e.g., Wheat, Barley)

Herbicide Active IngredientEstimated Cost per Hectare (USD)Predominant Weeds ControlledTypical Efficacy (%)Estimated Yield Increase ( kg/ha )
This compound-ethyl$15 - $25Chickweed, Cleavers, Wild Mustard85 - 95200 - 400
MCPA$8 - $15Thistle, Dock, Plantain80 - 90150 - 350
2,4-D Amine$5 - $12Dandelion, Plantain, Knotweed80 - 90150 - 350
Clopyralid$20 - $35Thistles, Clover, Knapweeds90 - 98250 - 450

Disclaimer: Herbicide costs are estimates and can vary significantly based on formulation, brand, retailer, and geographic location. Efficacy and yield increase are dependent on weed species and density, crop type and health, environmental conditions, and application timing.

Table 2: Estimated Cost and Efficacy Comparison of Broadleaf Herbicides in Canola

Herbicide Active IngredientEstimated Cost per Hectare (USD)Predominant Weeds ControlledTypical Efficacy (%)Estimated Yield Increase ( kg/ha )
This compound-ethyl$15 - $25Chickweed, Cleavers, Wild Mustard85 - 95150 - 300
Clopyralid$20 - $35Thistles, Clover, Volunteer Legumes90 - 98200 - 350

Note: MCPA and 2,4-D are generally not recommended for use in canola due to high potential for crop injury.

Mode of Action: Auxin Mimicry and Transport Inhibition

This compound, along with MCPA and 2,4-D, belongs to the group of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf weeds. This compound's specific mode of action involves the inhibition of polar auxin transport, a critical process for normal plant development.

Auxin_Transport_Inhibition cluster_plant_cell Plant Cell Auxin_ext Auxin (extracellular) Auxin_int Auxin (intracellular) Auxin_ext->Auxin_int Influx PIN_Protein PIN Protein (Auxin Efflux Carrier) Auxin_int->PIN_Protein Uncontrolled_Growth Uncontrolled Growth & Cell Death Auxin_int->Uncontrolled_Growth Accumulation Leads To PIN_Protein->Auxin_ext Efflux (Transport) This compound This compound This compound->PIN_Protein Inhibits

Caption: Simplified signaling pathway of this compound's mode of action.

Experimental Protocols for Herbicide Efficacy Evaluation

To ensure objective and reproducible comparisons of herbicide performance, standardized experimental protocols are essential. The following outlines a comprehensive methodology for conducting field trials to evaluate the efficacy of post-emergence herbicides like this compound and its alternatives.

1. Experimental Design and Plot Layout:

  • Design: A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.

  • Replications: A minimum of four replications for each treatment is necessary for statistical validity.

  • Plot Size: Individual plots should be of a sufficient size to allow for accurate application and assessment, typically at least 10 square meters (e.g., 2m x 5m).

  • Control Plots: Each replicate must include an untreated control plot to serve as a baseline for weed pressure and crop health.

2. Treatment Application:

  • Herbicides: this compound and its selected alternatives (e.g., MCPA, 2,4-D, Clopyralid) should be applied at their recommended label rates.

  • Application Equipment: A calibrated backpack or small plot sprayer should be used to ensure precise and uniform application. Nozzle type, pressure, and spray volume per hectare must be recorded.

  • Timing: Herbicides should be applied at the growth stage specified on the product label, typically when weeds are small and actively growing and the crop is at a tolerant stage. For post-emergence herbicides, this is often when the crop is at the 2-4 leaf stage.

  • Environmental Conditions: Record weather conditions at the time of application, including temperature, humidity, wind speed, and cloud cover.

3. Data Collection and Assessment:

  • Weed Density and Biomass: Prior to herbicide application, and at set intervals after (e.g., 14, 28, and 56 days), weed density (number of weeds per square meter) and/or weed biomass (dry weight of weeds per square meter) should be measured in designated quadrats within each plot.

  • Weed Control Efficacy: Visual ratings of percent weed control should be conducted at regular intervals after application using a scale of 0% (no control) to 100% (complete control) for each weed species present.

  • Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, discoloration, malformation) should be recorded at the same intervals as weed control ratings, using a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: At maturity, the central area of each plot should be harvested to determine grain yield. Yield data should be adjusted to a standard moisture content.

4. Data Analysis:

  • All collected data (weed density, biomass, efficacy ratings, phytotoxicity, and yield) should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Mean separation tests (e.g., Tukey's HSD) should be used to determine significant differences between herbicide treatments.

  • A cost-benefit analysis should be performed by calculating the net return for each treatment, considering the cost of the herbicide, application costs, and the economic value of the yield increase over the untreated control.

Workflow for Herbicide Efficacy Trial:

Herbicide_Trial_Workflow Start Trial Initiation Site_Selection Site Selection & Field Preparation Start->Site_Selection Plot_Layout Plot Layout (RCBD) & Randomization Site_Selection->Plot_Layout Pre_Spray_Assessment Pre-Application Weed Assessment Plot_Layout->Pre_Spray_Assessment Herbicide_Application Herbicide Application (Calibrated Sprayer) Pre_Spray_Assessment->Herbicide_Application Post_Spray_Assessment Post-Application Assessments (Efficacy & Phytotoxicity) Herbicide_Application->Post_Spray_Assessment Data_Collection Data Collection (Weed & Crop Parameters) Post_Spray_Assessment->Data_Collection Harvest Crop Harvest & Yield Measurement Data_Collection->Harvest Analysis Statistical Analysis & Cost-Benefit Calculation Harvest->Analysis Conclusion Conclusion & Recommendation Analysis->Conclusion

Caption: Standardized workflow for conducting herbicide efficacy field trials.

Conclusion

The selection of an appropriate herbicide requires a multifaceted assessment that extends beyond the initial purchase price. This compound presents a viable option for the control of key broadleaf weeds in cereals and canola. While its upfront cost may be higher than older chemistries like 2,4-D and MCPA, its efficacy on specific troublesome weeds may result in a greater return on investment through improved crop yields. Clopyralid often demonstrates superior control of certain perennial weeds but typically comes at a higher cost.

For researchers and drug development professionals, understanding the nuanced differences in efficacy, crop safety, and economic returns is paramount. The implementation of rigorous, standardized experimental protocols, as outlined in this guide, is fundamental to generating the high-quality, objective data needed to make sound recommendations and drive the development of more effective and sustainable weed management solutions. Future research should focus on direct, replicated field trials comparing modern formulations of these active ingredients to provide a more precise and current cost-effectiveness analysis.

Detecting Phytotoxic Benazolin Residues: A Comparative Guide to Bioassay Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of herbicide residues is paramount for environmental safety and agricultural productivity. This guide provides a comprehensive comparison of a validated bioassay for detecting phytotoxic residues of Benazolin, a selective auxin-like herbicide, with traditional analytical methods. Detailed experimental protocols, quantitative data comparisons, and workflow visualizations are presented to support objective performance evaluation.

This compound is a post-emergence herbicide used for the control of broad-leaved weeds. Its mode of action is to mimic natural plant growth hormones, or auxins, leading to uncontrolled growth and eventual death of susceptible plants[1]. While analytical methods like Gas Chromatography (GC) offer high sensitivity and specificity for detecting this compound residues[2], bioassays provide a cost-effective and biologically relevant alternative by directly measuring the phytotoxic effects on sensitive plant species.

Comparative Analysis: Bioassay vs. Analytical Methods

The primary advantage of a bioassay is its ability to determine the "bioavailable" fraction of the herbicide residue, which is the portion that can be taken up by plants and cause a toxic effect. Analytical methods, in contrast, measure the total amount of residue present in a sample, which may not all be biologically active.

Studies comparing bioassays with analytical methods for other herbicides have shown a good correlation between the two techniques, with correlation coefficients as high as 0.914 in some cases[3]. However, discrepancies can arise. For instance, in studies with the herbicide diuron, High-Performance Liquid Chromatography (HPLC) detected residues that did not cause a visible phytotoxic effect in a cucumber bioassay, suggesting that not all analytically detected residues are bioavailable[4].

Table 1: Comparison of Bioassay and Gas Chromatography (GC) for Herbicide Residue Detection

FeaturePlant-Based BioassayGas Chromatography (GC)
Principle Measures the biological effect (phytotoxicity) of the herbicide on a sensitive indicator plant.Separates and quantifies the chemical components of a sample based on their physical and chemical properties.
Endpoint Inhibition of germination, root elongation, shoot growth, or other visible injury symptoms[1][5][6].Detection and quantification of the specific chemical compound (this compound).[2]
Sensitivity Can detect biologically active concentrations, sometimes below the limit of detection of analytical methods[6][7].High sensitivity, with limits of quantification for this compound-ethyl in soil as low as 0.005 mg/kg.[2]
Specificity Responds to any phytotoxic substance present; symptoms can be indicative of the mode of action.Highly specific to the target analyte (this compound).
Cost Generally low-cost and requires basic laboratory equipment[1][6].High initial instrument cost and requires skilled personnel and expensive consumables.
Time Can take several days to weeks to observe a response[5].Relatively rapid analysis time per sample after extraction.[2]
Information Provided Bioavailability and phytotoxicity of the residue.Total concentration of the residue.

Experimental Protocols

Lepidium sativum (Cress) Root Elongation Bioassay for this compound

This protocol is adapted from established methods for testing the phytotoxicity of water-soluble substances using garden cress, a plant species known for its sensitivity to various chemicals[8].

Materials:

  • This compound standard solution of known concentrations

  • Soil or water samples to be tested

  • Lepidium sativum (cress) seeds with a high germination rate (>95%)

  • Petri dishes or multi-well plates

  • Filter paper

  • Incubator or growth chamber with controlled temperature and light

  • Ruler or digital imaging system for root measurement

  • Deionized water (for control)

Procedure:

  • Preparation of Test Solutions: Prepare a series of this compound standard solutions of varying concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) in deionized water. For soil samples, prepare an aqueous extract.

  • Assay Setup: Place a sterile filter paper in each Petri dish. Add a defined volume (e.g., 5 mL) of the test solution, standard solution, or deionized water (control) to saturate the filter paper.

  • Seed Plating: Place a predetermined number of cress seeds (e.g., 20) on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes and place them in an incubator in the dark at a constant temperature (e.g., 24 ± 1°C) for 72 hours.

  • Data Collection: After the incubation period, measure the root length of each germinated seedling to the nearest millimeter.

  • Data Analysis: Calculate the average root length for each concentration and the control. Express the results as a percentage of inhibition compared to the control. Determine the EC50 value (the concentration that causes 50% inhibition of root elongation).

Gas Chromatography-Electron Capture Detection (GC-ECD) for this compound Residue Analysis

This is a summary of a standard analytical method for the determination of this compound-ethyl residues in soil[2].

Materials:

  • Soil sample

  • Extraction solvent (e.g., acetone)

  • Solid-phase extraction (SPE) cartridges for cleanup

  • Gas chromatograph equipped with an electron capture detector (GC-ECD)

  • This compound-ethyl analytical standard

Procedure:

  • Extraction: Extract the soil sample with the appropriate solvent.

  • Cleanup: Pass the extract through an SPE cartridge to remove interfering substances.

  • Analysis: Inject the cleaned-up extract into the GC-ECD system.

  • Quantification: Compare the peak area of this compound-ethyl in the sample to a calibration curve prepared from the analytical standard to determine the concentration.

Validation of the Bioassay

The validation of a bioassay is crucial to ensure the reliability and reproducibility of the results. Key validation parameters for a phytotoxicity bioassay include:

Table 2: Validation Parameters for the Lepidium sativum Bioassay

ParameterDescriptionAcceptance Criteria
Reproducibility The consistency of results from repeated experiments.Low coefficient of variation (CV%) between replicate experiments.
Stability The consistency of the response of the control group over time.Consistent germination rate and root length in the control group across different assays.
Sensitivity The ability of the assay to detect low concentrations of the phytotoxic substance.A low EC50 value indicates high sensitivity.
Dose-Response Relationship The predictable relationship between the concentration of the substance and the observed effect.A clear sigmoidal dose-response curve should be observed.
Accuracy The closeness of the measured value to the true value.Comparison with a certified reference material or a validated analytical method.
Specificity The ability of the assay to respond specifically to the target substance.While not entirely specific, the observed symptoms can be indicative of the herbicide's mode of action.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for proper execution and interpretation of results.

Bioassay_Workflow cluster_preparation Sample & Standard Preparation cluster_assay Bioassay Execution cluster_analysis Data Analysis Sample Collect Soil/Water Sample Extract Prepare Aqueous Extract Sample->Extract Addition Add Test Solutions to Dishes Extract->Addition Standard Prepare this compound Standards Standard->Addition Control Prepare Deionized Water Control Control->Addition Setup Prepare Petri Dishes with Filter Paper Setup->Addition Seeding Plate Cress Seeds Addition->Seeding Incubation Incubate in Dark (72h, 24°C) Seeding->Incubation Measurement Measure Root Length Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation EC50 Determine EC50 Calculation->EC50

Caption: Workflow for the Lepidium sativum root elongation bioassay.

Signaling Pathway

This compound acts as a synthetic auxin, disrupting the normal hormonal balance in susceptible plants. This leads to a cascade of events culminating in cell death.

Auxin_Signaling_Pathway This compound This compound (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1) This compound->Receptor Binds to Aux_IAA Aux/IAA Repressor Proteins Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression Altered Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of this compound's phytotoxic action.

References

Safety Operating Guide

Proper Disposal of Benazolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Benazolin, a selective post-emergence herbicide, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] Adherence to proper disposal protocols is crucial for researchers, scientists, and drug development professionals who may use this compound in their work.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2] Personal protective equipment (PPE) is essential to minimize exposure.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[2]
Skin Protection Impervious clothing and gloves. The type of protective equipment should be selected based on the concentration and amount of the substance.[2]
Hand Protection Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[2]

In the event of a spill, evacuate personnel to a safe area and avoid breathing dust.[2] Prevent further leakage if it is safe to do so. Do not allow the product to enter drains, as discharge into the environment must be avoided.[2] For cleanup, sweep up the spilled material, shovel it into suitable, closed containers, and arrange for its disposal.[2]

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound and its containers is governed by federal, state, and local regulations. Improper disposal of excess pesticide, spray mix, or rinsate is a violation of federal law.[3]

Disposal of Unused or Excess this compound
  • Consult Local Authorities : Before disposing of any this compound waste, contact your state's Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[3] Local laws may be stricter than federal requirements.[4][5]

  • Professional Disposal : For significant quantities or when in doubt, it is highly recommended to engage a professional hazardous waste disposal service. Some pesticides are too hazardous for layman disposal and require specialized treatment such as high-temperature incineration.[6]

  • Label Instructions : Always refer to the "Storage and Disposal" section on the product label for any specific disposal instructions.[4]

  • Original Container : Keep unwanted this compound in its original container with the label intact.[4]

  • Hazardous Waste Collection : Transport the contained this compound to a local household hazardous waste collection facility. You can find a nearby facility by contacting your local solid waste agency or by calling 1-800-CLEANUP.[4][5]

Disposal of Empty this compound Containers

Empty containers must be thoroughly rinsed before disposal to remove any remaining chemical residues.

  • Triple Rinsing :

    • Empty the remaining contents into the application equipment or a mix tank.

    • Fill the container about one-quarter full with water and recap it.[7][8]

    • Shake the container vigorously for 10 seconds.[8]

    • Pour the rinsate into the application equipment or a mix tank.[7][8]

    • Repeat this procedure two more times.[7][8]

  • Container Disposal : Once triple-rinsed, the container is generally safe for disposal in the trash, unless otherwise directed by local regulations.[7] Puncturing the container after rinsing can prevent reuse.[8]

  • Never Reuse : Never reuse an empty pesticide container for any other purpose.[4][5]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Benazolin_Disposal_Workflow start This compound Waste Generated check_label Consult Product Label for Disposal Instructions start->check_label is_excess Excess/Unused This compound? check_label->is_excess is_container Empty Container? is_excess->is_container No contact_authorities Contact State/Local Environmental Agency or EPA Regional Office is_excess->contact_authorities Yes triple_rinse Triple Rinse Container with Water is_container->triple_rinse Yes end Disposal Complete is_container->end No professional_disposal Arrange for Professional Hazardous Waste Disposal (e.g., Incineration) contact_authorities->professional_disposal professional_disposal->end dispose_rinsate Add Rinsate to Application Mixture triple_rinse->dispose_rinsate dispose_container Dispose of Punctured Container in Trash (per local regulations) dispose_rinsate->dispose_container dispose_container->end

This compound Disposal Decision Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benazolin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Benazolin, a post-emergence herbicide. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that causes skin and serious eye irritation and is harmful to aquatic life with long-lasting effects[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace[2].

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritation Gloves: Chemical-resistant, unlined, elbow-length gloves (e.g., Nitrile rubber) should be worn. Always inspect gloves for leaks before use and wash the outside of the gloves before removal. Do not wear leather or fabric gloves[2][3][4][5].Protective Clothing: Wear impervious, loose-fitting clothing such as a long-sleeved jacket and long trousers or a chemical-resistant suit to cover all skin[2][6][7].Footwear: Chemical-resistant boots that cover the ankles. Pants should be worn over the boots to prevent chemicals from entering[3][4].
Serious Eye Irritation Eye Protection: Tightly fitting safety goggles or a full-face shield must be used to protect from splashes[2][4][6].
Inhalation Respiratory Protection: In areas with dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator. The pesticide label should be consulted for specific respirator types[2][4][6][8].

Procedural Guidance for Handling this compound

Follow these step-by-step protocols to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Standard Operating Procedure for Handling
  • Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and are familiar with the hazards. Ensure a safety shower and eyewash station are readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols[2].

  • Donning PPE: Put on all required PPE as specified in the table above before opening the container.

  • Weighing and Transfer: When weighing or transferring the substance, do so carefully to minimize dust generation.

  • After Handling: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Remove and properly store or dispose of PPE[2][8].

Emergency Procedures

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area[2].

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing full PPE, contain the spill.

  • Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid creating dust[2]. Do not use water to clean up as this may spread contamination.

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures:

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[2][8].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].

  • If Ingested: Do NOT induce vomiting. Call a physician or poison control center immediately[8].

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Waste Collection: Collect all this compound waste, including spilled material and empty containers, in clearly labeled, suitable, and closed containers[2].

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[2]. Do not discharge into sewer systems or contaminate water, foodstuffs, or feed[2].

  • Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill[2].

This compound Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound from receipt to disposal.

Benazolin_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_start Receive this compound sds_review Review Safety Data Sheet (SDS) prep_start->sds_review ppe_check Inspect & Don PPE sds_review->ppe_check ventilation Work in Ventilated Area (e.g., Fume Hood) ppe_check->ventilation weigh_transfer Weighing & Transfer experiment Perform Experiment weigh_transfer->experiment spill Spill Occurs weigh_transfer->spill decontaminate Decontaminate Work Area experiment->decontaminate first_aid Personal Exposure experiment->first_aid ppe_removal Remove & Dispose of PPE decontaminate->ppe_removal waste_disposal Dispose of Chemical Waste & Empty Containers ppe_removal->waste_disposal hand_wash Wash Hands Thoroughly waste_disposal->hand_wash cleanup_end End of Process hand_wash->cleanup_end spill_response Execute Spill Response Protocol spill->spill_response first_aid_response Administer First Aid & Seek Medical Attention first_aid->first_aid_response

Caption: Workflow for safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.